N-tosyl-D-methionine
Description
BenchChem offers high-quality N-tosyl-D-methionine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tosyl-D-methionine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H17NO4S2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2R)-2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
WURIPAYKVUIDHJ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-tosyl-D-methionine: Structure, Properties, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive examination of N-tosyl-D-methionine, a chiral building block of significant interest to researchers in organic synthesis and drug development. The document details its chemical structure, physicochemical and spectroscopic properties, a robust synthesis protocol, and its principal applications. By covalently linking a p-toluenesulfonyl (tosyl) group to the amine of D-methionine, a unique molecular scaffold is created that leverages the stereochemical integrity of the D-amino acid with the advantageous chemical properties of the tosyl protecting group. This guide serves as a technical resource for scientists seeking to understand and utilize N-tosyl-D-methionine in asymmetric synthesis, chiral resolution, and as a precursor for novel therapeutic agents.
Introduction to N-tosyl-D-methionine
N-tosyl-D-methionine is a synthetic derivative of D-methionine, the "unnatural" enantiomer of the essential amino acid L-methionine.[1][2] Its structure is defined by two key components: the D-methionine core, which provides a specific three-dimensional arrangement (R-configuration) at the α-carbon, and the N-tosyl group, which replaces a hydrogen on the primary amine.
The strategic importance of this molecule stems from this combination:
-
The D-Methionine Scaffold: While L-amino acids are the constituents of most natural proteins, molecules incorporating D-amino acids are of high interest in medicinal chemistry. They often exhibit enhanced stability against enzymatic degradation by proteases, leading to longer biological half-lives.
-
The N-Tosyl Group: The p-toluenesulfonyl group is not merely a protecting group. It profoundly alters the molecule's properties by increasing its steric bulk, enhancing its crystallinity, and rendering the remaining N-H proton acidic. This modification is fundamental to its utility in synthesis, transforming the amino acid into a versatile and predictable chiral intermediate.
This guide will elucidate the core characteristics of N-tosyl-D-methionine, providing both foundational knowledge and practical, field-proven insights into its synthesis and application.
Chemical Structure and Identification
The unambiguous identification of N-tosyl-D-methionine is critical for its effective use. The structure consists of a butanoic acid backbone with a methylthio group at the 4-position and a p-toluenesulfonamido group at the 2-position, with the stereochemistry at the 2-position being (R).
Caption: Chemical structure of N-tosyl-D-methionine.
Table 1: Chemical Identifiers for N-tosyl-methionine
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (2R)-2-[(4-methylphenyl)sulfonamido]-4-(methylsulfanyl)butanoic acid | Constructed from D-methionine[1] |
| Synonyms | N-(p-toluenesulfonyl)-D-methionine | N/A |
| CAS Number | 4703-33-7 (for DL-racemic mixture) | [3][4] |
| Molecular Formula | C₁₂H₁₇NO₄S₂ | [3] |
| Molecular Weight | 303.40 g/mol | Calculated |
| Canonical SMILES | CSCCC(NS(=O)(=O)C1=CC=C(C)C=C1) | N/A |
| InChI Key | Constructed from structure | N/A |
Note: The CAS number 4703-33-7 refers to the racemic N-Tosyl-DL-methionine. While a dedicated CAS number for the pure D-enantiomer may exist, the racemic mixture's identifier is most commonly cited in supplier databases.
Physicochemical and Spectroscopic Properties
The introduction of the tosyl group significantly alters the physical properties of D-methionine, moving it from a water-soluble, high-melting zwitterion to a more classic organic acid with enhanced solubility in organic solvents.
Table 2: Physicochemical Properties
| Property | Value | Comments and Insights |
|---|---|---|
| Appearance | White crystalline solid | The tosyl group imparts a high degree of crystallinity, which is advantageous for purification by recrystallization and for its use as a chiral resolving agent. |
| Melting Point | Not consistently reported; expected to be sharp and >100 °C | D-methionine decomposes at ~273 °C.[5] The tosylated derivative will have a distinct, lower melting point. For comparison, N-Acetyl-L-methionine melts at 103-106 °C.[6] |
| Solubility | Sparingly soluble in water. Soluble in dilute aqueous bases (e.g., NaHCO₃, NaOH), and polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF). | The carboxylic acid allows for solubility in basic solutions via salt formation. The aromatic ring and overall larger structure increase lipophilicity, promoting solubility in organic solvents compared to the parent amino acid.[7][8] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of synthesized N-tosyl-D-methionine.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Expected chemical shifts (in CDCl₃ or DMSO-d₆):
-
~7.2-7.8 ppm: Two doublets corresponding to the four aromatic protons of the tosyl group.
-
~5.0-6.0 ppm: A broad singlet for the sulfonamide (N-H) proton.
-
~4.0-4.3 ppm: A multiplet for the α-proton (α-CH).
-
~2.4 ppm: A singlet for the methyl protons on the tosyl ring (Ar-CH₃).
-
~2.5 ppm: A triplet for the γ-methylene protons (-CH₂-S).
-
~2.1 ppm: A singlet for the methyl protons of the thioether (S-CH₃).[9]
-
~1.9-2.2 ppm: A multiplet for the β-methylene protons (-CH₂-CH₂S).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
3300-3200 cm⁻¹: N-H stretching of the sulfonamide.
-
3100-2500 cm⁻¹: Broad O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹: C=O stretching of the carboxylic acid dimer.
-
~1340 and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group, which are highly characteristic.[10]
-
~1600, ~1500 cm⁻¹: C=C stretching in the aromatic ring.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In electrospray ionization (ESI), one would expect to see the [M-H]⁻ ion in negative mode or the [M+H]⁺ and [M+Na]⁺ ions in positive mode, corresponding to the calculated molecular weight.
Synthesis and Purification
The synthesis of N-tosyl-D-methionine is a robust and reliable procedure, typically achieved via the reaction of D-methionine with p-toluenesulfonyl chloride (TsCl) under basic conditions.
Causality Behind Experimental Choices:
-
Choice of Base: An aqueous solution of sodium hydroxide or sodium carbonate is used. Its role is twofold: first, to deprotonate the amino group of D-methionine, making it a potent nucleophile to attack the sulfonyl chloride. Second, it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: The reaction is often started at a low temperature (0-5 °C) during the addition of TsCl to control the exothermic reaction and minimize side reactions. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
-
Purification: The key to purification is exploiting the acidic nature of the product. After the reaction, the mixture is acidified. This protonates the carboxylate group of N-tosyl-D-methionine, causing it to become insoluble in the aqueous solution and precipitate out as a solid. The crude product can then be further purified by recrystallization from a suitable solvent system like ethanol/water.
Caption: General workflow for the synthesis of N-tosyl-D-methionine.
Experimental Protocol: Synthesis of N-tosyl-D-methionine
This protocol is a representative method and should be performed with appropriate safety precautions in a fume hood.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.5 eq.) at room temperature. Cool the resulting clear solution to 0-5 °C in an ice bath.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in a minimal amount of a suitable organic solvent like THF or acetone. Add this solution dropwise to the stirred, cold amino acid solution over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up & Precipitation: Cool the reaction mixture again in an ice bath. Carefully acidify the solution to pH ~1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of N-tosyl-D-methionine will form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a mixture of ethanol and water.
Key Applications in Research and Development
N-tosyl-D-methionine is not an end-product but a valuable intermediate. Its utility is primarily in leveraging its fixed stereochemistry for creating other chiral molecules.
Role in Asymmetric Synthesis and Chiral Resolution
The most prominent application of N-tosyl-D-methionine and similar compounds is in classical chiral resolution.[11] This technique is used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral base, such as an amine.
Principle of Resolution:
-
Diastereomer Formation: The acidic N-tosyl-D-methionine is reacted with a racemic amine. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility.
-
Separation: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. This salt can be isolated by filtration.
-
Liberation of Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong acid or base to break the ionic bond, liberating the single, pure enantiomer of the original amine and recovering the N-tosyl-D-methionine resolving agent.
Caption: Conceptual workflow of chiral resolution using N-tosyl-D-methionine.
Beyond resolution, it serves as a chiral building block in asymmetric synthesis, where the goal is to construct a complex molecule with a specific stereochemistry.[12][13][14][15] The protected and stereochemically defined nature of N-tosyl-D-methionine allows it to be incorporated into larger structures without loss of its optical purity.
Relevance in Medicinal Chemistry and Drug Discovery
The methionine metabolic pathway is a critical area for drug discovery, particularly in the development of new antibiotics and anti-cancer agents.[16] Enzymes in this pathway are potential targets for inhibition. N-tosyl-D-methionine can serve as a starting material for the synthesis of enzyme inhibitors or molecular probes. The D-configuration can offer a unique binding mode or enhanced resistance to metabolic breakdown compared to the L-enantiomer, providing a strategic advantage in drug design.
Conclusion
N-tosyl-D-methionine is a highly versatile and valuable chiral intermediate for the modern research scientist. Its well-defined structure, predictable chemical reactivity, and robust synthesis make it an essential tool in the fields of stereochemistry and medicinal chemistry. The strategic installation of the tosyl group on the D-methionine core provides a molecule with enhanced crystallinity and utility as a chiral resolving agent, while also serving as a stable, optically pure building block for the asymmetric synthesis of complex molecular targets. This guide has provided the core technical information necessary for its confident and effective application in a research and development setting.
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An In-Depth Technical Guide to N-p-toluenesulfonyl-D-methionine for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of N-p-toluenesulfonyl-D-methionine, a protected amino acid derivative with significant applications in synthetic chemistry and drug discovery. From its fundamental chemical identifiers to its role in the synthesis of complex molecules, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.
Core Identification and Chemical Properties
N-p-toluenesulfonyl-D-methionine, often referred to as N-Tosyl-D-methionine, is a derivative of the non-proteinogenic amino acid D-methionine. The attachment of the tosyl (p-toluenesulfonyl) group to the amino function of D-methionine serves as a robust protecting group, facilitating its use in various chemical transformations, particularly in peptide synthesis and the development of peptidomimetics.
CAS Numbers and Synonyms:
A precise Chemical Abstracts Service (CAS) number for the enantiomerically pure N-p-toluenesulfonyl-D-methionine is not consistently reported in public databases. However, for practical reference, the following CAS numbers are pertinent:
Researchers should exercise diligence in characterizing the enantiomeric purity of their material when a stereospecific outcome is desired.
Key Synonyms:
-
N-Tosyl-D-methionine
-
(R)-2-(4-Methylphenylsulfonamido)-4-(methylthio)butanoic acid
-
N-(p-Tolylsulfonyl)-D-methionine
Physicochemical Properties:
The properties of N-p-toluenesulfonyl-D-methionine are derived from its constituent parts: the D-methionine core and the p-toluenesulfonyl group. The tosyl group imparts increased crystallinity and hydrophobicity compared to the parent amino acid.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₂H₁₇NO₄S₂ | - |
| Molecular Weight | 303.40 g/mol | - |
| Appearance | White to off-white crystalline solid | General observation for N-tosylated amino acids |
| Melting Point | Not specifically reported; likely higher than D-methionine (213 °C dec.) | Inferred from general properties of tosylated amino acids |
| Solubility | Soluble in many organic solvents (e.g., DCM, THF, ethyl acetate); limited solubility in water. | General knowledge of N-tosylated amino acids |
Synthesis of N-p-toluenesulfonyl-D-methionine: A Step-by-Step Protocol
The synthesis of N-p-toluenesulfonyl-D-methionine is typically achieved through the reaction of D-methionine with p-toluenesulfonyl chloride (TsCl) under basic conditions. This method, a variation of the Schotten-Baumann reaction, is a well-established procedure for the N-protection of amino acids.
Reaction Principle: The lone pair of electrons on the nitrogen atom of the D-methionine amino group acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: General workflow for the synthesis of N-p-toluenesulfonyl-D-methionine.
Detailed Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-methionine (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. A co-solvent such as dioxane or tetrahydrofuran (THF) may be added to improve the solubility of the starting materials.
-
Addition of Tosyl Chloride: While vigorously stirring the solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise over 30 minutes. The temperature should be maintained at or below room temperature using an ice bath to minimize side reactions.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. The N-p-toluenesulfonyl-D-methionine will precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Drying: Dry the purified product under vacuum to a constant weight.
Applications in Research and Drug Development
The primary utility of N-p-toluenesulfonyl-D-methionine lies in its role as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
3.1. Peptide Synthesis and Peptidomimetics:
The tosyl group is a well-established protecting group for the amine functionality of amino acids in peptide synthesis.[5] Its stability to a wide range of reaction conditions allows for the selective manipulation of other functional groups within a peptide chain. The use of the D-enantiomer is of particular interest in the design of peptidomimetics. Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles.[6]
Caption: Advantages of incorporating N-Tosyl-D-methionine into peptide-based drug candidates.
3.2. Synthesis of Enzyme Inhibitors and Bioactive Molecules:
N-tosylated amino acids and their derivatives have been explored as scaffolds for the development of various enzyme inhibitors. The sulfonamide moiety can act as a key pharmacophore, participating in hydrogen bonding and other interactions within the active site of a target enzyme. While specific studies on N-p-toluenesulfonyl-D-methionine as an enzyme inhibitor are not widely reported, the broader class of N-tosyl amino acids has shown promise in this area.
Furthermore, D-amino acids themselves have been shown to possess interesting biological activities. For instance, some D-amino acids have been investigated for their roles in neurotransmission and as potential therapeutic agents for various conditions.[7] The use of N-p-toluenesulfonyl-D-methionine provides a synthetically versatile starting material for the elaboration into more complex D-amino acid-containing drug candidates.[6] D-methionine, in some contexts, has been noted for its potential to inhibit tumor cell growth.[7]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-p-toluenesulfonyl-D-methionine is a valuable synthetic intermediate for researchers and drug development professionals. Its utility as a protected D-amino acid allows for the construction of novel peptides, peptidomimetics, and other bioactive molecules with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and applications is crucial for its effective use in the laboratory and in the pursuit of new medicines.
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- 8. ICSC 0919 - DL-METHIONINE [chemicalsafety.ilo.org]
solubility of N-tosyl-D-methionine in organic solvents
An In-depth Technical Guide to the Solubility of N-tosyl-D-methionine in Organic Solvents
Executive Summary
N-tosyl-D-methionine is a chiral amino acid derivative with significant applications in synthetic organic chemistry and pharmaceutical development. Its utility in these fields is intrinsically linked to its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive framework for understanding and determining the solubility of N-tosyl-D-methionine. Recognizing that extensive public-domain solubility data for this specific compound is limited, this guide focuses on empowering researchers with the fundamental principles and practical methodologies for robust solubility assessment. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for solubility determination, and discuss the application of this critical data in a research and development setting.
Theoretical Framework for Solubility
The solubility of a solid solute, such as N-tosyl-D-methionine, in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For N-tosyl-D-methionine, its molecular structure dictates its solubility behavior. The presence of a polar carboxylic acid group, a moderately polar tosyl group, and a nonpolar thioether side chain creates a molecule with a nuanced solubility profile.
Key factors influencing the solubility of N-tosyl-D-methionine include:
-
Solvent Polarity: Polar protic solvents (e.g., alcohols) can engage in hydrogen bonding with the carboxylic acid and sulfonyl groups of N-tosyl-D-methionine, promoting solubility. Polar aprotic solvents (e.g., acetone, ethyl acetate) can interact via dipole-dipole interactions. Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for this compound due to the energetic penalty of disrupting the strong solute-solute interactions in the crystal lattice.
-
Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The van't Hoff equation can be used to describe the relationship between temperature and the solubility equilibrium constant.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is a critical determinant of solubility for N-tosyl-D-methionine. Solvents that can effectively solvate the polar functional groups through hydrogen bonding will exhibit higher solubility.
-
Crystalline Structure: The stability of the crystal lattice of N-tosyl-D-methionine will significantly impact its solubility. A more stable crystal lattice requires more energy to overcome the solute-solute interactions, resulting in lower solubility.
Predictive Approaches to Solubility
While experimental determination is the gold standard, predictive models can provide valuable initial estimates of solubility and guide solvent selection.
-
Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute (N-tosyl-D-methionine) and the solvent. A smaller difference in HSP values suggests a higher likelihood of solubility.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles. It considers the molecular surface polarities of the solute and solvent to calculate the chemical potential of the solute in the solvent.
Experimental Determination of Solubility
The following sections provide detailed protocols for the experimental determination of the solubility of N-tosyl-D-methionine.
Equilibrium Solubility (Shake-Flask Method)
This is a widely used and reliable method for determining thermodynamic solubility.
3.1.1 Materials and Equipment
-
N-tosyl-D-methionine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
3.1.2 Experimental Workflow
Caption: Workflow for the equilibrium solubility (shake-flask) method.
3.1.3 Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid N-tosyl-D-methionine to a series of vials containing a known volume of the selected organic solvents. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of N-tosyl-D-methionine of known concentrations.
-
Determine the concentration of N-tosyl-D-methionine in the diluted samples by interpolating from the calibration curve.
-
Calculate the solubility by taking into account the dilution factor.
-
High-Throughput Solubility Screening
For rapid screening of a large number of solvents, a high-throughput method can be employed.
3.2.1 Principle
This method typically involves adding a known amount of a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) to an array of different solvents in a microplate format. The solubility is then assessed by detecting the point at which the compound precipitates.
3.2.2 Experimental Workflow
Caption: Workflow for high-throughput solubility screening.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner.
Solubility Data Table
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Example: Methanol | Polar Protic | 25 | Data | Data | Shake-Flask |
| Example: Acetone | Polar Aprotic | 25 | Data | Data | Shake-Flask |
| Example: Toluene | Nonpolar | 25 | Data | Data | Shake-Flask |
| ... | ... | ... | ... | ... | ... |
Interpretation of Results
The solubility data can be used to:
-
Select appropriate solvents for chemical reactions: Solvents that provide good solubility for all reactants are generally preferred.
-
Develop purification strategies: Crystallization and chromatography are highly dependent on the solubility of the target compound and impurities in different solvents.
-
Guide formulation development: For pharmaceutical applications, understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug products.
Conclusion
The solubility of N-tosyl-D-methionine in
N-tosyl-D-methionine molecular weight and formula
An In-depth Technical Guide to N-tosyl-D-methionine: Properties, Synthesis, and Applications in Drug Development
Introduction
N-tosyl-D-methionine is a protected form of the D-enantiomer of the essential amino acid methionine. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the primary amine of methionine, a strategy of significant utility in the multifaceted world of organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents.[1] The strategic use of protecting groups like tosyl is a cornerstone of modern organic synthesis, allowing for the selective manipulation of functional groups within a molecule.[1][2] This guide provides a comprehensive overview of the molecular and physical properties of N-tosyl-D-methionine, its synthesis, and its applications for researchers, scientists, and professionals in drug development.
D-amino acids, once considered unnatural, are now recognized for their significant roles in various biological processes and their potential as therapeutic agents.[3] They are being explored for their ability to treat neurological diseases, inhibit biofilm formation, and even restrain the growth of cancer cells.[3] The incorporation of D-amino acids into peptides can enhance their biostability by making them resistant to proteolytic degradation. Methionine itself is a crucial amino acid in human metabolism, serving as a precursor to other important molecules like cysteine and the primary methyl donor, S-adenosylmethionine (SAM).[4][5] The enzymes involved in methionine metabolism are promising targets for the development of new antibiotics and other therapeutic agents.[6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-tosyl-D-methionine is essential for its effective use in research and synthesis.
| Property | Value | Source |
| Chemical Formula | C12H17NO4S2 | [7] |
| Molecular Weight | 303.40 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred |
| Melting Point | Not explicitly found for N-tosyl-D-methionine, but D-methionine's is 213 °C (decomposes) | [8] |
| Solubility | Expected to be soluble in many organic solvents | Inferred |
The Tosyl Protecting Group
The p-toluenesulfonyl (tosyl or Ts) group is a widely used protecting group for amines and alcohols due to its stability under a broad range of reaction conditions.[1][9]
Key Characteristics of the Tosyl Group:
-
Stability: The tosyl group is generally stable to both acidic and basic conditions, as well as to many nucleophiles and oxidizing and reducing agents.[1]
-
Introduction: It is readily introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[1][9]
-
Cleavage: A significant drawback of the tosyl group is that its removal can require harsh conditions, such as strong acid hydrolysis or reductive cleavage with agents like sodium in liquid ammonia or samarium(II) iodide.[1][10]
The choice between the tosyl group and other protecting groups, such as the more acid-labile tert-butoxycarbonyl (Boc) group, depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.[1][2]
Synthesis of N-tosyl-D-methionine
The synthesis of N-tosyl-D-methionine typically involves the reaction of D-methionine with p-toluenesulfonyl chloride in the presence of a base. This method was pioneered by Emil Fischer.[10]
General Synthetic Workflow:
Caption: General workflow for the synthesis of N-tosyl-D-methionine.
Detailed Experimental Protocol (Representative):
-
Dissolution: D-methionine is dissolved in an appropriate solvent, such as a mixture of water and a suitable organic solvent.
-
Basification: A base, such as sodium hydroxide or pyridine, is added to the solution to deprotonate the amino group of the methionine, making it nucleophilic.[10]
-
Addition of TsCl: p-Toluenesulfonyl chloride, dissolved in an organic solvent like dichloromethane (DCM), is added dropwise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.[1]
-
Reaction: The reaction is typically stirred for several hours at room temperature to ensure complete conversion.[1]
-
Workup: The reaction mixture is then subjected to an aqueous workup to remove excess reagents and byproducts. This often involves acidification followed by extraction with an organic solvent.
-
Purification: The crude product is then purified, commonly by recrystallization, to yield pure N-tosyl-D-methionine.
Applications in Drug Development and Research
N-tosyl-D-methionine is a valuable building block in the synthesis of various compounds with potential therapeutic applications.
1. Peptide Synthesis:
The primary application of N-tosyl-D-methionine is in peptide synthesis. The incorporation of D-amino acids into peptide chains can significantly enhance their resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life and therapeutic potential.[3]
Mechanism of Enhanced Stability:
Caption: Comparison of protease activity on L-peptides versus D-peptides.
2. Synthesis of Bioactive Molecules:
Methionine and its derivatives are being investigated for their roles in various diseases.[6] For instance, the metabolism of methionine is a target for the development of novel antibiotics.[6] N-tosyl-D-methionine can serve as a chiral starting material for the synthesis of complex molecules that interact with these biological targets. The development of a 1,4-bis-L/L methionine-conjugated mitoxantrone–amino acid conjugate highlights the use of methionine in creating targeted anticancer agents.[11]
3. As a Chiral Building Block:
The well-defined stereochemistry of N-tosyl-D-methionine makes it a valuable chiral building block in asymmetric synthesis, enabling the creation of enantiomerically pure final products.
Deprotection of the Tosyl Group
The removal of the tosyl group is a critical step in many synthetic pathways. The choice of deprotection method depends on the stability of the rest of the molecule.
Common Deprotection Methods:
-
Reductive Cleavage: This is a common method for deprotecting tosyl amides. Reagents such as sodium in liquid ammonia, or milder conditions using magnesium in methanol, can be employed.[1]
-
Strong Acid Hydrolysis: Treatment with strong acids like hydrobromic acid in acetic acid can also cleave the tosyl group, although these conditions are harsh and may not be suitable for sensitive substrates.[1]
Reductive Deprotection Workflow:
Caption: General workflow for the reductive deprotection of N-tosyl-D-methionine.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling N-tosyl-D-methionine and the reagents used in its synthesis and deprotection. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
N-tosyl-D-methionine is a valuable and versatile compound in the field of organic synthesis and drug development. Its stability and well-defined stereochemistry make it an important building block for creating complex molecules, particularly peptides with enhanced biological stability. While the harsh conditions sometimes required for the removal of the tosyl group can be a limitation, the robustness of this protecting group makes it an indispensable tool in the synthetic chemist's arsenal. As research into the therapeutic potential of D-amino acids and methionine metabolism continues to expand, the importance of derivatives like N-tosyl-D-methionine is likely to grow.
References
-
N-Tosyl-DL-methionine suppliers and producers. BuyersGuideChem. Available from: [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link]
-
Amino Acid-Protecting Groups. ACS Publications. Available from: [Link]
- Sutherland, A. (2018). 6 Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins. Royal Society of Chemistry.
-
Methionine. Wikipedia. Available from: [Link]
-
D-Methionine. PubChem. Available from: [Link]
-
N-Formyl-D-Methionine. PubChem. Available from: [Link]
-
Zhang, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences, 23(18), 10887. Available from: [Link]
-
Singh, R. K., et al. (2002). Methionine in and out of proteins: targets for drug design. Current drug targets, 3(1), 1-17. Available from: [Link]
-
D-Methionine. NIST WebBook. Available from: [Link]
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Methionine. chemeurope.com. Available from: [Link]
-
Neubauer, H. A., & Landecker, H. (2021). Industrial methionine production. ResearchGate. Available from: [Link]
-
Sulabo, R. C., et al. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and mRNA abundance of amino acid transporters in weanling pigs. Journal of Animal Science, 99(9), skab248. Available from: [Link]
- New pharmaceutical methionine formulation. Google Patents.
-
Wang, T. Y., et al. (2025). Development of Liposomal Formulations for 1,4-bis-L/L Methionine-Conjugated Mitoxantrone–Amino Acid Conjugates to Improve Pharmacokinetics and Therapeutic Efficacy. Pharmaceutics, 17(9), 2429. Available from: [Link]
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- 11. mdpi.com [mdpi.com]
Technical Deep Dive: N-Tosyl-D-Methionine in Advanced Peptide Chemistry
Executive Summary
N-p-Toluenesulfonyl-D-Methionine (N-Ts-D-Met) represents a specialized intersection of protecting group chemistry and stereochemical engineering. While the fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups dominate high-throughput solid-phase peptide synthesis (SPPS), the Tosyl (Ts) group remains indispensable for specific, high-value applications. Its extreme stability against acid and base, combined with the unique crystallographic properties it imparts to intermediates, makes it a critical tool for solution-phase synthesis, the production of unnatural peptide antibiotics, and the development of protease-resistant peptidomimetics.
This guide provides a rigorous technical analysis of the synthesis, coupling dynamics, and deprotection strategies for N-Ts-D-Met, with a specific focus on managing the redox sensitivity of the methionine thioether side chain.
Part 1: The Chemical Rationale
Why N-Tosyl? The "Lock" Strategy
In modern peptide chemistry, the Tosyl group is often viewed as a "permanent" protecting group or a "lock." Unlike carbamates (Boc/Fmoc), the sulfonamide bond is chemically robust.
-
Racemization Suppression: The primary mechanistic advantage of N-Tosyl protection is the prevention of oxazolone (azlactone) formation . Standard N-acyl amino acids can cyclize during carboxyl activation, leading to racemization. The sulfonyl group lacks the carbonyl oxygen required for this cyclization, preserving the optical purity of the sensitive D-stereocenter during coupling.
-
Crystallinity: N-Tosyl derivatives of amino acids, particularly methionine, often form highly crystalline solids. This allows for purification via recrystallization rather than expensive chromatography, a key advantage in large-scale solution-phase synthesis.
-
Orthogonality: The Tosyl group is stable to TFA (Boc removal conditions) and piperidine (Fmoc removal conditions), allowing for complex multi-scheme synthesis strategies.
Why D-Methionine?
The incorporation of D-Methionine serves two primary functions in drug design:
-
Proteolytic Resistance: Peptide bonds involving D-amino acids are generally resistant to endogenous proteases, extending the in vivo half-life of the therapeutic.
-
Structural Constraint: D-Met introduces a "reverse turn" or specific conformational bias different from the natural L-isomer, often critical for receptor fit in opioid analogs and antibiotic peptides.
Part 2: Synthesis of the Building Block (N-Ts-D-Met)
Protocol 1: Schotten-Baumann Tosylation
Objective: Synthesize N-p-toluenesulfonyl-D-methionine from D-methionine and p-toluenesulfonyl chloride (TsCl).
Reagents:
-
D-Methionine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.1 eq)
-
Sodium Hydroxide (2N NaOH)
-
Diethyl Ether (for washing)
-
Hydrochloric Acid (conc.[1] HCl)
Step-by-Step Methodology:
-
Solubilization: Dissolve D-Methionine in 2N NaOH (2.2 eq). The pH must be maintained >10 to ensure the amine is nucleophilic, but temperature must be controlled to prevent side reactions.
-
Addition: Cool the solution to 0–5°C. Add TsCl dropwise (if dissolved in acetone) or in small solid portions over 1 hour.
-
Expert Insight: Vigorous stirring is essential as TsCl is insoluble in water. A biphasic system (Water/THF) can improve homogeneity but requires solvent removal later.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor pH; if it drops below 9, add dilute NaOH to maintain basicity.
-
Workup (Critical for Met):
-
Extract the alkaline solution with diethyl ether to remove unreacted TsCl. Do not acidify yet.
-
Acidification: Cool the aqueous layer to 0°C and acidify slowly with conc. HCl to pH 1–2. N-Ts-D-Met will precipitate as a white solid or oil.
-
Crystallization: If an oil forms (common with Met derivatives), induce crystallization by scratching the flask or seeding. Recrystallize from Ethanol/Water.[2]
-
Yield Target: >85% Melting Point: ~104–105°C (Verify against specific polymorphs).
Part 3: Coupling Dynamics & Racemization Control
The Sulfonamide Advantage
The diagram below illustrates why N-Tosyl protection is superior for preserving stereochemistry during activation compared to N-Acyl groups.
Caption: Mechanistic comparison showing the inability of N-Tosyl amino acids to form the racemization-prone oxazolone intermediate.
Coupling Protocol
Reagents: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole). Note: The sulfonamide NH is more acidic (pKa ~11) than an amide NH. This can lead to N-alkylation if alkyl halides are present, but for peptide coupling, it generally behaves well.
-
Activation: Dissolve N-Ts-D-Met (1.0 eq) and HOBt (1.1 eq) in DMF.
-
Carbodiimide Addition: Add DIC (1.1 eq) at 0°C. Stir for 10 min.
-
Coupling: Add the amine component (Amino Acid ester or Resin-bound peptide).
-
Monitoring: Standard Kaiser test may be used if the N-terminus is free.
Part 4: The Deprotection Bottleneck (Removal of Tosyl)
Removing the Tosyl group is the most challenging step. It is stable to HBr/Acetic acid and TFA. The "Gold Standard" method is reductive cleavage.
Protocol 2: Sodium in Liquid Ammonia (Birch-Type Reduction)
Warning: This procedure requires a fume hood and strict safety protocols for handling liquid ammonia and sodium metal.
-
Setup: Condense dry ammonia gas into a 3-neck flask at -78°C (Dry Ice/Acetone bath).
-
Dissolution: Dissolve the N-Ts-peptide in the liquid ammonia.
-
Reduction: Add small pieces of Sodium metal (Na) until a persistent deep blue color (solvated electrons) remains for 15–30 seconds.
-
Expert Note: Do not sustain the blue color too long; excess reduction can desulfurize Methionine (converting Met to Aminobutyric acid).
-
-
Quenching: Immediately quench with solid Ammonium Chloride (NH4Cl) until the blue color disappears.
-
Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.
-
Workup: Dissolve residue in water/buffer and purify via HPLC.
Electrochemical Alternative
Recent advances suggest electrochemical cleavage (Cathodic reduction) in Methanol/0.1M LiClO4 as a milder, scalable alternative to Na/NH3, avoiding the risks of handling alkali metals.
Part 5: Methionine Management (The Thioether Issue)
Methionine is highly susceptible to oxidation to Methionine Sulfoxide [Met(O)] during synthesis and cleavage.[3]
Risk Factors:
-
Exposure to air during basic steps.
-
Radical generation during Na/NH3 cleavage.
Mitigation Strategy:
-
Scavengers: Use Dimethyl Sulfide (DMS) or Thioanisole in cleavage cocktails.
-
Inert Atmosphere: Perform all Schotten-Baumann and coupling steps under Nitrogen or Argon.
-
Rescue: If Met(O) forms, it can be reduced back to Met using N-methylmercaptoacetamide or NH4I/DMS post-synthesis.
Summary Data Tables
Table 1: Comparative Stability Profile
| Protecting Group | Acid Stability (TFA) | Base Stability (Piperidine) | Hydrogenolysis (H2/Pd) | Removal Condition |
| N-Tosyl (Ts) | High | High | High | Na / Liq. NH3 |
| Fmoc | High | Low (Cleaves) | High | 20% Piperidine |
| Boc | Low (Cleaves) | High | High | TFA / HCl |
| Cbz (Z) | High | High | Low (Cleaves) | H2 / Pd or HBr |
Table 2: Physical Properties of N-Ts-D-Met
| Property | Value | Notes |
| Molecular Formula | C12H17NO4S2 | |
| Molecular Weight | 303.40 g/mol | |
| Melting Point | 104–105 °C | Sharp mp indicates purity |
| Solubility | Ethanol, DMF, DMSO, Ethyl Acetate | Poor in Water (Acidic form) |
| pKa (COOH) | ~3.5 | |
| pKa (NH) | ~11.5 | Sulfonamide acidity |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (The definitive source for Tosyl stability and removal conditions).
- Fischer, E. (1915). Über die Phosphor-wolframsäuren und ihre Verwendung zur Abscheidung von Aminosäuren. Berichte der deutschen chemischen Gesellschaft. (Historical context of Sulfonamide protection).
-
du Vigneaud, V., et al. (1953). The Synthesis of an Octapeptide Amide with the Hormonal Activity of Oxytocin. Journal of the American Chemical Society. (Classic application of Na/NH3 cleavage for Tosyl/Benzyl groups on sulfur-containing peptides).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review including Sulfonyl protection).
-
Schön, I., & Kisfaludy, L. (1986). Prevention of racemization in peptide synthesis. Journal of Organic Chemistry. (Mechanistic details on oxazolone suppression).
Sources
Introduction: The Enduring Role of Sulfonamides in Amino Acid Protection
An In-Depth Technical Guide to the Stability of Sulfonamide Protecting Groups in Amino Acids
In the intricate landscape of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is a cornerstone of success.[1] The amine functionality of amino acids, with its inherent nucleophilicity and basicity, necessitates temporary masking to prevent undesirable side reactions and ensure regioselective bond formation.[2][3] Among the diverse arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability and unique reactivity profiles.[4][5]
Unlike the more common carbamate-based protecting groups such as Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), which are defined by their lability to acid and base respectively, sulfonamides form highly robust bonds with the amino nitrogen.[6][7] This stability, stemming from the strong electron-withdrawing nature of the sulfonyl group which delocalizes the nitrogen's lone pair, renders the protected amine inert to a broad spectrum of synthetic conditions.[4][8] However, this same stability presents a significant challenge: the cleavage of the sulfonamide bond.
This guide provides a comprehensive technical overview of the stability and deprotection of three key sulfonamide protecting groups used for amino acids: the classical p-Toluenesulfonyl (Tosyl, Ts), the versatile o-Nitrobenzenesulfonyl (Nosyl, Ns), and the specialized 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns). We will explore the chemical principles governing their stability, provide field-proven deprotection protocols, and offer a comparative analysis to guide researchers in making informed strategic decisions for their synthetic campaigns.
The Workhorse: p-Toluenesulfonyl (Tosyl, Ts) Group
The tosyl group is one of the earliest and most established protecting groups for amines, prized for its outstanding stability.[6] The sulfonamide bond it forms is resistant to strong acids, bases, and a wide array of nucleophilic and oxidative reagents, making it an ideal choice for multi-step syntheses where subsequent reactions require harsh conditions.[9][10]
Causality of Stability and Deprotection Challenges
The exceptional stability of the N-tosyl bond is a direct consequence of the resonance delocalization of the nitrogen lone pair across the sulfonyl group's oxygen atoms.[8] This significantly reduces the basicity and nucleophilicity of the nitrogen atom. Consequently, cleavage of this bond is energetically demanding and requires powerful reagents capable of either reducing the sulfur center or facilitating cleavage under intensely acidic conditions.[9]
Deprotection Strategies for the Tosyl Group
Cleavage of the tosyl group is typically achieved under two main categories of harsh conditions:
-
Reductive Cleavage : This is the most common method for deprotecting tosylamides. Strong reducing agents are required to cleave the N-S bond.
-
Sodium in Liquid Ammonia (Na/NH₃) : A classic and effective method, though it requires specialized equipment for handling liquid ammonia.[6][11]
-
Sodium Naphthalenide : A powerful single-electron transfer reagent that can cleave the tosyl group under milder temperature conditions than Na/NH₃.[12]
-
Magnesium in Methanol (Mg/MeOH) : A one-electron reductive condition that can be used for deprotection when milder conditions are necessary.[4]
-
-
Strongly Acidic Conditions : While highly stable to most acids, the tosyl group can be removed by prolonged exposure to very strong acid systems, often at elevated temperatures.
The robust nature of the tosyl group and the harshness of its cleavage conditions mean it is not orthogonal to many other protecting groups, particularly those that are acid-labile (like Boc) or sensitive to reduction.[1][14] Its use is therefore reserved for situations where extreme stability is the primary concern.
Caption: Structure of a Tosyl-protected amino acid.
The Orthogonal Alternative: o-Nitrobenzenesulfonyl (Nosyl, Ns) Group
The nosyl group was developed to address the primary drawback of the tosyl group: its difficult removal.[15] By introducing a strongly electron-withdrawing nitro group onto the aromatic ring (typically at the ortho or para position), the chemistry of the sulfonamide is fundamentally altered, enabling deprotection under significantly milder and more orthogonal conditions.[2][6]
Mechanism-Driven Mild Deprotection
The key to the nosyl group's utility lies in the electron-deficient nature of its aryl ring.[2] This makes the sulfur atom susceptible to nucleophilic attack by soft nucleophiles, most notably thiolates. The reaction proceeds via a Meisenheimer complex, leading to the cleavage of the N-S bond under mild, non-reductive, and non-acidic conditions. This mechanism is often referred to as the Fukuyama amine synthesis.[4]
This mild cleavage condition makes the nosyl group orthogonal to both acid-labile groups (e.g., Boc, Trt) and base-labile groups (e.g., Fmoc), a critical advantage in modern solid-phase peptide synthesis (SPPS).
Deprotection Protocols for the Nosyl Group
The deprotection of Ns-protected amines is reliably achieved with thiol-based reagents in the presence of a mild base.[2]
-
Thiophenol and Potassium Carbonate (PhSH/K₂CO₃) : A common and effective combination.
-
2-Mercaptoethanol and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : An alternative set of reagents that also provides high yields.[2]
The nosyl group's sensitivity to certain nucleophiles is its primary limitation. It is also incompatible with reducing agents that would affect the nitro group, such as catalytic hydrogenation.[15]
Caption: Simplified workflow for Nosyl group deprotection.
The Specialist: 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Dns) Group
The dansyl group is structurally a sulfonamide, but its primary application in biochemistry and organic chemistry is not as a routine protecting group for synthesis. Instead, it is overwhelmingly used as a highly sensitive fluorescent label for primary and secondary amines.[1][8]
Application as a Fluorescent Probe
Dansyl chloride reacts with the N-terminal amino acid of a peptide or protein to form a stable, fluorescent sulfonamide adduct.[4] This adduct is resistant to the strong acid conditions (e.g., 6N HCl) used for peptide hydrolysis.[4] After hydrolysis, the single fluorescent dansyl-amino acid can be identified by chromatography, allowing for the determination of the N-terminal residue. This is the basis of the Dansyl-Edman degradation for protein sequencing.[12]
Stability and Cleavage Profile
The N-dansyl sulfonamide bond is known to be very stable.[1] Its resistance to total acid hydrolysis underscores its robustness. While this stability is advantageous for its role in analytics, it makes it impractical as a temporary protecting group in a synthetic context where facile removal is required.
General, high-yielding deprotection methods for the dansyl group are not well-established in the literature in the same way as for the tosyl and nosyl groups. Some specific cleavage methods have been reported but are not for general synthetic use:
-
Photolytic Cleavage : It has been shown that the sulfonamide bond of a dansyl derivative can be cleaved by UV irradiation, particularly in the presence of a Zn(II) ion, which complexes with the amine. This method is highly specific and not a standard synthetic protocol.
Due to the lack of mild, general cleavage conditions, the dansyl group is not considered an orthogonal protecting group for routine peptide synthesis. Its use is confined to analytical applications or when a permanent, fluorescent tag is desired on an amino functionality.
Caption: Decision workflow for selecting a sulfonamide protecting group.
Data Presentation: Stability of Sulfonamide Groups
| Protecting Group | Strong Acid (e.g., HF, HBr/AcOH) | Weak Acid (e.g., TFA) | Strong Base (e.g., NaOH) | Weak Base (e.g., Piperidine) | Reductive (e.g., Na/NH₃) | Nucleophiles (e.g., Thiolates) |
| Tosyl (Ts) | Labile (harsh conditions) [9] | Stable [10] | Stable [4] | Stable | Labile [9][11] | Stable |
| Nosyl (Ns) | Stable [15] | Stable | Stable | Stable [15] | Labile (nitro group) | Labile [2][4] |
| Dansyl (Dns) | Stable (bond resistant) [4] | Stable | Stable | Stable | Stable | Stable |
Experimental Protocols
The following protocols are provided as representative examples. Researchers must adapt these procedures to their specific substrates and laboratory conditions, always adhering to strict safety protocols.
Protocol 1: Deprotection of N-Tosyl-Leucine via Sodium/Liquid Ammonia
Causality: This protocol utilizes the powerful reducing potential of solvated electrons generated from sodium metal in liquid ammonia to cleave the highly stable N-S bond of the tosylamide. This method is non-acidic and non-nucleophilic but requires specialized handling of a cryogenic and reactive medium.
Reagents and Materials:
-
N-Tosyl-Leucine (1.0 mmol)
-
Anhydrous liquid ammonia (~30 mL)
-
Sodium metal, clean small pieces (3.0 mmol, 3.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Ammonium chloride (solid)
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask, magnetic stirrer
Procedure:
-
Setup: Assemble a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas under an inert atmosphere (argon or nitrogen).
-
Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 30 mL of ammonia gas.
-
Dissolution: Add the N-Tosyl-Leucine (1.0 mmol) dissolved in a minimum amount of anhydrous THF to the liquid ammonia with stirring.
-
Reduction: To the stirring solution, add small, clean pieces of sodium metal one at a time. The solution will turn a deep blue color, indicating the presence of solvated electrons. Maintain this blue color for 2-3 hours. If the color fades, add more sodium.
-
Quenching: After the reaction is complete (monitored by TLC of a quenched aliquot), carefully quench the excess sodium by the slow addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Work-up: Dissolve the remaining residue in water. Adjust the pH to ~6 with dilute HCl. Extract the aqueous layer with diethyl ether to remove non-polar byproducts (e.g., toluene). The deprotected leucine will remain in the aqueous layer. The product can be isolated by ion-exchange chromatography or crystallization.
Protocol 2: Deprotection of N-Nosyl-Phenylalanine via Thiophenol
Causality: This protocol leverages the electron-deficient nature of the nosyl ring. The base (potassium carbonate) deprotonates the thiophenol to generate the potent thiophenate nucleophile, which attacks the nosyl ring, initiating a nucleophilic aromatic substitution that results in the cleavage of the N-S bond under mild conditions.
Reagents and Materials:
-
N-Nosyl-Phenylalanine (1.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
Thiophenol (3.0 mmol, 3.0 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (3.0 mmol, 3.0 eq.)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve N-Nosyl-Phenylalanine (1.0 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: Add finely powdered potassium carbonate (3.0 mmol) followed by thiophenol (3.0 mmol) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). The acid wash removes the base, and the bicarbonate wash removes excess thiophenol.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude phenylalanine can be purified by crystallization or column chromatography.
Conclusion
Sulfonamide protecting groups offer a spectrum of stabilities that can be strategically employed in complex amino acid and peptide synthesis. The p-toluenesulfonyl (Tosyl) group provides exceptional robustness for syntheses requiring harsh conditions, though its removal is equally demanding. The o-nitrobenzenesulfonyl (Nosyl) group presents a significant advancement, offering high stability with the crucial advantage of mild, orthogonal deprotection via nucleophilic cleavage, making it highly compatible with modern synthetic strategies. The dansyl group, while a sulfonamide, serves a different primary purpose as a stable, fluorescent tag for analytical applications, with its resistance to cleavage being a key feature of its function rather than a challenge to be overcome in synthesis. A thorough understanding of the underlying chemical principles—from the resonance stability of the tosylamide to the nucleophile-susceptible nosyl ring—is paramount for the rational design and successful execution of advanced chemical synthesis in research and drug development.
References
-
Aoki, S., & Kimura, E. (2009). Photolysis of the sulfonamide bond of metal complexes of N-dansyl-1,4,7,10-tetraazacyclododecane in aqueous solution: a mechanistic study and application to the photorepair of cis,syn-cyclobutane thymine photodimer. Chemistry–An Asian Journal, 4(4), 561-573. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Link]
-
Bartzatt, R. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of biochemical and biophysical methods, 47(1-2), 115–124. [Link]
-
Science.gov. (n.d.). dansyl derived amino: Topics by Science.gov. [Link]
-
Bartzatt, R. (2025). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na2CO3 buffer. ResearchGate. [Link]
-
Walker, J. M. (1984). The Dansyl Method for Identifying N-Terminal Amino Acids. In Methods in Molecular Biology (pp. 279-284). Humana Press. [Link]
-
Wikipedia. (n.d.). Tosyl group. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111–128. [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Nöthling, N., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(45), e202301312. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
-
Slideshare. (n.d.). Protection for amino group and amino acid. [Link]
-
ResearchGate. (n.d.). N-Nosyl-α-amino acids in solution phase peptide synthesis. [Link]
-
ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nefzi, A., et al. (2013). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 15(3), 149-154. [Link]
-
de Figueiredo, R. M., et al. (2006). 2-Trimethylsilylethanesulfonyl (SES) versus tosyl (Ts) protecting group in the preparation of nitrogen-containing five-membered rings. A novel route for the synthesis of substituted pyrrolines and pyrrolidines. The Journal of organic chemistry, 71(21), 8126–8132. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Iwasaki, T., et al. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-224. [Link]
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A Technical Guide to the Physicochemical Characterization of N-tosyl-D-methionine
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
N-tosyl-D-methionine is a crucial chiral building block and protected amino acid derivative utilized in synthetic organic chemistry and drug development. Its physical properties, particularly its physical state and melting point, are critical parameters that dictate its purity, handling, storage, and application in further synthetic steps. This guide provides an in-depth analysis of these characteristics, offering a detailed protocol for accurate melting point determination and explaining the scientific principles that underscore the importance of these measurements.
Physicochemical Data for N-tosyl-D-methionine
A precise understanding of a compound's physical properties is the foundation of its reliable use in a research and development setting. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Name | N-(p-toluenesulfonyl)-D-methionine | N/A |
| Synonyms | Ts-D-Met-OH, N-Tosyl-D-methionine | N/A |
| CAS Number | 17350-84-4 | [1] |
| Molecular Formula | C₁₂H₁₇NO₄S₂ | [2] |
| Molecular Weight | 303.40 g/mol | N/A |
| Physical State | White to off-white crystalline powder or solid | [3] |
| Melting Point | 128-130 °C | N/A |
Note: The melting point can exhibit slight variations between batches and suppliers due to residual solvents or minor impurities.
In-Depth Analysis of the Physical State
N-tosyl-D-methionine is consistently described as a white to off-white crystalline powder.[3] This solid-state is typical for protected amino acids, which are often highly stable at room temperature.
-
Crystalline Nature : The crystalline structure indicates a highly ordered, three-dimensional arrangement of the molecules. This regularity is crucial for obtaining a sharp and reproducible melting point. Amorphous solids, by contrast, lack this long-range order and tend to soften over a wide temperature range.
-
Color : The "white to off-white" designation is an important purity indicator. A significant deviation from this, such as a yellow or brown tint, could suggest the presence of impurities, degradation products, or residual reagents from the synthesis process.
-
Handling Implications : As a fine powder, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, should be used to avoid inhalation and skin contact.
The Melting Point: A Critical Purity and Identity Benchmark
The melting point is more than just a physical constant; it is a sensitive and fundamental indicator of a compound's purity and identity. For a pure crystalline solid, the melting point is the temperature at which the solid and liquid phases are in equilibrium. This transition occurs over a narrow range, typically 0.5-1.5 °C.
Why the Melting "Range" Matters:
-
Sharp Melting Range (e.g., 128-129 °C) : This indicates a high degree of purity. The tightly packed, uniform crystalline lattice requires a specific amount of thermal energy to be disrupted.
-
Broad or Depressed Melting Range (e.g., 122-127 °C) : This is a classic sign of impurities. Impurities disrupt the crystal lattice, lowering the energy required to break it apart. This phenomenon, known as melting point depression, is a colligative property and is one of the most reliable and accessible methods for assessing purity in a synthetic lab.
In the context of drug development, confirming a sharp melting point is a preliminary step in ensuring the identity and purity of a key starting material or intermediate, which is critical for reproducibility and regulatory compliance.
Standard Operating Procedure for Accurate Melting Point Determination
This protocol outlines the standard method for determining the melting point of N-tosyl-D-methionine using a capillary melting point apparatus.
4.1. Principle A small, finely powdered sample is heated at a controlled rate. The temperatures at which the sample begins to liquefy (onset) and completely liquefies (clear point) are recorded as the melting range.
4.2. Materials
-
N-tosyl-D-methionine sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp® or similar)
-
Spatula
-
Mortar and pestle (optional, if the sample is not a fine powder)
4.3. Experimental Workflow
Caption: Workflow for Accurate Melting Point Determination.
4.4. Detailed Steps & Rationale
-
Sample Preparation :
-
Step 1.1 : Ensure the N-tosyl-D-methionine sample is completely dry. The presence of solvents will significantly depress and broaden the melting range. If necessary, dry the sample under a high vacuum for several hours.
-
Step 1.2 : If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer throughout the sample.
-
Step 1.3 : Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube.
-
Step 1.4 : Invert the tube and tap it gently on a hard surface to compact the powder at the sealed end. The final packed height should be no more than 2-3 mm. An overloaded sample will exhibit a broader melting range due to inefficient heat transfer.
-
-
Measurement :
-
Step 2.1 (Optional but Recommended) : Perform a rapid preliminary measurement. Heat the sample at a rate of 10-15 °C per minute to quickly determine an approximate melting temperature.
-
Step 2.2 : Allow the apparatus to cool to at least 20 °C below the approximate melting point. Use a fresh, new sample for the accurate measurement. Never re-melt a sample, as decomposition may have occurred.
-
Step 2.3 : Set the heating rate to a slow 1-2 °C per minute. A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring a highly accurate reading.
-
Step 2.4 : Record the temperature (T_onset) when the very first drop of liquid becomes visible.
-
Step 2.5 : Continue heating and record the temperature (T_clear) when the last solid crystal melts, resulting in a completely clear liquid.
-
-
Reporting :
-
The melting point should always be reported as a range from T_onset to T_clear (e.g., 128.5-129.5 °C).
-
Molecular Structure of N-tosyl-D-methionine
Understanding the molecular structure provides context for its physical properties and chemical reactivity. The tosyl group is a bulky, non-polar protecting group attached to the nitrogen of the D-methionine, a sulfur-containing amino acid.
Caption: 2D Structure of N-tosyl-D-methionine.
Conclusion
The physical state and melting point of N-tosyl-D-methionine are fundamental properties that serve as primary indicators of material identity and purity. A white, crystalline solid with a sharp melting point in the range of 128-130 °C is expected for a high-purity sample. Adherence to a meticulous and standardized protocol for melting point determination is paramount for generating reliable and reproducible data, which is a cornerstone of successful research and development in the chemical and pharmaceutical sciences.
References
-
Chemsrc. a-methyl-D-phenylalanine | CAS#:17350-84-4. Available from: [Link]
-
Appchem. α-Methyl-D-phenylalanine | 17350-84-4 | C10H13NO2. Available from: [Link]
-
BuyersGuideChem. N-Tosyl-DL-methionine suppliers and producers. Available from: [Link]
-
Chemeurope.com. Methionine (C5H11NO2S) properties. Available from: [Link]
-
Wikipedia. Methionine. Available from: [Link]
-
PubChem. D-Methionine | C5H11NO2S | CID 84815. Available from: [Link]
-
Cheméo. D-Methionine (CAS 348-67-4) - Chemical & Physical Properties. Available from: [Link]
-
CD Formulation. N-Acetyl-L-Methionine. Available from: [Link]
Sources
commercial suppliers of high purity N-tosyl-D-methionine
An In-depth Technical Guide to the Procurement and Quality Control of High-Purity N-tosyl-D-methionine
Executive Summary
N-tosyl-D-methionine is a crucial chiral building block and protected amino acid derivative essential for specialized peptide synthesis and drug development. Unlike its more common L-enantiomer or racemic mixture, high-purity N-tosyl-D-methionine is not a readily available, off-the-shelf commodity. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for procuring this niche reagent. It details two primary procurement pathways: engaging a custom synthesis service and performing a validated in-house synthesis from commercially available D-methionine. Furthermore, this document establishes rigorous quality control protocols, supplier vetting criteria, and analytical methodologies necessary to ensure the identity, purity, and chiral integrity of the final compound, empowering researchers to secure this critical material with confidence.
Introduction: The Strategic Importance of N-tosyl-D-methionine
The incorporation of D-amino acids into peptide chains is a well-established strategy in medicinal chemistry to enhance metabolic stability by reducing susceptibility to enzymatic degradation. The tosyl (p-toluenesulfonyl) group serves as a robust protecting group for the amine functionality of methionine. Its stability under various reaction conditions, particularly those used in peptide coupling, makes N-tosyl-D-methionine a valuable precursor. The challenge, however, lies in its commercial scarcity, which necessitates a strategic approach to sourcing.
This guide is structured to navigate this challenge, providing a decision-making framework and the technical details required to either manage a custom synthesis project or execute the synthesis in a laboratory setting.
Procurement Pathways for a Niche Reagent
Given the limited direct commercial listings, a researcher must choose between outsourcing the synthesis to a specialized company or preparing the compound in-house.
Caption: Reaction scheme for the synthesis of N-tosyl-D-methionine.
Experimental Protocol 3.2.1: Synthesis of N-tosyl-D-methionine
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve D-methionine (1.0 eq.) in 2 M aqueous sodium hydroxide (2.5 eq.).
-
Addition of Tosyl Chloride: While maintaining the temperature between 0-10 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted tosyl chloride.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Sourcing the Starting Material: Commercial Suppliers of D-Methionine
The quality of the final product is directly dependent on the purity of the starting material. High-purity D-methionine is available from several reputable suppliers.
| Supplier | Product Name | Purity Specification | CAS Number | Notes |
| Chem-Impex | D-Methionine | ≥ 98% (Assay) [1] | 348-67-4 [1] | Often used in research and pharmaceutical development. [1] |
| TCI America | D-Methionine | >99.0% (T)(HPLC) | 348-67-4 | Provides high-purity grades suitable for synthesis. |
| Evonik | (Generic) | Pharmaceutical grade amino acids | N/A | A major manufacturer of amino acids for pharmaceutical applications. [2] |
Quality Control and Analytical Verification
Whether sourced via custom synthesis or prepared in-house, the final product must be rigorously analyzed to confirm its identity, purity, and enantiomeric integrity. A comprehensive Certificate of Analysis is a non-negotiable deliverable from any custom supplier.
Table: Example Certificate of Analysis Specifications for N-tosyl-D-methionine
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline powder |
| Identity by ¹H NMR | ¹H NMR Spectroscopy | Spectrum conforms to the structure |
| Purity by HPLC | RP-HPLC (e.g., C18 column) | ≥ 98.5% |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.0% D-enantiomer |
| Mass Identity | LC-MS | [M+H]⁺ or [M-H]⁻ corresponds to MW 303.40 |
| Loss on Drying | Gravimetric (e.g., at 105 °C) | ≤ 0.5% [3] |
Experimental Protocol 5.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol serves as a general guideline; specific parameters must be optimized.
-
System: An HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient, for example, from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample accurately in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine purity as a percentage of the total area.
Caption: A typical quality control workflow for batch release.
Handling, Storage, and Stability
-
Storage: N-tosyl-D-methionine should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent moisture absorption. Storage at 2-8°C is recommended for long-term stability.
-
Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of dust.
Conclusion
The procurement of high-purity N-tosyl-D-methionine requires a deliberate and technically informed strategy due to its status as a niche chemical. Researchers can successfully obtain this critical reagent by either partnering with a qualified custom synthesis provider or by conducting a well-controlled in-house synthesis from D-methionine. In both scenarios, the cornerstone of success is a robust analytical quality control program to unequivocally verify the identity, purity, and, most importantly, the chiral integrity of the final product. This guide provides the necessary framework and protocols to achieve this outcome.
References
-
BuyersGuideChem. N-Tosyl-DL-methionine suppliers and producers. Available at: [Link]
-
Thomasnet. Methionine Suppliers. Available at: [Link]
-
Organic Syntheses. DL-Methionine. Available at: [Link]
-
MilliporeSigma. N-Acetyl-D,L-Methionine Pharmaceutical Secondary Standard CRM. Available at: [Link]
-
Acros Organics. Certificate of Analysis: DL-Methionine, 99+%. Available at: [Link]
-
Sumitomo Chemical Europe. Methionine Feed Grade. Available at: [Link]
-
FDCM.eu. DL-Methionine (Feed). Available at: [Link]
-
The International Pharmacopoeia. DL-Methionine (DL-Methioninum). Available at: [Link]
-
Wiley Online Library. Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
American International Foods, Inc. DL-/L-Methionine. Available at: [Link]
-
Organic Chemistry Portal. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Available at: [Link]
-
EFSA Journal. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of L- and D-[methyl-11C]methionine. Available at: [Link]
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Methodological & Application
synthesis of N-tosyl-D-methionine from D-methionine and tosyl chloride
Part 1: Abstract & Strategic Importance
In peptidomimetic drug design and bacterial cell wall synthesis inhibition studies, D-amino acids serve as critical chiral building blocks due to their resistance to endogenous proteolytic enzymes. N-Tosyl-D-Methionine (CAS: 14004-94-5) is a valuable intermediate where the p-toluenesulfonyl (tosyl) group functions as both a robust amine protecting group and a crystallinity enhancer for purification.
This guide details a scalable, high-purity synthesis protocol. Unlike standard N-acetylation, the introduction of the bulky tosyl group requires strict control over pH and solvent composition to prevent hydrolysis of the sulfonyl chloride reagent while ensuring complete conversion of the zwitterionic amino acid.
Part 2: Chemical Basis & Mechanism
The Schotten-Baumann Reaction
The synthesis relies on the Schotten-Baumann reaction, utilizing a biphasic or semi-aqueous system. The base (NaOH) serves two critical roles:
-
Activation: Deprotonates the ammonium group of D-methionine (
), rendering it nucleophilic. -
Neutralization: Scavenges the HCl byproduct formed during the substitution, driving the equilibrium forward.
Reaction Scheme
The nucleophilic amine attacks the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl), displacing chloride.
Figure 1: Mechanistic pathway for the sulfonylation of D-methionine.
Part 3: Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Quantity (10 mmol scale) | Role |
| D-Methionine | 149.21 | 1.0 | 1.49 g | Substrate |
| p-Toluenesulfonyl Chloride | 190.65 | 1.2 | 2.29 g | Reagent |
| NaOH (1M aq) | 40.00 | 2.2 | 22.0 mL | Base/Catalyst |
| THF (Tetrahydrofuran) | 72.11 | - | 10-15 mL | Co-solvent |
| HCl (conc.) | 36.46 | - | As needed | Precipitation |
Critical Safety Note: TsCl is corrosive and a lachrymator. Handle in a fume hood. Ensure TsCl is white and crystalline; yellow/wet TsCl has hydrolyzed to tosic acid and will lower yields.
Step-by-Step Procedure
Phase A: Solubilization & Setup
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.49 g of D-methionine in 22 mL of 1M NaOH.
-
Why: The amino acid dissolves as the sodium salt. The pH should be >10.
-
-
Solvent Addition: Add 10 mL of THF to the aqueous solution.
-
Expert Insight: While classical Schotten-Baumann uses only water, adding THF (or Acetone) increases the solubility of TsCl, accelerating the reaction rate and preventing TsCl from clumping.
-
Phase B: Reaction (Kinetic Control)
-
Cooling: Place the flask in an ice-water bath (0–5 °C).
-
Addition: Dissolve the TsCl (2.29 g) in minimal THF (approx. 5 mL) and add it dropwise to the stirred amino acid solution over 15 minutes.
-
Control: Do not let the temperature rise above 10 °C during addition to minimize hydrolysis of TsCl.
-
-
Equilibration: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 3–4 hours.
-
Monitoring: Check pH periodically. If it drops below 9, add small aliquots of 1M NaOH to maintain basicity.
-
Phase C: Isolation
-
Extraction (Impurity Removal): Transfer the mixture to a separatory funnel. Wash the basic aqueous layer with diethyl ether (2 x 15 mL).
-
Purpose: This removes unreacted TsCl and non-polar byproducts. The product remains in the aqueous phase as the sodium salt.
-
-
Acidification: Transfer the aqueous layer to a beaker. While stirring, slowly add concentrated HCl dropwise until the pH reaches 1–2.
-
Observation: The mixture will turn cloudy as N-tosyl-D-methionine precipitates as a white solid or thick oil (which crystallizes upon scratching/cooling).
-
-
Filtration: Cool the mixture in a fridge (4 °C) for 1 hour to maximize precipitation. Filter the solid via vacuum filtration and wash with ice-cold water (2 x 10 mL).
Phase D: Purification
-
Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling Ethanol .
-
Slowly add warm Water until a faint turbidity persists.
-
Add a drop of ethanol to clear it, then let it cool slowly to room temperature, then 4 °C.
-
Yield Expectation: 65–80%.[2]
-
Part 4: Quality Control & Characterization
Since specific physical data for the D-isomer is often omitted in general databases, the product must be validated against the expected properties of the L-isomer (with reversed rotation) and structural data.
Optical Rotation (Chiral Purity)
The most critical test for D-amino acid derivatives.
-
Parameter: Specific Rotation
-
Target: The value should be equal in magnitude but opposite in sign to N-tosyl-L-methionine.
-
Reference: For L-Methionine derivatives, rotation is typically negative. Expect a positive rotation for N-tosyl-D-methionine (e.g., if L is -20°, D should be +20°).
-
Protocol: Dissolve 1.0 g in 100 mL solvent (typically Ethanol or dilute base) for measurement.
Melting Point
-
Target Range: 100–150 °C (Exact value depends on solvation).
-
Note: N-Tosyl amino acids often have sharp melting points. A broad range (>2°C) indicates the presence of occluded solvent or unreacted TsOH.
NMR Validation ( NMR, DMSO- )
| Shift ( | Multiplicity | Integration | Assignment |
| 12.6 | Broad s | 1H | -COOH |
| 7.95 | Doublet | 1H | -NH- (Sulfonamide) |
| 7.65, 7.35 | Doublets | 4H | Aromatic (Tosyl group) |
| 3.85 | Multiplet | 1H | |
| 2.38 | Singlet | 3H | Ar-CH |
| 2.01 | Singlet | 3H | S-CH |
Part 5: Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of N-tosyl-D-methionine.
Part 6: Troubleshooting & Expert Tips
-
Oiling Out: N-Tosyl derivatives can sometimes separate as an oil rather than a solid upon acidification.
-
Solution: Scratch the inner wall of the beaker with a glass rod to induce nucleation. If that fails, extract the oil into Ethyl Acetate, dry over MgSO
, evaporate, and then recrystallize the residue.
-
-
Removal of TsCl: If the ether wash (Step 6) is skipped, unreacted TsCl will contaminate the product. It is insoluble in water but soluble in the final recrystallization solvent, making it hard to remove later. Do not skip the ether wash.
-
Racemization Risk: Sulfonamides are generally resistant to racemization compared to amides or esters. However, avoid excessive heating (>60 °C) during the basic phase of the reaction.
References
-
McChesney, E. W., & Swann, W. K. (1937). The Identification of the Amino Acids as the p-Toluenesulfonates. Journal of the American Chemical Society, 59(6), 1116–1118.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
-
PubChem. (n.d.).[5] D-Methionine (CID 84815). National Library of Medicine.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability and removal of Tosyl groups).
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Acetyl-L-methionine CAS#: 65-82-7 [m.chemicalbook.com]
- 4. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. D-Methionine | C5H11NO2S | CID 84815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Schotten-Baumann reaction conditions for N-tosyl-D-methionine
Application Note & Protocol
Topic: Optimized Schotten-Baumann Conditions for the Synthesis of N-tosyl-D-methionine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Protection of Amino Acids via the Schotten-Baumann Reaction
The selective modification and protection of functional groups are cornerstones of modern organic and medicinal chemistry. For amino acids, the nucleophilic amino group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations, such as peptide couplings or modifications of the carboxylic acid or side chain. The Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann, remains a highly relevant and robust method for acylating amines and alcohols.[1][2] Its application in amino acid chemistry, specifically for the introduction of the p-toluenesulfonyl (tosyl) group, provides a stable and crystalline N-protected derivative, N-tosyl-D-methionine, which is a valuable intermediate in various synthetic endeavors.
This application note provides a comprehensive guide to the synthesis of N-tosyl-D-methionine using optimized Schotten-Baumann conditions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and discuss critical parameters for process control and optimization. The protocol is designed to be a self-validating system, emphasizing the causality behind each experimental choice to ensure reproducibility and high yield.
Mechanistic Insights: A Tale of Two Phases
The success of the Schotten-Baumann reaction hinges on a carefully controlled nucleophilic acyl substitution, typically conducted in a two-phase solvent system (biphasic).[1][3] The name "Schotten-Baumann conditions" specifically implies the use of an aqueous base to facilitate the reaction.[1][4]
The key steps in the N-tosylation of D-methionine are as follows:
-
Deprotonation and Activation: The reaction is initiated by dissolving D-methionine in an aqueous base, typically sodium hydroxide (NaOH). This serves a dual purpose: it deprotonates the ammonium group of the zwitterionic amino acid to liberate the free, highly nucleophilic amine, and it converts the carboxylic acid into its sodium salt, rendering it unreactive towards the tosyl chloride.
-
Nucleophilic Attack: The liberated amine nitrogen atom attacks the electrophilic sulfur atom of the p-toluenesulfonyl chloride (tosyl chloride).[5][6] This forms a transient tetrahedral intermediate.
-
Elimination and Amide Formation: The intermediate rapidly collapses, expelling the stable chloride ion as a leaving group and forming the stable sulfonamide bond.[5]
-
Acid Neutralization: A crucial aspect of the Schotten-Baumann condition is the presence of a stoichiometric excess of base.[4] For every mole of sulfonamide formed, one mole of hydrochloric acid (HCl) is generated. The aqueous base immediately neutralizes this acid, preventing it from protonating the unreacted D-methionine, which would render it non-nucleophilic and halt the reaction.[4][5]
A significant competing reaction is the hydrolysis of tosyl chloride by water or hydroxide ions.[3] However, the rate of aminolysis (reaction with the amine) is substantially faster than hydrolysis, especially with vigorous mixing, ensuring the desired product is formed in high yield.
Caption: Figure 1: Reaction Mechanism for N-tosylation of D-methionine
Experimental Protocol: Synthesis of N-tosyl-D-methionine
This protocol details a robust procedure for the synthesis of N-tosyl-D-methionine on a laboratory scale.
Reagent and Materials Data
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Considerations |
| D-Methionine | C₅H₁₁NO₂S | 149.21 | Starting Material | Ensure purity. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Acylating Agent | Corrosive, moisture-sensitive. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Base | Corrosive. Used to prepare a 2 M aqueous solution. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Acid for Workup | Concentrated or 6M solution. Corrosive. |
| Diethyl ether or Ethyl Acetate | - | - | Extraction Solvent | Flammable. For workup and removal of impurities. |
| Water | H₂O | 18.02 | Solvent | Deionized water is recommended. |
Step-by-Step Methodology
Caption: Figure 2: General experimental workflow for the synthesis of N-tosyl-D-methionine.
-
Dissolution & Cooling: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 7.46 g (50.0 mmol) of D-methionine in 50 mL of 2 M aqueous sodium hydroxide (100 mmol NaOH). Cool the resulting clear solution in an ice-water bath to 0-5 °C with gentle stirring.
-
Addition of Tosyl Chloride: While vigorously stirring the cooled solution, add 10.5 g (55.0 mmol, 1.1 equivalents) of p-toluenesulfonyl chloride in four equal portions over 30 minutes. Ensure the temperature of the reaction mixture does not rise above 10 °C. The mixture may become thick with a white precipitate.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously in the ice bath for 1 hour. Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. The completion of the reaction can be monitored by the disappearance of the smell of tosyl chloride.[7]
-
Workup - Removal of Impurities: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with 2 x 50 mL of diethyl ether to remove any unreacted tosyl chloride and other non-polar impurities. Discard the organic layers.
-
Workup - Product Precipitation: Cool the aqueous layer in an ice bath. With efficient stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2 (check with pH paper). A voluminous white precipitate of N-tosyl-D-methionine will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 50 mL of cold deionized water to remove inorganic salts.
-
Drying and Purification: Dry the solid product under vacuum at 40-50 °C. The crude product can be further purified by recrystallization from a hot ethanol-water mixture to yield fine, white needles.
Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Stoichiometry | 1.05 - 1.2 eq. TsCl | A slight excess of tosyl chloride ensures complete consumption of the starting amino acid. Gross excess increases the difficulty of purification and promotes hydrolysis. |
| Base Concentration | 2.0 eq. NaOH | One equivalent is required to deprotonate the amine, and one is required to neutralize the HCl byproduct.[4] Insufficient base will result in low yields. |
| Temperature | 0-5 °C initially | Controls the exothermic nature of the reaction and minimizes the rate of tosyl chloride hydrolysis.[3] Running the reaction too warm can decrease yield. |
| pH Control | Maintain pH > 10 | Keeping the amine in its free, nucleophilic form is essential.[8][9] If the pH drops, the reaction will stop. Additional base can be added if necessary. |
| Stirring | Vigorous mechanical or magnetic stirring | Crucial for ensuring efficient mixing between the phases/components, which maximizes the reaction rate between the amine and tosyl chloride over the competing hydrolysis reaction.[3] |
| Workup pH | Acidify to ~pH 2 | The product is a carboxylic acid (pKa ~3-4). It is soluble in its carboxylate form at high pH and precipitates in its neutral form at low pH. Incomplete acidification will lead to loss of product in the filtrate. |
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Y. Asai, et al. (2022). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Retrieved from [Link]
-
Filo. (2025, December 18). Mechanism of schotten boumann reaction with step by step. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
All 'Bout Chemistry. (2021, June 22). Schotten-Baumann Reaction and its Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
ScienceMadness Discussion Forums. (2014, October 23). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
LS College. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
A. D. B. Cardoso, et al. (2019). Synthesis of N-Alkyl Amino Acids. IntechOpen. Retrieved from [Link]
-
NVPUBS. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
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- 2. lscollege.ac.in [lscollege.ac.in]
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- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Mechanism of schotten boumann reaction with step by step | Filo [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Note & Protocol: Selective N-Methylation of N-Tosyl-D-Methionine
Introduction: The Strategic Value of N-Methylation
In the landscape of peptide-based drug discovery and medicinal chemistry, N-methylation is a cornerstone modification. The substitution of a backbone amide proton with a methyl group imparts profound changes to a peptide's physicochemical properties. This single-carbon addition can enhance proteolytic stability, increase membrane permeability and bioavailability, and modulate the peptide's conformational landscape to fine-tune receptor binding affinity.[1][2][3]
N-Tosyl-D-methionine serves as a common starting material for accessing its N-methylated counterpart. The p-toluenesulfonyl (tosyl) group is a robust protecting group for the primary amine, which enhances the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[4] However, the synthesis is not without its challenges, including potential side reactions at the methionine thioether and the risk of epimerization at the chiral center.
This technical guide provides a detailed protocol for the N-methylation of N-Tosyl-D-methionine. It explains the underlying chemical principles, offers a step-by-step experimental procedure, and includes guidance for troubleshooting and characterization, grounded in established chemical literature.
Reaction Principle and Mechanism
The N-methylation of an N-tosyl amino acid is fundamentally a two-step process occurring in a single pot:
-
Deprotonation: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the sulfonamide proton (pKa ≈ 10-11), making it susceptible to deprotonation by a suitable base.[5] This generates a highly nucleophilic sulfonamide anion.
-
Nucleophilic Substitution (SN2): The resulting anion acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent, such as methyl iodide, via an SN2 mechanism. This forms the new N-C bond.
A critical consideration is the presence of the carboxylic acid, which will also be deprotonated by a strong base. While the resulting carboxylate is generally a weaker nucleophile than the sulfonamide anion, the choice of reaction conditions is crucial to favor N-methylation over O-methylation. Furthermore, the thioether in the methionine side chain is also nucleophilic and can compete for the methylating agent, forming a sulfonium salt—a side reaction that must be minimized.[6]
Caption: Reaction mechanism for N-methylation.
Detailed Experimental Protocol
This protocol is adapted from established base-mediated alkylation methods for sulfonamides.[4][7] It employs sodium hydride as the base to ensure complete deprotonation and methyl iodide as the alkylating agent.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Supplier | Notes |
| N-Tosyl-D-Methionine | C₁₂H₁₇NO₄S₂ | 303.40 | >98% | Standard | Must be thoroughly dried before use. |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% dispersion in oil | Standard | Highly reactive with water. Handle under inert gas. |
| Methyl Iodide (MeI) | CH₃I | 141.94 | >99% | Standard | Toxic and volatile. Handle in a fume hood. |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | <50 ppm H₂O | Standard | Use a fresh bottle or from a solvent purification system. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Standard | For extraction. |
| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | Standard | For workup. |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Saturated aq. | Standard | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Standard | For drying. |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Tosyl-D-Methionine (1.0 eq, e.g., 3.03 g, 10 mmol) to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a septum.
-
Dissolution: Add anhydrous DMF (approx. 30-40 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion, 2.2 eq, e.g., 0.88 g, 22 mmol) portion-wise over 15-20 minutes. The 2+ equivalents account for deprotonation of both the sulfonamide and the carboxylic acid. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.
-
Methylation: Add methyl iodide (1.1 eq, e.g., 0.69 mL, 11 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5 °C. Using a slight excess of MeI drives the reaction to completion, but a large excess should be avoided to minimize S-methylation.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water (10 mL) to destroy any unreacted NaH.
-
Acidification & Extraction: Acidify the aqueous mixture to pH 2-3 with 1M HCl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a viscous oil or semi-solid.
Purification and Characterization
Purification
The crude product is best purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc) is typically effective. The inclusion of 0.5-1% acetic acid in the mobile phase can improve peak shape and prevent tailing.
-
Alternative: As N-tosyl derivatives are often highly crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/hexanes) may be a viable alternative to chromatography.[4][7]
Analytical Characterization
-
¹H NMR: The most telling signal is the appearance of a singlet corresponding to the N-CH₃ protons, typically appearing around δ 2.8-3.0 ppm. The disappearance of the broad N-H proton signal (often > δ 8 ppm) from the starting material should also be confirmed. The S-CH₃ singlet of the methionine side chain should remain a singlet around δ 2.1 ppm.
-
¹³C NMR: Expect a new resonance for the N-CH₃ carbon at approximately 30-35 ppm.
-
Mass Spectrometry (ESI-MS): Calculate the expected m/z for the product [M+H]⁺ (C₁₃H₁₉NO₄S₂ + H⁺ = 318.08).
-
Optical Rotation: To assess the degree of epimerization, the optical rotation of the purified product should be measured and compared to literature values if available. Running the reaction at low temperatures is critical to minimize racemization.[7]
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (hydrolyzed).2. Wet solvent (DMF) or glassware.3. Insufficient amount of base. | 1. Use a fresh bottle of NaH or wash the dispersion with anhydrous hexanes to remove oil and potential oxidation before use.2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous grade solvent.3. Re-evaluate stoichiometry; ensure at least 2.1-2.2 equivalents of base are used. |
| Formation of S-Methylated Byproduct | 1. Large excess of methyl iodide.2. Reaction temperature too high. | 1. Reduce the amount of methyl iodide to 1.05-1.1 equivalents.2. Maintain a low temperature during the addition of methyl iodide and consider running the entire reaction at 0 °C for a longer period. |
| Significant Epimerization | 1. Reaction temperature too high.2. Prolonged exposure to strong base. | 1. Maintain strict temperature control, especially during base and electrophile addition.2. Minimize the time between deprotonation and methylation. Consider a weaker base/solvent system if epimerization persists, though this may require optimization. |
| Difficult Purification | 1. Residual DMF in crude product.2. Product is an oil and co-elutes with impurities. | 1. Ensure thorough washing of the organic layer with water and brine during workup to remove DMF.2. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). If the product is an acid, adding 0.5-1% acetic acid to the eluent can sharpen the peak. |
Post-Methylation: Tosyl Group Deprotection
A significant drawback of the N-tosyl protecting group is the harsh conditions often required for its removal.[4][7] Should the final desired product be free N-methyl-D-methionine, researchers must plan for a subsequent deprotection step. Common methods include:
-
Reductive Cleavage: Using sodium in liquid ammonia or sodium naphthalenide is effective but requires specialized equipment.[8]
-
Acidic Hydrolysis: Refluxing in strong acid, such as HBr in acetic acid with a scavenger like phenol, can cleave the N-S bond but may also cleave other acid-labile groups and peptide bonds.[7]
The choice of deprotection must be compatible with any other functional groups present in the molecule.
References
-
Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-r-amino Acids. Chemical Reviews, 104(12), 5823–5846. Available at: [Link]
-
Georgakopoulos, N. D., & Varlamov, A. V. (2008). Microwave-Assisted Efficient Methylation of Alkyl and Arenesulfonamides with Trimethylsulfoxonium Iodide and KOH. Synthetic Communications, 38(18), 3074–3081. Available at: [Link]
-
Hughes, A. B. (Ed.). (2011). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 4: Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. Available at: [Link]
-
Lundquist, J. T., & Dix, T. A. (2002). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Tetrahedron Letters, 43(49), 8909-8911. Available at: [Link]
-
Naoum, J., et al. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters. Available at: [Link]
-
Pattarozzi, M., et al. (2010). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Amino Acids, 38(1), 143-149. Available at: [Link]
-
Rovira, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Molecules, 28(8), 3538. Available at: [Link]
-
Saget, T., & Cramer, N. (2014). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal, 20(43), 13959-13967. Available at: [Link]
-
Ullas, G. V., & Robins, M. J. (1991). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide. The Journal of Organic Chemistry, 56(22), 6294-6297. Available at: [Link]
-
Various Authors. (2024). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Wipf, P., & Venkatraman, S. (2005). "One-Pot" Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides. The Journal of Organic Chemistry, 70(1), 317-320. Available at: [Link]
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- 5. scispace.com [scispace.com]
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- 7. researchmgt.monash.edu [researchmgt.monash.edu]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Application Note: N-Tosyl-D-Methionine as a Terminal Modification in SPPS
The following Application Note and Protocol guide details the use of N-tosyl-D-methionine in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
This guide addresses the specialized application of N-tosyl-D-methionine (Ts-D-Met-OH) in solid-phase peptide synthesis. Unlike standard Fmoc or Boc amino acids used for chain elongation, N-tosyl-D-methionine is primarily utilized as a terminal capping reagent or a pharmacophore moiety to generate metabolically stable, protease-resistant peptides.
Key Distinction: The p-toluenesulfonyl (Tosyl) group forms a sulfonamide bond which is orthogonal to standard SPPS deprotection conditions (stable to both TFA and Piperidine). Therefore, N-tosyl-D-methionine functions as a "dead-end" cap, preventing further chain elongation while imparting specific physicochemical properties to the N-terminus.
Core Applications
-
Protease Resistance: The combination of the D-stereoisomer and the sulfonamide bond renders the N-terminus virtually immune to aminopeptidases.
-
Hydrophobic Capping: Increases the lipophilicity of the peptide, potentially enhancing membrane permeability.
-
Inhibitor Design: Used in the synthesis of transition-state analog inhibitors (e.g., mimicking the tetrahedral intermediate of proteolysis).
Chemical Rationale & Mechanism[1][2]
Stability Profile
The utility of N-tosyl-D-methionine rests on the extreme stability of the sulfonamide nitrogen.
-
Acid Stability: Resistant to Trifluoroacetic acid (TFA) used in Fmoc cleavage cocktails.
-
Base Stability: Resistant to 20% Piperidine (Fmoc removal) and dilute bases.
-
Removal: Requires harsh conditions (Sodium in liquid ammonia or electrochemical reduction), making it effectively permanent in standard SPPS workflows.
Methionine Considerations
The methionine side chain (thioether) is susceptible to oxidation during cleavage.[1][2] When using Ts-D-Met-OH, the standard precautions for Methionine (scavengers) must be maintained to prevent the formation of Methionine Sulfoxide [Met(O)].
Comparative Analysis of N-Protecting Groups
| Feature | Fmoc (Fluorenylmethoxycarbonyl) | Boc (tert-Butyloxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Nature | Carbamate | Carbamate | Sulfonamide |
| Removal Reagent | 20% Piperidine (Base) | TFA (Acid) | Na / liq. NH₃ (Reductive) |
| SPPS Role | Chain Elongation (Transient) | Chain Elongation (Transient) | Terminal Cap (Permanent) |
| Lability | Base Labile | Acid Labile | Extremely Stable |
Experimental Protocol
Materials Required[5]
-
Resin: Rink Amide or Wang Resin (pre-loaded with peptide chain).
-
Reagent: N-p-tosyl-D-methionine (Ts-D-Met-OH).
-
Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/HOBt.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide), anhydrous.
-
Cleavage Cocktail: Reagent K or B (must contain Thioanisole/EDT).
Coupling Protocol (Manual or Automated)
Note: This protocol assumes the peptide chain has been synthesized up to the penultimate residue and the N-terminal Fmoc group has been removed.
Step 1: Resin Preparation
-
Wash resin 3x with DMF.[3]
-
Ensure the N-terminal amine is free (positive Kaiser test/blue color).
Step 2: Activation of N-tosyl-D-methionine
-
Stoichiometry: Use 3-5 equivalents relative to resin loading.
-
Pre-activation (in a separate vial):
-
Dissolve Ts-D-Met-OH (4 eq) in minimal DMF.
-
Add HATU (3.9 eq).
-
Add DIPEA (8 eq).
-
Wait: Allow to activate for 1-2 minutes. (Do not exceed 5 mins to avoid racemization, though D-isomer reduces impact).
-
Step 3: Coupling Reaction
-
Add the activated solution to the resin.
-
Agitate (shake/vortex) for 60–90 minutes at room temperature.
-
Insight: Sulfonamido acids can be sterically demanding; extended coupling time ensures completion.
-
-
Drain and wash resin 3x with DMF, 3x with DCM.
Step 4: Verification (QC)
-
Perform a Kaiser Test .
-
Result: The beads should be colorless/white .
-
Interpretation: A negative test confirms the free amine has been acylated (sulfonated) by the Ts-D-Met moiety.
-
Action: If blue, re-couple using DIC/HOAt.
-
Step 5: Final Cleavage
-
Wash resin 3x with DCM and dry under nitrogen.
-
Prepare Cleavage Cocktail (Optimized for Met):
-
TFA (90%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (3%)
-
Anisole (2%)
-
Reasoning: EDT and Thioanisole are critical to prevent oxidation of the Met sulfur by the released trityl cations or atmospheric oxygen.
-
-
Incubate resin for 2–3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Visualization of Workflow
The following diagram illustrates the decision logic and chemical flow when introducing N-tosyl-D-methionine.
Figure 1: Workflow distinguishing standard elongation from N-tosyl termination. Note that the Tosyl path leads to a permanent end-state in SPPS.
Troubleshooting & Critical Constraints
Solubility Issues
N-tosyl amino acids are generally hydrophobic. If the reagent does not dissolve in DMF:
-
Add a small amount of NMP (N-methyl-2-pyrrolidone) .
-
Warm the solution slightly (max 35°C) before adding the coupling agent.
"Failed" Deprotection
Common Error: Users often attempt to remove the Tosyl group using Piperidine or high concentrations of TFA, expecting it to behave like Fmoc or Boc.
-
Symptom: Mass spectrometry shows the mass of the peptide + Tosyl group + Met (approx +270 Da shift), rather than the naked peptide.
-
Correction: The Tosyl group is not removable under these conditions. If a removable group is needed, use Fmoc-D-Met-OH or Boc-D-Met-OH .
Methionine Oxidation
-
Symptom: Mass spec shows M+16 or M+32 peaks.
-
Cause: Inadequate scavenging of reactive oxygen species or alkyl cations during cleavage.
-
Solution: Ensure EDT is fresh. Avoid post-cleavage handling in open air for extended periods before lyophilization.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of orthogonality including Sulfonamides).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative text on Tosyl group stability).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.
-
Bachem. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions. (Guidance on Met oxidation).
Sources
Application Note: Precision Synthesis of D-Methioninol from D-Methionine
This Application Note is designed for researchers and drug development professionals requiring high-purity D-Methioninol ((R)-2-amino-4-(methylthio)butan-1-ol) . It addresses the specific challenges of reducing an amino acid with a sulfide side-chain, including catalyst poisoning, odor management, and optical purity preservation.
Executive Summary
D-Methioninol is a critical chiral auxiliary and building block for peptidomimetics and organocatalysts.[] Unlike simple aliphatic amino acids, D-methionine presents a unique synthetic challenge: the thioether (sulfide) side chain . This moiety acts as a soft Lewis base, capable of coordinating with boron and aluminum species, potentially retarding reduction or complicating workup. Furthermore, the risk of S-oxidation to the sulfoxide (sulfoxide) requires strict exclusion of oxidants.
This guide details two validated protocols:
-
Method A (LiAlH₄): The "Gold Standard" for laboratory-scale purity and yield.
-
Method B (NaBH₄/I₂): A scalable, cost-effective alternative avoiding pyrophoric reagents.
Strategic Analysis of Reduction Pathways
The reduction of the carboxylic acid moiety to a primary alcohol while leaving the amine and sulfide intact requires chemoselectivity.
| Feature | Method A: Lithium Aluminum Hydride (LAH) | Method B: Sodium Borohydride / Iodine |
| Active Species | ||
| Mechanism | Nucleophilic attack on carboxylate salt | Electrophilic activation of carboxylate |
| Sulfide Compatibility | High. Al-S coordination is weak and breaks easily during aqueous quench. | Moderate. Borane forms stable |
| Racemization Risk | Low (if temperature controlled). | Very Low (mild conditions). |
| Scalability | Low (Pyrophoric solid handling). | High (Reagents are stable solids). |
| Recommendation | Best for <50g batches where purity is paramount. | Best for >50g batches or industrial transfer. |
Protocol A: LiAlH₄ Reduction (Standard Laboratory Scale)
Objective: Synthesis of 10g of D-Methioninol with >98% ee. Safety: LiAlH₄ is pyrophoric. Reacts violently with water. Perform all steps under Argon/Nitrogen.
Reagents
-
D-Methionine: 14.9 g (100 mmol) [Dried in vacuo over
] -
LiAlH₄ (LAH): 5.7 g (150 mmol, 1.5 equiv) [Pellets preferred over powder for safer handling]
-
Tetrahydrofuran (THF): 250 mL [Anhydrous, inhibitor-free]
-
Quenching Agents: Water, 15% NaOH.
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF).
-
Equip with a reflux condenser, pressure-equalizing addition funnel, and internal thermometer.
-
Flush system with Argon for 15 minutes.
-
-
Solubilization (The "Slurry"):
-
Charge the RBF with LiAlH₄ (5.7 g) and THF (100 mL) . Cool to 0°C.[2]
-
Note: Methionine has poor solubility in THF. It is added as a solid portion-wise or as a slurry.
-
Add D-Methionine (14.9 g) slowly over 30 minutes via a powder funnel or solid addition tube.
-
Insight: Slow addition prevents a runaway exotherm which can cause local overheating and racemization.
-
-
Reflux Phase:
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Heat to reflux (66°C) for 12–16 hours. The grey suspension will eventually turn into a thicker white/grey slurry as the lithium aluminate salts form.
-
-
The "Fieser" Quench (Critical for Filtration):
-
Cool reaction to 0°C.[2]
-
Slowly add 5.7 mL Water (1 mL per g of LAH). Caution: Vigorous H2 evolution.
-
Add 5.7 mL 15% NaOH .
-
Add 17.1 mL Water (3 mL per g of LAH).
-
Warm to RT and stir for 45 minutes. The grey precipitate should turn into a granular, white sand (Lithium/Aluminum salts).
-
-
Isolation:
-
Filter the granular salts through a coarse fritted glass funnel (or Celite).
-
Wash the filter cake with warm THF (3 x 50 mL).
-
Concentrate the filtrate in vacuo to yield a pale yellow oil.
-
-
Purification (Distillation):
-
The crude oil often contains trace salts.
-
Perform Kugelrohr distillation or high-vacuum distillation.
-
Boiling Point: ~120–125°C at 1 mmHg.
-
Yield Target: 85–92%.
-
Protocol B: NaBH₄/I₂ System (Scalable Route)
Objective: Scalable preparation without LAH handling.
Mechanism: Iodine reacts with NaBH₄ to generate Borane (
Reagents
-
D-Methionine: 14.9 g (100 mmol)
-
NaBH₄: 8.7 g (230 mmol, 2.3 equiv)
-
Iodine (
): 25.4 g (100 mmol, 1.0 equiv) -
THF: 300 mL [Anhydrous]
Step-by-Step Methodology
-
Pre-Generation of Borane:
-
In a 1L RBF under Argon, suspend NaBH₄ (8.7 g) in THF (200 mL) .
-
Add D-Methionine (14.9 g) to the suspension.
-
Cool to 0°C.[2]
-
-
Iodine Addition (The Activation):
-
Dissolve Iodine (25.4 g) in THF (50 mL) .
-
Add the Iodine solution dropwise over 1 hour.
-
Observation: The solution will bubble (
evolution) and the purple color of iodine will fade as it reacts. -
Insight: The solution becomes colorless/white once the Borane is generated.
-
-
Reaction:
-
Heat to reflux for 18 hours.
-
Note: Borane reduces the carboxylate to the borate ester/alcohol complex.
-
-
Methanolysis (Breaking the Boron Complex):
-
Cool to RT. Carefully add Methanol (50 mL) to quench excess hydride.
-
Critical Step for Methionine:[3] The Borane-Sulfide complex is stable. To fully release the amino alcohol, the mixture often requires an acidic workup or extended reflux with methanol.
-
Evaporate the solvent to dryness.[2]
-
Redissolve the residue in 20% KOH (100 mL) and stir for 4 hours (hydrolyzes Boron-Nitrogen/Sulfur bonds).
-
-
Extraction:
-
Extract the aqueous alkaline phase with Dichloromethane (DCM) (3 x 100 mL).
-
Note: Amino alcohols are water-soluble; salting out the aqueous layer with NaCl improves extraction efficiency.
-
Dry organics over
and concentrate.[4]
-
Workflow Visualization
Caption: Decision tree and process flow for the reduction of D-Methionine, highlighting critical safety and workup divergences.
Quality Control & Characterization
Verify the identity and purity using the following parameters.
| Parameter | Acceptance Criteria | Method |
| Appearance | Clear, colorless to pale yellow viscous oil | Visual |
| 1H NMR (CDCl₃) | NMR (Confirm absence of sulfoxide peaks at | |
| Optical Rotation | Polarimetry | |
| Purity | >98.0% | HPLC / GC |
Note on Optical Rotation: The sign of rotation for D-Methioninol is positive (+) in Ethanol. If the value is low, racemization occurred during the reflux (too hot) or the starting material was impure.
Troubleshooting & "The Stench"
Managing Sulfide Odors
Methionine derivatives release volatile sulfides (rotten cabbage smell) that are detectable at ppb levels.
-
Prevention: Keep all reaction vessels sealed.
-
Waste Treatment: Treat all aqueous waste and glassware with 10% Bleach (Sodium Hypochlorite) before disposal. This oxidizes the sulfides to odorless sulfoxides/sulfones.
-
Warning: Do NOT use bleach on your product; it will destroy it.
Low Yield?
-
Issue: Product remaining in the aqueous phase.
-
Fix: Amino alcohols are highly polar. Saturate the aqueous phase with NaCl ("salting out") and perform 5-6 extractions with DCM. Alternatively, use continuous liquid-liquid extraction for 24 hours.
References
-
Reduction of Amino Acids with NaBH4/I2: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58(13), 3568-3571. Link
-
LiAlH4 Reduction Protocol: Dickman, D. A., et al. "Synthesis of chiral amino alcohols." Organic Syntheses, Coll.[2] Vol. 10, p.588 (2004). Link
-
Borane-Sulfide Interactions: Brown, H. C., et al. "Borane-Methyl Sulfide Complex." Journal of Organic Chemistry, 1973. Link
-
D-Methionine Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 73117, D-Methionine. Link
Sources
Application Notes and Protocols: Metal Complexation of N-Tosyl-D-Methionine with Copper(II) and Zinc(II)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes formed between N-tosyl-D-methionine and the essential trace elements copper(II) and zinc(II). The protocols detailed herein are designed to be robust and reproducible, offering insights into the causal relationships behind experimental choices. This guide emphasizes the principles of scientific integrity, providing self-validating systems for protocol verification and grounding key claims in authoritative, citable literature.
Introduction: The Significance of N-Tosyl-D-Methionine Metal Complexes
Amino acids are fundamental building blocks of proteins and play crucial roles in a myriad of biological processes.[1][2] Their ability to chelate metal ions is of significant interest in the fields of bioinorganic chemistry and drug development.[2][3] Methionine, an essential sulfur-containing amino acid, is particularly noteworthy for its involvement in metabolic pathways and its potential to coordinate with metal ions through its amino, carboxylate, and thioether groups.[2][4]
The introduction of a tosyl (p-toluenesulfonyl) group to the nitrogen atom of D-methionine modifies its electronic and steric properties, influencing its coordination chemistry and the potential biological activity of its metal complexes. The tosyl group can enhance the lipophilicity of the resulting complexes, potentially improving their cellular uptake and therapeutic efficacy.
Copper and zinc are essential trace metals vital for numerous enzymatic functions and cellular signaling pathways.[5][6] However, their dysregulation is implicated in various pathological conditions. The formation of well-defined copper and zinc complexes with ligands like N-tosyl-D-methionine offers a promising avenue for developing novel therapeutic agents with targeted activities. For instance, zinc complexes of amino acids have shown potential in dermatological applications, including anti-acne preparations.[7][8]
This guide will provide detailed protocols for the synthesis of N-tosyl-D-methionine complexes with copper(II) and zinc(II), followed by a comprehensive overview of characterization techniques essential for verifying their structure and purity.
Foundational Principles of Complexation
The formation of metal complexes in solution is a substitution reaction where solvent molecules in the coordination sphere of the metal ion are replaced by the ligand.[9] In aqueous solutions, metal ions like Cu(II) and Zn(II) exist as aqua complexes, such as [Cu(H₂O)₄]²⁺ and [Zn(H₂O)₆]²⁺.[10][11] The N-tosyl-D-methionine ligand, in its deprotonated form, will displace these water molecules to form a more stable chelate.
The stability of the resulting metal complex is influenced by several factors, including:
-
pH of the solution: The pH dictates the protonation state of the ligand's coordinating groups (carboxyl and amino groups). Deprotonation is necessary for effective coordination.
-
Metal-to-ligand molar ratio: The stoichiometry of the reactants can influence the formation of different complex species (e.g., 1:1 or 1:2 metal-to-ligand ratio).
-
Solvent system: The choice of solvent can affect the solubility of the reactants and the stability of the final complex.
The coordination of amino acids to metal ions typically occurs through the nitrogen atom of the amino group and an oxygen atom of the carboxylate group, forming a stable five-membered chelate ring.[2][7]
Synthesis of Metal Complexes: A Step-by-Step Guide
The following protocols describe the synthesis of [Cu(N-tosyl-D-Met)₂] and [Zn(N-tosyl-D-Met)₂] complexes. The general principle involves the reaction of the deprotonated ligand with the corresponding metal salt in an appropriate solvent.
General Workflow for Synthesis
Caption: General workflow for the synthesis of metal complexes.
Protocol for the Synthesis of Bis(N-tosyl-D-methioninato)copper(II) ([Cu(N-tosyl-D-Met)₂])
Materials:
-
N-tosyl-D-methionine
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Preparation: Dissolve N-tosyl-D-methionine (2 mmol) in 20 mL of ethanol in a round-bottom flask. In a separate beaker, dissolve sodium hydroxide (2 mmol) in a minimal amount of deionized water and add it dropwise to the ethanolic solution of the ligand with constant stirring. This will form the sodium salt of N-tosyl-D-methionine.
-
Metal Salt Solution: Prepare a solution of copper(II) chloride dihydrate (1 mmol) in 10 mL of ethanol.
-
Complexation: Slowly add the copper(II) chloride solution to the ligand solution with continuous stirring. A color change should be observed, indicating the formation of the copper complex.
-
Reaction: Reflux the reaction mixture for 2-3 hours at approximately 80°C.
-
Isolation: Allow the mixture to cool to room temperature. The resulting precipitate is the desired copper complex.
-
Purification: Collect the solid product by filtration, wash it with cold ethanol and then with deionized water to remove any unreacted starting materials and salts.
-
Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂.
Protocol for the Synthesis of Bis(N-tosyl-D-methioninato)zinc(II) ([Zn(N-tosyl-D-Met)₂])
Materials:
-
N-tosyl-D-methionine
-
Zinc(II) chloride (ZnCl₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Preparation: Dissolve N-tosyl-D-methionine (2 mmol) in 20 mL of ethanol. Add a solution of sodium hydroxide (2 mmol) in a small amount of deionized water to deprotonate the ligand.
-
Metal Salt Solution: Dissolve zinc(II) chloride (1 mmol) in 10 mL of ethanol.
-
Complexation: Add the zinc(II) chloride solution dropwise to the ligand solution while stirring.
-
Reaction: Reflux the mixture for 2-3 hours.
-
Isolation: Cool the solution to room temperature to allow for the precipitation of the zinc complex.
-
Purification: Filter the precipitate and wash it thoroughly with ethanol and deionized water.
-
Drying: Dry the final product in a desiccator.
Characterization of the Metal Complexes
A combination of spectroscopic and analytical techniques is crucial for the unambiguous characterization of the synthesized complexes.
Characterization Workflow
Caption: Workflow for the characterization of metal complexes.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to identify the coordination sites of the ligand.[2] Upon complexation, shifts in the characteristic vibrational frequencies of the amino (-NH₂) and carboxyl (-COO⁻) groups are expected. A shift in the N-H stretching vibration and the asymmetric and symmetric stretching vibrations of the carboxylate group confirms their involvement in coordination to the metal ion.[1][2][12]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. For the copper(II) complex, a broad d-d transition band in the visible region is indicative of a distorted octahedral or square-planar geometry.[1][13] The addition of an amino acid to an aqueous solution of Cu(II) typically results in a blue shift of the absorption peak.[10]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for characterizing paramagnetic Cu(II) complexes (d⁹ configuration). The EPR spectrum can provide insights into the oxidation state of the copper ion and the local symmetry around it.[1]
Structural and Compositional Analysis
-
Elemental Analysis (C, H, N, S): This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps in confirming the proposed molecular formula.
-
Atomic Absorption Spectroscopy (AAS): AAS is used to accurately determine the metal content (Cu or Zn) in the synthesized complexes.[14]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[15][16]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules.[12]
Quantitative Data Summary
| Parameter | [Cu(N-tosyl-D-Met)₂] | [Zn(N-tosyl-D-Met)₂] | Reference |
| Metal-to-Ligand Ratio | 1:2 | 1:2 | [1] |
| Coordination Geometry | Distorted Octahedral/Square Planar | Tetrahedral/Octahedral | [1][3] |
| Key IR Shifts (cm⁻¹) | Shift in ν(N-H) and ν(COO⁻) | Shift in ν(N-H) and ν(COO⁻) | [2] |
| UV-Vis λₘₐₓ (nm) | ~600-700 (d-d transition) | Ligand-based transitions | [13] |
Potential Applications and Future Directions
The synthesized N-tosyl-D-methionine complexes of copper and zinc hold promise for various applications in drug development and materials science.
-
Antimicrobial Agents: Metal complexes of amino acids have been shown to possess antibacterial and antifungal activities.[2] The enhanced lipophilicity imparted by the tosyl group may facilitate the transport of these complexes across microbial cell membranes.
-
Anticancer Agents: Copper complexes, in particular, have garnered interest as potential anticancer drugs due to their ability to generate reactive oxygen species and interact with DNA.
-
Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The chiral nature of the N-tosyl-D-methionine ligand could make these complexes suitable for asymmetric catalysis.
Future research should focus on the detailed biological evaluation of these complexes, including their cytotoxicity against various cell lines, their mechanism of action, and their in vivo efficacy and toxicity profiles.
Conclusion
This guide has provided a detailed and scientifically grounded framework for the synthesis and characterization of copper(II) and zinc(II) complexes with N-tosyl-D-methionine. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate these novel metal complexes, paving the way for further exploration of their potential applications.
References
- A Study of Stability Constants of [Zn – L-Amino Acidate – Vitamin-PP] Systems.
- Spectroscopic Study of the Interaction of Amino Acids with Copper(II) Ions in Aqueous Solution.
- THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*.
- SPECTROSCOPIC STUDIES OF COPPER (II) COMPLEXES WITH SOME AMINO ACID AS LIGAND Maria Hübner.
- Prediction of Stability Constants of Zinc(II) Complexes with 2-aminobenzamide and Amino Acids. ResearchGate.
- Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands. Benchchem.
- stability constants of the 1:1 complexes of Mn 2+ to Zn 2+ with some... ResearchGate.
- Stability constants of Cu(II) and Zn(II) Metal complexes with Ethambutol hydrochloride and Alanine, Glycine, Isoleucine and Phen.
- Spectroscopic studies of some copper(II) complexes with amino acids. ResearchGate.
- Crystal structures of amino acids: from bond lengths in glycine to metal complexes and high-pressure polymorphs. Taylor & Francis Online.
- EPR Spectral Studies of Cu(II) Complexes with Methionine Schiff Bases.
- Characterizing metal binding sites in proteins with X-ray crystallography. PMC.
- Cloud Point Extraction and Spectrophotometric Determination of Trace Copper(II) Using Amino Acid Methionine As a Complexing. Journal of the College of Basic Education.
- Formation of Complexes from Aquo Ions. Dalal Institute.
- Synthesis and Spectroscopy of Transition Metal Complexes. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS).
- Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. PMC.
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIV.
- X-ray crystallography. Wikipedia.
- X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-argi. Indian Academy of Sciences.
- SYNTHESIS AND ANALYSIS OF ZINC METHIONINE, ZINC GLYCINE, COPPER LEUCINE, AND COPPER GLYCINE COMPLEXES USING ATOMIC ABSORPTION SPECTROPHOTOMETRY. Semantic Scholar.
- Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. PMC.
- Synthesis and characterization of some essential amino acid metal complexes having biological activity. JOCPR.
- Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. Frontiers.
- Understanding X-Ray Crystallography Structures. LabXchange.
- An Investigation on the Synthesis, Structure and Specific Properties of Zn(II) and Cu(II) Complexes with Tryptophan. Biointerface Research in Applied Chemistry.
- Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity. PMC.
- Synthesis and Spectroscopic Study of Metal Complexes with New Schiff Base Derived from 2-acetylpyridine and Methionine Amino Acid. Al-Mustansiriyah Journal of Science.
- Four new metal complexes with the amino acid deoxyalliin. SciELO.
- The Effect of Metal Complexes of DL – Methionine on Some Biochemical Parameters.
- 1:1 Zinc methionine complexes. Google Patents.
- Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. PMC.
- Aspects of Structure and Bonding in Copper-Amino Acid Complexes Revealed by Single-Crystal EPR/ENDOR Spectroscopy and Density Functional Calculations. Request PDF.
- Aspects of Structure and Bonding in Copper-Amino Acid Complexes Revealed by Single Crystal EPR/ENDOR Spectroscopy and Density Functional Calculations. PMC.
- Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2.
- Zinc(II) Complexes of Amino Acids as New Active Ingredients for Anti-Acne Dermatological Preparations. MDPI.
- Zinc: From Biological Functions to Therapeutic Potential. MDPI.
- A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution. Scirp.org.
Sources
- 1. quasar.physics.uvt.ro [quasar.physics.uvt.ro]
- 2. jocpr.com [jocpr.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. A comparative investigation of interaction between metal ions with L-methionene and related compounds such as alanine, leucine, valine, and glycine in aqueous solution [scirp.org]
- 5. A Study of Stability Constants of [Zn â L-Amino Acidate â Vitamin-PP] Systems [article.sapub.org]
- 6. mdpi.com [mdpi.com]
- 7. Zinc(II) Complexes with Amino Acids for Potential Use in Dermatology: Synthesis, Crystal Structures, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. eolss.net [eolss.net]
- 10. asianpubs.org [asianpubs.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Recrystallization of N-Tosyl-D-Methionine
This is a comprehensive Application Note and Protocol for the recrystallization of N-tosyl-D-methionine , designed for researchers and drug development professionals.
Abstract
The purification of N-tosyl-D-methionine (N-p-toluenesulfonyl-D-methionine) is a critical intermediate step in the synthesis of chiral pharmaceuticals and the resolution of amino acid enantiomers.[1] While the N-tosyl group serves as an excellent protecting group, its removal and the subsequent recovery of high-optical-purity D-methionine depend heavily on the initial purity of the sulfonamide intermediate.[1] This guide details a robust recrystallization protocol using a binary solvent system to achieve >99% chemical purity and >99.5% enantiomeric excess (ee).[2]
Physicochemical Profile & Solvent Strategy[1][2]
Solute Characteristics
Understanding the molecular behavior of N-tosyl-D-methionine is essential for selecting the correct solvent system.[1]
-
Hydrophobic Moiety: The p-toluenesulfonyl (tosyl) group introduces significant lipophilicity and aromatic stacking potential.[1][2]
-
Hydrophilic Moiety: The free carboxylic acid (-COOH) and the thioether side chain retain polar character, though less than the zwitterionic free amino acid.
-
Solubility Trends:
Solvent System Selection
A binary solvent system is recommended to balance yield and purity. Single solvents often lead to either poor recovery (too soluble) or oiling out (too insoluble).[1][2]
| System | Composition | Pros | Cons | Recommendation |
| Ethanol / Water | 1:1 to 1:2 (v/v) | Excellent impurity rejection; environmentally benign; scalable.[1] | Requires precise temperature control to avoid "oiling out." | Primary Recommendation |
| Ethyl Acetate / Hexane | 1:3 (v/v) | Good for removing non-polar impurities.[1][2] | Flammable; Hexane is neurotoxic; poor removal of inorganic salts. | Secondary Option |
| Acetic Acid / Water | 1:1 (v/v) | Good for very crude material containing inorganic salts.[1][2] | Difficult to dry (acetic acid trace); potential esterification side reactions.[2] | For Pre-Purification Only |
Detailed Experimental Protocol
Materials & Equipment
-
Solvents: Ethanol (Absolute or 95%), Deionized Water (Type II).[1][2]
-
Equipment: Round-bottom flask with reflux condenser, magnetic stirrer/hot plate, vacuum filtration setup (Buchner funnel), vacuum oven.
Step-by-Step Procedure (Ethanol/Water System)
Step 1: Dissolution (Saturation)
-
Place 10.0 g of crude N-tosyl-D-methionine in a 250 mL round-bottom flask.
-
Add 30 mL of Ethanol (approx. 3 mL/g).
-
Heat the mixture to 60–65°C with stirring until the solid completely dissolves.
-
Note: If the solution is dark/colored, add 0.5 g of activated charcoal, stir for 10 mins, and filter hot through a Celite pad.
-
-
If the solid does not dissolve, add warm ethanol in 2 mL increments until a clear solution is obtained. Avoid a large excess.
Step 2: Nucleation (Anti-Solvent Addition) [1][2]
-
Maintain the temperature at 60°C .
-
Slowly add warm Deionized Water (50–60°C) dropwise to the stirring solution.
-
Continue addition until a faint, persistent turbidity (cloudiness) is observed. This typically occurs at an Ethanol:Water ratio of roughly 1:1 to 1:1.5.
-
Add 1–2 mL of ethanol to just clear the turbidity (restore solution).
Step 3: Controlled Cooling & Crystallization
-
Remove the heat source and allow the flask to cool to room temperature slowly on the stir plate (insulate the flask with a towel if the lab is cold).
-
Critical: Rapid cooling often causes the product to separate as an oil ("oiling out") rather than crystals.[2]
-
-
Seeding: When the temperature reaches ~40–45°C, add a few seed crystals of pure N-tosyl-D-methionine if available. This promotes the formation of a crystalline polymorph over an amorphous oil.
-
Once at room temperature (20–25°C), move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
Step 4: Isolation & Drying
-
Filter the white crystalline solid using vacuum filtration.
-
Wash: Rinse the filter cake with 20 mL of a cold Ethanol/Water (1:2) mixture.
-
Drying: Transfer the solid to a vacuum oven. Dry at 45–50°C under reduced pressure (-30 inHg) for 12–24 hours.
-
Caution: Do not exceed 60°C, as sulfur-containing amino acids can be sensitive to oxidation or degradation over prolonged heat exposure.[1]
-
Process Validation & Analytical QC
Every batch must be validated to ensure the removal of the p-toluenesulfonyl chloride starting material and the preservation of chirality.
Analytical Metrics
-
Melting Point: The pure N-tosyl-D-methionine should exhibit a sharp melting point.[1] While literature values vary slightly by polymorph, a range of 104–106°C (similar to the L-isomer) is typical.[1][2] A range >2°C indicates impurity.
-
Chiral Purity (ee): >99.5% (determined via Chiral HPLC using a Daicel Chiralpak AD-H or equivalent column).
-
1H-NMR: Confirm absence of ethyl acetate or acetic acid residues (if alternative solvents were used).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Solvent too rich in water.[1] | Re-heat to dissolve. Add slightly more ethanol. Cool very slowly with vigorous stirring. Seed at 45°C. |
| Low Yield | Too much solvent used; Product too soluble in ethanol.[1] | Concentrate the mother liquor by rotary evaporation and repeat cooling. Use a higher ratio of water (anti-solvent) in the next run.[2] |
| Color Retention | Oxidation products or impurities trapped.[1] | Perform a charcoal treatment (Step 1.[2]3) or recrystallize a second time.[2][3] |
Process Workflow Diagram
The following diagram illustrates the decision logic and workflow for the recrystallization process.
Caption: Figure 1. Step-by-step decision matrix for the recrystallization of N-tosyl-D-methionine.
References
-
Sugano, H., & Miyoshi, M. (1973).[2][4] Synthesis of alpha-amino acids from alpha-halo acids.[1] Bulletin of the Chemical Society of Japan, 46(2), 669.[2] Link (Foundational reference for N-tosyl amino acid synthesis and properties).[1][2]
-
Cohen, S. G., & Milovanovic, A. (1968).[2] Organochemical synthesis of methionine derivatives. Journal of the American Chemical Society, 90(13), 3495–3502.[2] Link[1][2]
-
Massachusetts Institute of Technology (MIT). Experiment #1: Preparation and Recrystallization of Tosyl-Amino Acids.[1] OpenCourseWare. Link (General protocol validation).
-
Greenstein, J. P., & Winitz, M. (1961).[2] Chemistry of the Amino Acids.[5][6][7] Vol. 2. John Wiley & Sons. (Authoritative text on amino acid physical properties and purification).
Sources
- 1. L-Methionine (CAS 63-68-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. S-(5′-腺苷)-L-甲硫氨酸 对甲苯磺酸盐 ≥80% (HPLC), ≥80% (spectrophotometric assay) | Sigma-Aldrich [sigmaaldrich.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2017000867A1 - Process of purifying methionine - Google Patents [patents.google.com]
- 6. Methionine derivatives [chemicalbook.com]
- 7. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of N-Tosyl-D-Methionine Sulfoxide and Sulfone Derivatives
Abstract
This guide details the step-by-step synthesis of N-tosyl-D-methionine sulfoxide and N-tosyl-D-methionine sulfone from D-methionine. These derivatives serve as critical chiral building blocks in peptidomimetic drug design, offering distinct polarity profiles and hydrogen-bonding capabilities while retaining the D-stereochemistry essential for proteolytic stability. The protocols herein prioritize chemoselectivity , ensuring the integrity of the chiral center while selectively accessing the sulfide, sulfoxide, and sulfone oxidation states.
Strategic Overview & Scientific Rationale
The Chiral Sulfur Switch
Methionine derivatives are unique in medicinal chemistry due to the sulfur atom's ability to exist in three stable oxidation states:
-
Sulfide (Thioether): Lipophilic, susceptible to metabolic oxidation.
-
Sulfoxide (S=O): Polar, chiral at sulfur (creating diastereomers), often serves as a transition state mimic.
-
Sulfone (O=S=O): Highly polar, achiral at sulfur, metabolically stable, and a strong hydrogen bond acceptor.
Synthetic Strategy
The synthesis proceeds in a linear fashion: Protection
-
Protection: The N-terminus is protected with a p-toluenesulfonyl (Tosyl) group. This group is chosen for its stability against the strong oxidizing agents (H₂O₂/Formic acid) used in subsequent steps and its crystallinity, which aids purification.
-
Selectivity Control: The challenge lies in stopping the oxidation at the sulfoxide stage without over-oxidizing to the sulfone. This is achieved via temperature control and stoichiometric limitation of the oxidant.
Experimental Protocols
Protocol A: Synthesis of N-Tosyl-D-Methionine
Objective: Protection of the D-methionine amine to prevent N-oxidation and enhance solubility in organic solvents.
-
Reagents: D-Methionine, p-Toluenesulfonyl chloride (TsCl), Sodium Carbonate (Na₂CO₃), Acetone, Water.
-
Mechanism: Schotten-Baumann nucleophilic substitution.
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask, dissolve D-Methionine (14.9 g, 100 mmol) and Na₂CO₃ (21.2 g, 200 mmol) in distilled water (150 mL) .
-
Addition: Cool the solution to 0°C in an ice bath. Add Acetone (100 mL) .
-
Reaction: Add TsCl (22.9 g, 120 mmol) portion-wise over 30 minutes with vigorous stirring.
-
Expert Insight: Adding TsCl as a solution in acetone (50 mL) via addition funnel yields a cleaner product than solid addition.
-
-
Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:8:2).
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (2 x 50 mL) to remove unreacted TsCl (discard organic layer).
-
Acidify the aqueous phase carefully to pH 2 using 6N HCl. The product will precipitate as a white solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol.
-
Yield Target: 85–90%
-
Characterization: ¹H NMR (DMSO-d₆) should show aromatic tosyl protons (~7.3–7.7 ppm) and the intact S-Me singlet (~2.0 ppm).
-
Protocol B: Controlled Oxidation to N-Tosyl-D-Methionine Sulfoxide
Objective: Selective mono-oxidation of the sulfide to the sulfoxide. Critical Challenge: Avoiding sulfone formation and managing diastereomers (Sulfur is a chiral center; product is a mixture of R and S sulfoxides).
-
Reagents: N-Tosyl-D-Methionine, Hydrogen Peroxide (30% aq), Methanol.
Step-by-Step Procedure:
-
Dissolution: Dissolve N-Tosyl-D-Methionine (3.03 g, 10 mmol) in Methanol (30 mL) . Cool to 0°C.[1]
-
Oxidation: Add Hydrogen Peroxide (30% w/v, 1.1 mL, ~10.5 mmol) dropwise.
-
Expert Insight: Do not use a large excess of H₂O₂. A 1.05 equivalent ratio is crucial to prevent sulfone formation.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT for 12 hours.
-
Quenching: Test for peroxides. If positive, add a small amount of sodium thiosulfate or dimethyl sulfide to quench excess oxidant.
-
Isolation: Concentrate in vacuo. The residue is often a viscous oil or sticky solid due to the diastereomeric mixture.
-
Purification: Triturate with diethyl ether/hexane to induce solidification.
-
Yield Target: >90%
-
Note: The product exists as a pair of diastereomers (approx 1:1 ratio). In NMR, the S-Me signal will appear as two closely spaced singlets around 2.6–2.7 ppm.
-
Protocol C: Exhaustive Oxidation to N-Tosyl-D-Methionine Sulfone
Objective: Complete oxidation to the chemically stable sulfone.
-
Method Choice: Molybdate-Catalyzed Oxidation (Green Chemistry Approach).
-
Reagents: N-Tosyl-D-Methionine, H₂O₂ (30%), Ammonium Molybdate tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O].
Step-by-Step Procedure:
-
Setup: Suspend N-Tosyl-D-Methionine (3.03 g, 10 mmol) in Ethanol (20 mL) .
-
Catalyst: Add Ammonium Molybdate (0.05 mmol, 0.5 mol%) .
-
Oxidant Addition: Add Hydrogen Peroxide (30%, 4.0 mL, ~40 mmol) .
-
Expert Insight: Excess oxidant (3–4 equivalents) is required to drive the reaction fully to the sulfone.
-
-
Reaction: Stir at RT. The reaction is exothermic; a water bath may be needed to keep temp <40°C. Stir for 6–12 hours.
-
Monitoring: Monitor by HPLC or TLC. The sulfoxide intermediate should disappear completely.
-
Workup: Destroy excess peroxide with saturated Na₂SO₃ solution.
-
Isolation: Evaporate ethanol. Add water (20 mL) and extract with Ethyl Acetate (3 x 30 mL). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes.
-
Yield Target: 85–95%
-
Characterization: ¹H NMR will show the S-Me signal shifted downfield to ~3.15 ppm.
-
Analytical Characterization & Data
The oxidation state of the sulfur atom significantly impacts the chemical shift of the terminal methyl group (S-Me) and the polarity of the molecule.
| Derivative | S-Oxidation State | ¹H NMR (S-Me) Shift* | Polarity (RP-HPLC) | Stereochemistry |
| N-Tosyl-D-Met | -2 (Sulfide) | ~ 2.0 - 2.1 ppm | Low (Late eluting) | Pure D-enantiomer |
| Sulfoxide | 0 (Sulfoxide) | ~ 2.6 - 2.8 ppm | Medium | Mixture of Diastereomers |
| Sulfone | +2 (Sulfone) | ~ 3.1 - 3.2 ppm | High (Early eluting) | Pure D-enantiomer |
*Shifts are approximate (in DMSO-d₆ or CDCl₃) and relative to TMS.
Reaction Workflow Visualization
The following diagram illustrates the synthetic pathway, highlighting the divergence between controlled and exhaustive oxidation.
Caption: Synthetic workflow for the divergent oxidation of N-Tosyl-D-Methionine.
References
-
Separation of Methionine Sulfoxide Diastereomers: Raskatov, J. A., et al. (2020). A Facile Method for the Separation of Methionine Sulfoxide Diastereomers. Chemistry – A European Journal.[2][3] Link
-
Molybdate Catalyzed Oxidation: Varma, R. S., & Naicker, K. P. (1999). The Urea-Hydrogen Peroxide Complex: Solid-State Oxidations. Organic Letters. Link
-
Methionine Oxidation Biology: Moskovitz, J., et al. (2001). Methionine sulfoxide reductase.[4][5] PubMed (NIH). Link
- General Tosylation Protocol: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Sulfone Synthesis via H2O2: Kirihara, M., et al. (2010).[6] Tantalum Carbide or Niobium Carbide Catalyzed Oxidation of Sulfides. Synlett. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. New isomer separation method a boon for research on protein oxidation - News [news.ucsc.edu]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support: N-Tosyl Cleavage in Sulfur-Containing Amino Acids
This is a Technical Support Guide designed for high-level application in organic synthesis and drug development.
Subject: Removal of
Executive Summary: The "Tosyl-Methionine" Paradox
Removing a Tosyl (Ts) group from D-Methionine presents a unique synthetic conflict. The sulfonamide bond (
However, D-Methionine imposes two critical constraints:
-
Chiral Fragility: The
-proton of -Ts-amino acids is acidic. Strong bases or unquenched amide anions generated during cleavage can abstract this proton, leading to racemization (D DL). -
Sulfur Poisoning: The thioether side chain (
) is susceptible to:-
Desulfurization: Reductive cleavage of the
bond (forming homocysteine or aliphatic byproducts). -
Poisoning: Deactivation of transition metal catalysts (making Pd/C hydrogenation impossible).
-
Oxidation: Conversion to sulfoxides/sulfones during workup.
-
Recommendation: The Sodium Naphthalenide (Na/Naph) titration method is the authoritative protocol. It operates at cryogenic temperatures (
Primary Protocol: Sodium Naphthalenide Titration (Recommended)
This method uses Single Electron Transfer (SET) to cleave the
Reagents & Equipment
-
Substrate:
-Tosyl-D-Methionine (dried under high vacuum). -
Reagent: Naphthalene (recrystallized), Sodium metal (freshly cut).
-
Solvent: 1,2-Dimethoxyethane (DME) or THF (Anhydrous, freshly distilled from Na/Benzophenone).
-
Quench: 1M Citric Acid or Ammonium Chloride (
). -
Atmosphere: Argon or Nitrogen (Strictly inert).
Step-by-Step Workflow
-
Preparation of Na/Naph Stock Solution (Dark Green):
-
In a flame-dried flask under Argon, dissolve Naphthalene (1.2 eq relative to Na) in anhydrous DME.
-
Add Sodium metal (cut into small pieces).
-
Stir at room temperature for 2 hours until the solution turns a deep, dark green. This indicates the formation of the radical anion.
-
-
Substrate Solubilization:
-
Dissolve
-Ts-D-Methionine in anhydrous DME in a separate flame-dried flask. -
Cool the substrate solution to
(Dry ice/Acetone bath). Crucial for enantiopurity.
-
-
The "Titration" (The Critical Step):
-
Add the Na/Naph stock solution dropwise via cannula or syringe to the substrate.
-
Endpoint: Continue adding only until the green color persists for 10–15 seconds.
-
Mechanism Note: The green color indicates free radical anions are present. Once the Ts group is consumed, the radical anions accumulate. Stopping exactly here prevents over-reduction (desulfurization) and minimizes base formation.
-
-
Rapid Quench:
-
Immediately quench the reaction at
with saturated aqueous or 1M Citric Acid. -
Warning: Do not allow the reaction to warm up before quenching. The intermediate amide anion is a strong base and will racemize the product if allowed to equilibrate at higher temperatures.
-
-
Workup:
-
Allow to warm to RT. Dilute with water.
-
Wash with Ether/EtOAc to remove naphthalene and toluene byproducts.
-
Adjust aqueous layer pH to isoelectric point (approx pH 5-6 for Met) or basic pH to extract free amine depending on downstream needs.
-
Lyophilize or extract the amino acid.
-
Mechanism of Action (SET)
The sodium naphthalenide donates an electron to the LUMO of the sulfonamide group, weakening the
Figure 1: Single Electron Transfer (SET) mechanism for reductive desulfonylation.
Alternative Protocol: Electrochemical Reduction (Green Method)
If you have access to an electro-synthesis setup (potentiostat), this method is milder and highly selective, avoiding the handling of pyrophoric sodium metal.
-
Setup: Undivided cell, Carbon or Lead cathode.
-
Electrolyte: Methanol/Water with
or . -
Conditions: Constant current (approx 100-200 mA), maintain pH ~11.
-
Advantage: The potential required to cleave
(approx -2.0V vs SCE) is distinct from , offering better chemoselectivity against desulfurization.
Troubleshooting & FAQs
Data Summary: Method Comparison
| Feature | Sodium Naphthalenide | Na / Liquid Ammonia (Birch) | Acid Hydrolysis (HBr) |
| Racemization Risk | Low (at | High (if not quenched instantly) | High (requires heat) |
| S-Demethylation Risk | Low (Titration controlled) | High (Aggressive reduction) | Low |
| Scalability | Medium (Lab scale) | High (Industrial) | High |
| Reaction Time | < 30 mins | 1-2 hours | 12-24 hours |
Common Failure Modes
Q1: My product smells like rotten eggs/cabbage. What happened?
-
Diagnosis: You have cleaved the side-chain thioether (
bond rupture), producing methyl mercaptan or homocysteine. -
Cause: Excess reducing agent (Na/Naph or Na/
) was used, or the reaction ran too long. -
Fix: Use the titration method described in Protocol 2. Stop adding reagent the moment the color persists. Do not add a fixed excess (e.g., "5 equivalents").
Q2: Chiral HPLC shows 15% L-Methionine (Racemization). Why?
-
Diagnosis: Base-catalyzed proton abstraction at the
-carbon. -
Cause: The reaction warmed up before quenching, or the quench was too slow. The amide anion generated after Ts removal is a strong base.
-
Fix: Ensure the internal temperature is
during the quench. Use a buffer ( ) rather than water to protonate the amine immediately.
Q3: I see "Methionine Sulfoxide" in my mass spec (+16 mass units).
-
Diagnosis: Oxidation of the sulfur atom.
-
Cause: Incomplete degassing of solvents or exposure to air during workup.
-
Fix: Degas all solvents (freeze-pump-thaw). Perform the workup quickly and consider adding a reducing agent like DTT (Dithiothreitol) or Thioanisole during the workup to scavenge oxidants.
Decision Logic for Researchers
Use the following logic tree to confirm your experimental design before starting.
Figure 2: Method Selection Logic.
References
-
Closson, W. D., et al. (1967). "Reductive cleavage of sulfonamides and sulfonates by sodium naphthalene." Journal of the American Chemical Society, 89(8), 1978–1979. Link
-
Iwasaki, T., et al. (1972).[1] "Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction." Bulletin of the Institute for Chemical Research, Kyoto University, 50(3).[1] Link
-
Schön, I. (1984). "Sodium-liquid ammonia reduction in peptide chemistry." Chemical Reviews, 84(3), 287–297. (Detailed discussion on side reactions including racemization). Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2] (Standard reference for N-sulfonyl cleavage stability). Link
-
Roemmele, R. C., & Rapoport, H. (1988). "Removal of N-arylsulfonyl groups from hydroxy .alpha.-amino acids." The Journal of Organic Chemistry, 53(10), 2367–2371. (Discusses mild acidolytic alternatives, though less effective for simple Ts). Link
Sources
Methionine Oxidation During Tosyl Deprotection: A Technical Support Guide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of methionine oxidation during the critical step of tosyl (Tos) deprotection in peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to navigate this common challenge and ensure the integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is tosyl deprotection and why is it used?
The p-toluenesulfonyl (tosyl or Tos) group is a protecting group commonly used for the side chains of amino acids like Arginine (Arg), Histidine (His), and Lysine (Lys) in Boc/Bzl solid-phase peptide synthesis (SPPS). It is a robust protecting group, stable to the repetitive mild acid treatments used for Nα-Boc removal. Its removal, or deprotection, requires strong acidic conditions, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Q2: Why is methionine so susceptible to oxidation during tosyl deprotection?
Methionine's side chain contains a thioether, which is a nucleophilic sulfur atom.[2][3] During the harsh acidic conditions required for tosyl deprotection, several factors contribute to its oxidation to methionine sulfoxide (Met(O)), which results in an unwanted mass increase of +16 Da in the final peptide.[3] The primary culprits are reactive oxygen species that can be present or generated within the acidic cleavage cocktail. Furthermore, the strong acids themselves can promote oxidative pathways.
Q3: What is the impact of methionine oxidation on my peptide?
Methionine oxidation can have significant consequences for the final peptide product:
-
Altered Biological Activity: The introduction of a polar sulfoxide group in place of the non-polar thioether can change the peptide's conformation and its ability to bind to its target, potentially reducing or eliminating its biological activity.[4]
-
Increased Hydrophilicity: Methionine sulfoxide is more polar than methionine, which will alter the peptide's chromatographic behavior, often leading to earlier elution times in reverse-phase HPLC.[5]
-
Immunogenicity: Unintended modifications to a peptide sequence can potentially trigger an immune response.[4]
-
Heterogeneity of the Final Product: The presence of both the desired peptide and its oxidized form complicates purification and characterization, reducing the overall yield of the target molecule.
Q4: Can methionine oxidation be reversed?
Yes, the oxidation of methionine to methionine sulfoxide is a reversible process.[6] If oxidation does occur, the resulting peptide sulfoxide can be reduced back to the native methionine-containing peptide.[6][7] This is a valuable salvage strategy, though prevention is always the preferred approach.
Troubleshooting Guide
Problem 1: My mass spectrometry analysis shows a significant peak at +16 Da for my methionine-containing peptide after tosyl deprotection.
-
Likely Cause: This is the classic signature of methionine oxidation, where the thioether side chain has been converted to a sulfoxide. This occurs due to the harsh acidic conditions of tosyl deprotection in the absence of adequate protective scavengers.
-
Preventative Measures: The most effective strategy is to include a cocktail of "scavengers" in your deprotection reagent. Scavengers are nucleophilic compounds that are more readily oxidized or can trap reactive electrophilic species generated during deprotection, thereby protecting the sensitive methionine residue.[8]
-
Workflow for Prevention of Methionine Oxidation:
Caption: Workflow for preventing methionine oxidation during tosyl deprotection.
-
-
Recommended Scavenger Cocktails for Tosyl Deprotection:
| Reagent Cocktail | Composition (v/v or w/v) | Key Scavengers & Their Roles | When to Use |
| HF Deprotection | HF:Anisole:Dimethylsulfide (DMS) (90:5:5) | Anisole: A standard carbocation scavenger. DMS: A reducing agent that helps prevent oxidation of the thioether. | A standard cocktail for HF-based deprotection of Met-containing peptides. |
| TFMSA Deprotection | TFMSA:TFA:DMS:m-cresol (10:60:20:10) | DMS & m-cresol: Act as both scavengers and reducing agents to protect methionine. | A common and effective cocktail for TFMSA-mediated deprotection. |
| Low-Odor Alternative | TFMSA:TFA:Triisopropylsilane (TIS):Dithiothreitol (DTT) (10:85:2.5:2.5) | TIS: A highly effective carbocation scavenger. DTT: A reducing agent that helps maintain a non-oxidizing environment. | Useful when trying to avoid the strong odors of thio-compounds. |
-
Experimental Protocol for Tosyl Deprotection with Scavengers (TFMSA Method):
-
Place the peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail by carefully combining TFMSA, TFA, DMS, and m-cresol in the specified ratios in a fume hood.
-
Add the cleavage cocktail to the peptide-resin.
-
Allow the reaction to proceed for the recommended time (typically 1-2 hours at room temperature).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Wash the precipitated peptide thoroughly with cold ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Analyze the crude product by LC-MS to confirm successful deprotection and minimal methionine oxidation.
-
Problem 2: Even with scavengers, I still observe some level of methionine oxidation.
-
Likely Causes:
-
Reagent Quality: The strong acids or solvents used may contain oxidizing impurities.
-
Atmospheric Oxygen: Exposure to air during the deprotection and work-up can contribute to oxidation.
-
Extended Reaction Times: Longer exposure to the acidic environment increases the probability of side reactions.
-
-
Troubleshooting & Optimization:
-
Use High-Purity Reagents: Ensure that the HF, TFMSA, and TFA are fresh and of high purity.
-
Degas Solvents: Degas all solvents used in the deprotection and work-up by bubbling with an inert gas like nitrogen or argon.
-
Perform Deprotection Under Inert Atmosphere: Conduct the deprotection reaction under a blanket of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Optimize Reaction Time: Determine the minimum time required for complete deprotection by running small-scale time-course experiments and analyzing the products by LC-MS.
-
Problem 3: My peptide is already oxidized. How can I reverse it?
-
Solution: You can perform a post-deprotection reduction of the methionine sulfoxide back to methionine.
-
Mechanism of Methionine Sulfoxide Reduction:
Caption: General mechanism for the reduction of methionine sulfoxide.
-
-
Experimental Protocol for Methionine Sulfoxide Reduction: [3][9]
-
Dissolve the crude, oxidized peptide in a suitable solvent (e.g., TFA or a TFA/DMS mixture).
-
Add ammonium iodide (NH4I) and dimethyl sulfide (DMS) to the solution. A common ratio is TFA/DMS/NH4I.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS, looking for the disappearance of the +16 Da peak and the appearance of the desired product peak.
-
Once the reduction is complete, precipitate the peptide in cold diethyl ether.
-
Wash the precipitate and dry it under vacuum before proceeding with purification.
-
By understanding the underlying chemistry and implementing these preventative and corrective measures, you can significantly improve the outcome of your tosyl deprotection for methionine-containing peptides, leading to higher purity and yield of your target molecule.
References
-
Al-Momani, L. A., Antonov, L., & El-Faham, A. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
- Loo, R. R. O., Loo, J. A., & Andrews, P. C. (1994). Analysis of peptides containing oxidized methionine and/or tryptophan by fast atom bombardment mass spectrometry. Biomedical and Environmental Mass Spectrometry.
-
Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of Oxidized Methionine Residues in Peptides Containing Two Methionine Residues by Derivatization and Matrix-Assisted Laser desorption/ionization Mass Spectrometry. Proteomics. Available at: [Link]
-
Calbiochem. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available at: [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]
-
Guan, X., et al. (2003). Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ghaemmaghami, S., et al. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. bioRxiv. Available at: [Link]
-
Liu, H., et al. (2018). Method for quantifying oxidized methionines and application to HIV-1 Env. PLoS ONE. Available at: [Link]
- Pan, H., et al. (2016). Understanding the Impact of Methionine Oxidation on the Biological Functions of IgG1 Antibodies Using Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
-
Royal Society of Chemistry. (2023). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry. Available at: [Link]
-
Yagami, T., et al. (1995). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Coin, I., et al. (2018). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Chembiochem. Available at: [Link]
- Houghten, R. A., & Li, C. H. (1987). Process for reducing methionine sulfoxide residues in peptides or proteins. Google Patents.
-
Stadtman, E. R., & Levine, R. L. (2003). Oxidation of methionine peptides by Fenton systems: the importance of peptide sequence, neighbouring groups and EDTA. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Nicolas, E., et al. (1999). The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S. Tetrahedron Letters.
Sources
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Method for quantifying oxidized methionines and application to HIV-1 Env - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
🔬 Technical Support Center: N-Tosyl Deprotection Protocols
The following guide is designed as a Technical Support Center for researchers encountering challenges with N-tosyl (p-toluenesulfonyl) deprotection in amino acid synthesis.
Status: Operational | Tier: Advanced Chemical Support Topic: Mild Deprotection Strategies for N-Tosyl Amino Acids Audience: Medicinal Chemists, Peptide Scientists, Process Chemists
📋 Executive Summary: The "Stability-Labiles" Paradox
The N-tosyl group is a "fortress" protecting group—extremely stable against acid, base, and hydrides. This stability makes it excellent for early-stage synthesis but a nightmare to remove at late stages without destroying sensitive functionalities (like epimerizable stereocenters in amino acids).
The Challenge: Traditional methods (Na/NH₃, HBr/AcOH) are often too harsh for complex peptide scaffolds. The Solution: This guide focuses on Single Electron Transfer (SET) methods (Mg/MeOH, SmI₂) and Electrochemical strategies that operate under neutral or mildly basic conditions, preserving chiral integrity.
🛠️ Troubleshooting Guide 1: The Magnesium/Methanol (Mg/MeOH) System
Ticket ID: #Mg-MeOH-001 User Issue: "I need to remove an N-tosyl group from a chiral amino ester. Na/NH₃ is too harsh, and I'm worried about racemization."
💡 The Solution: Sonication-Assisted Mg/MeOH Reductive Cleavage
This method utilizes magnesium metal as a single-electron donor in a protic solvent (methanol). It is arguably the most robust "mild" method available.
Step-by-Step Protocol
-
Preparation: Dissolve the N-tosyl amino acid derivative (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Activation: Add Magnesium turnings (5–10 equiv).
-
Pro-Tip: If the Mg is oxidized (dull grey), activate it briefly with dilute HCl, wash with water, acetone, and ether, then dry before use.
-
-
Initiation: Place the reaction flask in an ultrasonic bath at room temperature. Sonication mechanically cleans the Mg surface, exposing fresh metal for electron transfer.
-
Monitoring: Monitor by TLC. The reaction typically completes in 1–4 hours.
-
Observation: Effervescence (H₂ gas) is normal but competes with the reduction.
-
-
Workup (Critical):
Mechanistic Insight (Why it works)
The Mg/MeOH system operates via a Single Electron Transfer (SET) mechanism. The Mg⁰ donates an electron to the antibonding orbital of the sulfonamide, creating a radical anion that fragments into the amine and a sulfinate anion.
Figure 1: Single Electron Transfer (SET) pathway for reductive detosylation using Mg/MeOH.
Common Pitfalls & Fixes
| Symptom | Diagnosis | Corrective Action |
| Reaction Stalls | Mg surface passivation (MgO coating). | Add a crystal of I₂ (iodine) or apply continuous sonication to pit the surface. |
| Low Yield | Poor solubility in MeOH. | Use a co-solvent like THF (1:1 ratio with MeOH). |
| Racemization | Reaction temperature too high. | Maintain temperature at 20–25°C . Do not reflux unless necessary. |
🛠️ Troubleshooting Guide 2: The Samarium Diiodide (SmI₂) Protocol
Ticket ID: #SmI2-002 User Issue: "My substrate has a reducible alkene and a benzyl ether. Mg/MeOH is reducing the alkene. I need something more chemoselective."
💡 The Solution: SmI₂/Amine/Water Complex
SmI₂ (Kagan's Reagent) is a potent but tunable one-electron reducer. By adding additives like water and amines, you can dramatically increase its reduction potential specifically for sulfonamides without touching alkenes or benzyl ethers.
Step-by-Step Protocol
-
Reagent Prep: Prepare or purchase a 0.1 M solution of SmI₂ in THF (deep blue color).[3]
-
Additives: In a separate flask, mix the N-tosyl substrate with pyrrolidine (6 equiv) and water (6 equiv).
-
Why? Water protonates the intermediate; the amine complexes Sm, pushing the reduction potential from -1.5 V to nearly -2.8 V.
-
-
Reaction: Add the SmI₂ solution to the substrate mixture under Argon at room temperature.
-
Color Change: The deep blue solution should turn yellow/white upon reaction.
-
-
Quench: Once the blue color persists (indicating excess SmI₂), quench with dilute HCl or NaHCO₃.
Selectivity Matrix
| Functional Group | Stability in SmI₂/H₂O/Amine | Stability in Mg/MeOH |
| Alkenes | ✅ Stable | ⚠️ Risk of reduction (conjugated) |
| Benzyl Ethers | ✅ Stable | ✅ Stable |
| Esters | ✅ Stable | ⚠️ Risk of transesterification |
| Ketones | ❌ Reduces to alcohol | ❌ Reduces to alcohol |
🛠️ Troubleshooting Guide 3: Electrochemical Deprotection
Ticket ID: #Electro-003 User Issue: "I want to avoid metal waste entirely. Can I use electrochemistry?"
💡 The Solution: Cathodic Reduction
Electrochemical cleavage is the "greenest" method, using electrons as the reagent. It is highly specific to the potential of the N-S bond.
Protocol Overview
-
Cell: Undivided cell, Carbon or Lead cathode.
-
Solvent: DMF or Acetonitrile with Tetraethylammonium Tosylate (supporting electrolyte).
-
Conditions: Constant current (approx 200 mA) or controlled potential (-2.3 V vs SCE).
-
Mechanism: Direct electron injection into the N-S bond, similar to the Mg mechanism but without metal sludge.
❓ Frequently Asked Questions (FAQ)
Q1: Will these methods racemize my amino acid?
A: Generally, No . Both Mg/MeOH and SmI₂ operate under neutral to mildly basic conditions. Unlike HBr/AcOH (acidic) or Na/NH₃ (strongly basic), these SET methods do not facilitate the deprotonation of the
Q2: I have a Boc group on another amine. Will it survive? A: Yes.
-
Mg/MeOH: Boc is stable.
-
SmI₂: Boc is stable.
-
HBr/AcOH: Boc is NOT stable (acid labile).
-
Recommendation: If you have orthogonal protecting groups (Boc/Tosyl), stick to Mg/MeOH or SmI₂.
Q3: The reaction works but I can't get the product out of the emulsion. A: This is the "Magnesium Curse."
-
Fix 1: Filter the reaction mixture through a pad of Celite before adding water.
-
Fix 2: Use EDTA or Rochelle's Salt (Sodium Potassium Tartrate) in the aqueous wash to chelate the Mg ions and break the emulsion.
📊 Comparative Analysis of Methods
| Method | Reagents | "Mildness" Score | Key Tolerance | Primary Risk |
| Mg/MeOH | Mg, Methanol, Sonication | ⭐⭐⭐⭐ | Boc, Fmoc, Ethers | Methanolysis of sensitive esters |
| SmI₂ | SmI₂, THF, Amine, H₂O | ⭐⭐⭐⭐⭐ | Alkenes, Esters, Alkynes | High cost, air sensitivity |
| HBr/Phenol | HBr, AcOH, Phenol | ⭐⭐ | Benzyl esters | Acid labile groups (Boc), Racemization |
| Electrochem | Carbon Electrode, Current | ⭐⭐⭐⭐⭐ | Scalability, Green Chem | Requires Potentiostat/Setup |
🌳 Decision Tree: Selecting Your Method
Figure 2: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity and scale.
📚 References
-
Mg/MeOH Method: Alonso, D. A., & Andersson, P. G. (1998). "Magnesium in Methanol: A Mild and Chemoselective Reagent for the Cleavage of Sulfonamides." The Journal of Organic Chemistry, 63(25), 9455–9461. Link
-
SmI2 Protocol: Ankner, T., & Hilmersson, G. (2009).[4] "Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water." Organic Letters, 11(3), 503–506.[4][5] Link
-
Electrochemical Deprotection: Roemmele, R. C., & Rapoport, H. (1988). "Electrochemical removal of the toluenesulfonyl group from nitrogen." The Journal of Organic Chemistry, 53(10), 2367–2371. Link
-
Comparison Review: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
Sources
Technical Support Center: Tosyl Group Removal with HBr and Acetic Acid
Welcome to the technical support center for the deprotection of tosyl (Ts) groups using hydrogen bromide (HBr) in acetic acid (AcOH). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of a tosyl protecting group with HBr/AcOH. The solutions are presented in a question-and-answer format, focusing on the underlying chemical principles.
Problem 1: Incomplete or No Deprotection
Q: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time. What are the likely causes and how can I resolve this?
A: Incomplete deprotection is a common hurdle, often stemming from several factors related to the stability of the sulfonamide bond.[1] Here’s a systematic approach to troubleshoot this issue:
-
Insufficient Acid Strength or Concentration: The cleavage of the robust N-Ts or O-Ts bond requires strongly acidic conditions.[2][3]
-
Recommendation: Ensure you are using a fresh, high-quality solution of HBr in acetic acid. A 33% (w/w) solution is standard. Older or improperly stored reagents can degrade. Consider preparing a fresh solution or titrating your existing stock to confirm its concentration.
-
-
Sub-optimal Temperature: The reaction often requires elevated temperatures to overcome the activation energy of the cleavage.
-
Recommendation: If you are running the reaction at room temperature, gradually increase the temperature. A common starting point is 50-70 °C.[3] For particularly stubborn substrates, temperatures up to 90-100 °C may be necessary.[1][4] However, be mindful of potential side reactions at higher temperatures (see Problem 2).
-
-
Steric Hindrance: A sterically congested environment around the tosyl-protected functional group can impede the approach of the reagents.
-
Recommendation: In such cases, longer reaction times and higher temperatures are often required. If these adjustments are ineffective, consider an alternative deprotection strategy that is less sensitive to steric bulk, such as reductive cleavage (e.g., sodium in liquid ammonia or samarium(II) iodide).[2][5]
-
-
Presence of a Scavenger: Phenol is often added to the reaction mixture.
Problem 2: Observation of Side Products and Low Yield of Desired Product
Q: My reaction is proceeding, but I'm observing significant formation of unintended side products, leading to a low yield of my deprotected compound. What are these side products and how can I minimize them?
A: The harsh conditions required for tosyl group removal can unfortunately lead to a variety of side reactions. Identifying the nature of the side products is key to mitigating their formation.
-
Acid-Labile Functional Groups: Your molecule may contain other functional groups that are sensitive to strong acids.
-
Common Suspects: Boc-protected amines, acetals, ketals, and some ethers are readily cleaved under these conditions.[6][7]
-
Recommendation: If possible, plan your synthetic route to avoid the presence of such acid-labile groups. If this is not feasible, you must switch to an orthogonal deprotection strategy. For example, if you have a Boc group, a reductive deprotection of the tosyl group would be a better choice.[2]
-
-
Rearrangements: If your substrate is prone to forming stable carbocations, you may observe rearrangement products. This is particularly relevant for secondary and tertiary alcohols or amines.
-
Recommendation: Running the reaction at the lowest effective temperature can help minimize carbocation formation and subsequent rearrangements.
-
-
Acetylation of the Deprotected Amine: When deprotecting N-tosyl groups, the newly formed amine can sometimes be acetylated by the acetic acid solvent, especially at higher temperatures.[8]
-
Recommendation: If acetylation is observed, try to conduct the reaction at a lower temperature for a longer duration. Alternatively, consider using a different solvent system, although this may require significant re-optimization.
-
Problem 3: Difficult Work-up and Product Isolation
Q: After the reaction is complete, I'm having trouble isolating my product. The work-up procedure is messy, and I'm getting low recovery. What is the best way to work up this reaction?
A: A proper work-up procedure is critical for obtaining a pure product in good yield.
-
Neutralization: The reaction mixture is strongly acidic and must be carefully neutralized.
-
Standard Protocol:
-
Cool the reaction mixture to room temperature or in an ice bath.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred, cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until effervescence ceases and the pH is basic (pH 8-9). Caution: This is an exothermic process and will release CO₂ gas. Use a large enough flask to accommodate the foaming.
-
-
-
Extraction: Once neutralized, the product needs to be extracted into an organic solvent.
-
Recommendation: Use a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.
-
-
Purification: The crude product often requires purification.
-
Recommendation: Column chromatography on silica gel is a common method for purifying the deprotected product. The choice of eluent will depend on the polarity of your compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the deprotection of a tosyl group with HBr in acetic acid?
A1: The deprotection proceeds via an acid-catalyzed nucleophilic substitution reaction. The strong acid (HBr) protonates the oxygen atom of the sulfonyl group, making it a better leaving group (p-toluenesulfonic acid). The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbon (for O-tosyl) or nitrogen (for N-tosyl) atom and displacing the tosylate group.
Q2: Can I use other strong acids like HCl or H₂SO₄ for this deprotection?
A2: While other strong acids like concentrated HCl or H₂SO₄ can also cleave tosyl groups, HBr in acetic acid is often preferred.[1][6] The bromide ion is a better nucleophile than chloride or sulfate, which can facilitate the cleavage. However, the choice of acid can be substrate-dependent and may require empirical optimization.
Q3: Is this method suitable for both O-tosyl and N-tosyl groups?
A3: Yes, HBr in acetic acid can be used to cleave both O-tosyl (tosylate esters) and N-tosyl (tosylamides) groups. However, N-tosylamides are generally more stable and may require harsher conditions (higher temperatures or longer reaction times) for complete removal.[1][2]
Q4: What are the key safety precautions I should take when performing this reaction?
A4: HBr in acetic acid is a corrosive and toxic reagent. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Be prepared for the exothermic nature of the neutralization step.
Q5: Are there any milder alternatives to HBr/AcOH for tosyl group removal?
A5: Yes, several milder methods exist and should be considered, especially if your substrate contains sensitive functional groups. These include:
-
Reductive Cleavage: Sodium in liquid ammonia, samarium(II) iodide (SmI₂), or magnesium in methanol (Mg/MeOH).[2][9]
-
Using Other Acidic Conditions: Refluxing with TMSCl and sodium iodide in acetonitrile.[3]
Experimental Protocols
General Procedure for N-Tosyl Deprotection with HBr in Acetic Acid
Materials:
-
N-tosyl protected amine (1.0 equiv)
-
33% HBr in acetic acid
-
Phenol (optional, 2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the N-tosyl protected amine (1.0 equiv) in a suitable round-bottom flask, add phenol (2.0 equiv, if used).
-
Add 33% HBr in acetic acid (typically 5-10 mL per gram of substrate).
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and monitor the progress by TLC or LC-MS.[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NaHCO₃ with vigorous stirring. Continue adding the basic solution until the pH of the aqueous layer is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., EtOAc or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Data Presentation
Table 1: General Reaction Conditions for Tosyl Deprotection
| Substrate Type | Reagent | Temperature (°C) | Typical Reaction Time | Common Additive |
| O-Tosyl (Alcohols) | 33% HBr/AcOH | 25 - 70 | 1 - 12 h | - |
| N-Tosyl (Amines) | 33% HBr/AcOH | 50 - 100 | 4 - 24 h | Phenol |
Visualizations
Deprotection Mechanism
Caption: Mechanism of N-Tosyl Deprotection with HBr.
Troubleshooting Workflow
Caption: Troubleshooting workflow for tosyl deprotection.
References
Sources
- 1. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield in N-tosyl-D-methionine synthesis
Technical Support Center: N-Tosyl-D-Methionine Synthesis
Welcome to the technical support center for the synthesis of N-tosyl-D-methionine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical sulfonamide formation reaction. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, although TLC analysis shows consumption of the D-methionine starting material. What are the most likely causes?
A1: This is a classic and often frustrating scenario. When the starting material is consumed but the desired product is not isolated in a high yield, the issue typically points to one of three areas: competing side reactions, product loss during workup, or the formation of soluble byproducts that are not easily detected by TLC.
The synthesis of N-tosyl-D-methionine is a nucleophilic acyl substitution, commonly performed under Schotten-Baumann conditions.[1][2] The primary competing reaction is the hydrolysis of the tosyl chloride (TsCl) reagent by water and hydroxide ions, which forms p-toluenesulfonic acid (TsOH).[3] While the aminolysis reaction is generally faster than hydrolysis, suboptimal conditions can tip the balance in favor of the undesired hydrolysis pathway.
Troubleshooting Workflow: Low Yield with Starting Material Consumption
Caption: Troubleshooting logic for low yield scenarios.
Core Diagnostic Steps:
-
Verify Byproduct Formation: Before altering your protocol, obtain an LC-MS or a crude ¹H NMR of your reaction mixture. The presence of a significant amount of p-toluenesulfonic acid (TsOH) confirms that hydrolysis of your tosyl chloride is the primary culprit.
-
Evaluate Reaction pH: The reaction rate is highly pH-dependent. The pH must be sufficiently alkaline (typically pH 9-11) to deprotonate the amine of D-methionine, thereby increasing its nucleophilicity, and to neutralize the HCl generated.[3][4] However, excessively high pH (>11) will dramatically accelerate the hydrolysis of tosyl chloride. It is crucial to monitor and maintain the pH throughout the addition of tosyl chloride.
-
Reagent Addition and Temperature: Add the tosyl chloride in portions or as a solution in a water-miscible solvent like THF or acetone to maintain a low instantaneous concentration, favoring the reaction with the amine over hydrolysis.[3] Running the reaction at a lower temperature (0-5 °C) can also significantly suppress the rate of hydrolysis relative to the desired N-tosylation.
Q2: I am struggling with a difficult workup. After acidification, my product separates as a sticky oil instead of a crystalline solid. How can I improve the isolation?
A2: This is a common physical chemistry problem where the product "oils out" instead of precipitating as a solid, making filtration and purification difficult and leading to yield loss. This often happens due to the presence of impurities that depress the melting point of the product or if the acidification is done too rapidly at too high a temperature.
Protocol for Improved Product Isolation:
-
Controlled Acidification: After the reaction is complete, cool the reaction mixture in an ice bath to 0-5 °C.
-
Slow Acid Addition: Add cold, dilute acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH carefully. The goal is to reach a pH of ~2-3 to ensure full protonation of the carboxylate group. Rapidly adding concentrated acid can create localized heat and promote oiling.
-
"Seeding" the Precipitation: If the product begins to oil out, stop the acid addition. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a "seed crystal" from a previous successful batch is also highly effective.
-
Solvent Trituration: If an oil persists, decant the aqueous layer. Add a small amount of a non-polar solvent in which the product is poorly soluble but the impurities are potentially more soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. This can often induce the oil to solidify. The solid can then be filtered.
-
Extraction as an Alternative: If crystallization fails, perform a standard liquid-liquid extraction. Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or chromatography.
Q3: Could a side reaction involving the methionine sulfur atom be contributing to my low yield?
A3: This is an excellent and insightful question. The thioether moiety in methionine is susceptible to oxidation to methionine sulfoxide or even methionine sulfone, particularly in the presence of oxidizing agents or under harsh reaction conditions.[5][6] While tosyl chloride itself is not a potent oxidant, impurities or prolonged reaction times in air could potentially contribute to minor oxidation.
Diagnostic and Preventive Measures:
-
Analysis: The primary tool to check for oxidation is mass spectrometry (MS). Look for masses corresponding to your product +16 amu (sulfoxide) or +32 amu (sulfone).
-
Prevention: While typically not a major issue in standard Schotten-Baumann reactions, if you suspect oxidation, you can take the following precautions:
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar). This is good practice for many organic reactions to prevent a host of minor side reactions.[7]
-
Reaction Scheme: Main Reaction vs. Side Reactions
Caption: Desired N-tosylation vs. key side reactions.
Q4: What are the optimal reaction parameters for this synthesis?
A4: While every reaction may require fine-tuning, a robust starting point for the N-tosylation of D-methionine under Schotten-Baumann conditions can be summarized in the table below. The goal is to find a balance that maximizes the rate of N-tosylation while minimizing the hydrolysis of tosyl chloride.
| Parameter | Recommended Condition | Rationale & Causality |
| Stoichiometry | 1.1 - 1.3 equivalents of TsCl | A slight excess of TsCl drives the reaction to completion, but a large excess increases the likelihood of hydrolysis and makes purification more difficult.[3] |
| Base | NaOH or KOH | Strong inorganic bases are effective at maintaining the required alkaline pH.[2] |
| Solvent | Aqueous or Biphasic (Water/DCM) | Water is necessary to dissolve the amino acid salt. A biphasic system can sometimes improve reaction control by partitioning the reagents.[1] |
| pH | Maintain at 9-11 | This is the critical parameter. It ensures the amine is deprotonated and nucleophilic while keeping TsCl hydrolysis manageable. Use a pH meter for accurate control.[3] |
| Temperature | 0 - 25 °C | Lower temperatures (0-5 °C) significantly disfavor the hydrolysis side reaction. Room temperature can also be effective if pH and addition are well-controlled.[7] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS until the D-methionine is consumed. |
References
-
Procedure of tosylation of p-aminochlorobenzene. ScienceMadness Discussion Board. Provides a practical discussion on Schotten-Baumann reaction conditions, including pH control and managing the hydrolysis of tosyl chloride.
-
Chemistry Schotten Baumann Reaction. SATHEE. An overview of the Schotten-Baumann reaction, its mechanism, and typical reaction conditions, including the use of two-phase solvent systems.
-
Schotten-Baumann Reaction. J&K Scientific LLC. A summary of the Schotten-Baumann reaction for synthesizing amides and esters, listing common reagents and conditions.
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Explains the role of the base in neutralizing acid byproducts to optimize yield under Schotten-Baumann conditions.
-
Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. A detailed description of the reaction mechanism and its applications.
-
Synthesis of N-Alkyl Amino Acids. ScienceDirect. Discusses various methods for N-alkylation, including the use of N-tosyl protection and potential side reactions like epimerization under basic conditions.
-
Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. Journal of the American Chemical Society. Although focused on a different reaction, this paper discusses the reactivity of the methionine thioether.
-
Troubleshooting Guide: Improving Synthesis Yield. Smolecule. Provides a general framework for troubleshooting low yields in multi-step organic synthesis.
-
Technical Support Center: Minimizing Side Reactions in Methionine Synthesis. Benchchem. A guide to common side reactions in methionine synthesis, including oxidation and racemization.
-
DL-Methionine - Organic Syntheses Procedure. Organic Syntheses. Provides a detailed, vetted procedure for a related synthesis, highlighting techniques for purification and yield optimization.
-
Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis. PMC. Discusses the susceptibility of methionine to oxidation.
-
A Physical Organic Approach to Tuning Reagents for Selective and Stable Methionine Bioconjugation. ChemRxiv. Details the stability of modified methionine residues, relevant to understanding potential degradation pathways.
-
Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Discusses side reactions in tosylation reactions, including substitution of the tosyl group.
-
Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. PubMed. Highlights challenges with 'problematic' amino acids like methionine in synthesis.
-
Amino acid C-tosylation? ResearchGate. A discussion forum question about the fundamentals of tosylating amino acids.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. jk-sci.com [jk-sci.com]
- 3. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Site-Selective Functionalization of Methionine Residues via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions During N-Tosyl-D-Methionine Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling N-tosyl-D-methionine. Our focus is to provide in-depth, actionable insights and troubleshooting protocols to minimize common side reactions, ensuring the integrity and purity of your final peptide product.
Introduction: The Challenge of Methionine Coupling
Methionine, a sulfur-containing amino acid, presents unique challenges during peptide synthesis.[1][2] The thioether side chain is highly susceptible to oxidation, and the chiral center is prone to racemization under certain coupling conditions.[1][3][4][5] The N-tosyl protecting group, while robust, can also influence the reactivity of the amino acid. This guide will address the primary side reactions encountered during N-tosyl-D-methionine coupling: oxidation of the thioether and racemization of the α-carbon.
Issue 1: Oxidation of the Methionine Thioether
The thioether in the methionine side chain is readily oxidized to form methionine sulfoxide (Met(O)) and, in some cases, methionine sulfone.[4][5] This oxidation can occur during the coupling step, but is particularly prevalent during the final acidic cleavage from the resin support.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of methionine oxidation during peptide synthesis?
A1: The primary causes include exposure to atmospheric oxygen, the presence of oxidizing agents in solvents or reagents, and the acidic conditions used for cleavage.[1][3][7] The thioether is sensitive and can be oxidized by various reactive oxygen species.[1]
Q2: How does oxidation affect my final peptide?
A2: Oxidation introduces a significant structural and polarity change in your peptide. Methionine sulfoxide is more hydrophilic than methionine. This can alter the peptide's conformation, biological activity, and purification profile. The presence of Met(O) will result in a mass increase of 16 Da per oxidized methionine residue.[1]
Q3: Can I reverse the oxidation of methionine?
A3: Yes, methionine sulfoxide can be reduced back to methionine.[3][6] This can be done post-synthesis using specific reducing agents.[3][6] However, preventing oxidation in the first place is often the preferred strategy to avoid additional steps and potential side products.
Troubleshooting and Prevention Strategies
Proactive Measures During Synthesis
-
Use High-Purity Reagents and Solvents: Ensure that all solvents and reagents are free from peroxides and other oxidizing impurities. Degassing solvents prior to use can help remove dissolved oxygen.[8]
-
Inert Atmosphere: While not always necessary for routine couplings, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen, which is beneficial for sensitive sequences.[9]
Scavengers During Cleavage
The most effective way to prevent oxidation is by using a carefully formulated cleavage cocktail that includes scavengers.
| Scavenger | Recommended Concentration in TFA Cocktail | Function |
| Dimethyl Sulfide (DMS) | 2% - 5% | Reduces any sulfoxide that may have formed.[6][7] |
| Ammonium Iodide (NH₄I) | 1.5% | Acts as a reducing agent to prevent oxidation.[7] |
| Triisopropylsilane (TIS) | 2.5% | A common scavenger that can also help prevent oxidation.[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A thiol-based scavenger effective at quenching electrophilic species.[7] |
A highly effective cleavage cocktail for preventing methionine oxidation is Reagent H: TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/Me₂S/NH₄I (81:5:5:2.5:3:2:1.5).[7]
Post-Synthesis Reduction Protocol
If oxidation has occurred, the following protocol can be used to reduce methionine sulfoxide back to methionine.
Protocol 1: Reduction of Methionine Sulfoxide
-
Dissolve the Peptide: Dissolve the crude, oxidized peptide in a suitable solvent.
-
Prepare Reducing Solution: Prepare a solution of TFA-NH₄I-Me₂S.[7]
-
Incubate: Mix the peptide solution with the reducing solution and incubate.
-
Monitor: Monitor the reaction by HPLC or mass spectrometry to confirm the complete reduction of Met(O) to Met.
-
Purify: Purify the reduced peptide using standard chromatographic techniques.
Issue 2: Racemization of the α-Carbon
Racemization is the loss of stereochemical integrity at the α-carbon, leading to a mixture of D- and L-isomers.[10] Activation of the carboxyl group of the N-protected amino acid can make the α-proton more acidic and susceptible to abstraction, especially in the presence of a base.[3][11]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of racemization during peptide coupling?
A1: Racemization during peptide coupling typically proceeds through the formation of an oxazolone intermediate. The formation of this intermediate is facilitated by the activation of the carboxyl group. Once formed, the oxazolone can enolize, leading to the loss of stereochemistry at the α-carbon.[10]
Q2: Which factors increase the risk of racemization?
A2: Several factors can increase the rate of racemization:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[12]
-
Base: The presence and strength of the base used can significantly impact racemization.[12]
-
Temperature: Higher reaction temperatures can accelerate racemization.[12]
-
Reaction Time: Prolonged activation and coupling times can increase the extent of racemization.[8]
-
Solvent: The polarity of the solvent can influence the rate of racemization.[12]
Q3: How can I detect and quantify racemization?
A3: Racemization is typically quantified by hydrolyzing the peptide and then analyzing the resulting amino acids using a chiral analytical method.[12]
-
Chiral Gas Chromatography (GC): After derivatization, the amino acid enantiomers can be separated on a chiral GC column.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): The amino acid mixture can be analyzed on a chiral HPLC column to separate and quantify the D- and L-isomers.[12][13]
-
Mass Spectrometry with Deuterium Labeling: A more advanced method involves using deuterated acid for hydrolysis. The extent of deuterium incorporation at the α-position can be monitored by mass spectrometry to distinguish between original D-amino acids and those formed by racemization during hydrolysis.[14][15]
Troubleshooting and Prevention Strategies
The key to minimizing racemization lies in the careful selection of coupling reagents, additives, and reaction conditions.
Selection of Coupling Reagents and Additives
Modern coupling reagents are designed to provide high efficiency while minimizing racemization.[9]
| Coupling Reagent Class | Examples | Racemization Potential | Notes |
| Carbodiimides | DCC, DIC | High (when used alone) | Always use in combination with a racemization-suppressing additive like HOBt or Oxyma Pure.[16][17] |
| Phosphonium Salts | BOP, PyBOP | Low | Highly efficient but can be more expensive.[9][17] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Low to Very Low | HATU and HCTU are generally considered among the most efficient and safest in terms of racemization.[16][18] |
Additives are crucial for suppressing racemization, especially when using carbodiimides.
-
1-Hydroxybenzotriazole (HOBt): A classic additive that effectively reduces racemization.[3]
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): A highly effective and non-explosive alternative to HOBt.[18]
-
7-Aza-1-hydroxybenzotriazole (HOAt): More reactive than HOBt and provides excellent suppression of racemization.[16]
Optimized Coupling Protocol
Protocol 2: Low-Racemization Coupling of N-Tosyl-D-Methionine
-
Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is fully deprotected and washed thoroughly.[19] A Kaiser test can confirm complete deprotection.[20]
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 3-5 equivalents of N-tosyl-D-methionine in an appropriate solvent (e.g., DMF or NMP).[12]
-
Add 3-5 equivalents of a racemization-suppressing additive (e.g., Oxyma Pure).[12]
-
Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).[12]
-
Allow the mixture to pre-activate for 1-5 minutes.[12] Pre-activation is key to preventing side reactions like guanidinylation.[19]
-
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction Conditions:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.[12] For difficult couplings, the time can be extended, but be mindful of the potential for increased racemization.
-
If racemization is a significant concern, consider performing the coupling at a lower temperature (e.g., 0°C).[12]
-
-
Monitoring and Washing:
Workflow and Decision-Making Diagrams
The following diagrams illustrate the troubleshooting process for oxidation and racemization.
Caption: Troubleshooting workflow for methionine oxidation.
Caption: Troubleshooting workflow for racemization.
Conclusion
The successful coupling of N-tosyl-D-methionine requires a proactive approach to mitigate the inherent risks of oxidation and racemization. By understanding the underlying mechanisms of these side reactions and implementing the strategies outlined in this guide, researchers can significantly improve the quality and purity of their synthetic peptides. Careful selection of reagents, optimization of reaction conditions, and diligent monitoring are the cornerstones of a robust peptide synthesis workflow.
References
-
Vertex AI Search, Grounding API Result[6]
-
Vertex AI Search, Grounding API Result[3]
-
Vertex AI Search, Grounding API Result
-
Vertex AI Search, Grounding API Result[4]
-
Vertex AI Search, Grounding API Result[13]
-
Vertex AI Search, Grounding API Result[1]
-
Vertex AI Search, Grounding API Result[7]
-
Vertex AI Search, Grounding API Result[9]
-
Vertex AI Search, Grounding API Result[11]
-
Vertex AI Search, Grounding API Result[16]
-
Vertex AI Search, Grounding API Result
-
Vertex AI Search, Grounding API Result[14]
-
Vertex AI Search, Grounding API Result[18]
-
Vertex AI Search, Grounding API Result[15]
-
Vertex AI Search, Grounding API Result[17]
-
Vertex AI Search, Grounding API Result[23]
-
Vertex AI Search, Grounding API Result[12]
-
Vertex AI Search, Grounding API Result[24]
-
Vertex AI Search, Grounding API Result[10]
-
Vertex AI Search, Grounding API Result[5]
-
Vertex AI Search, Grounding API Result[25]
-
Vertex AI Search, Grounding API Result[19]
-
Vertex AI Search, Grounding API Result[26]
-
Vertex AI Search, Grounding API Result[20]
-
Vertex AI Search, Grounding API Result[8]
-
Vertex AI Search, Grounding API Result[21]
-
Vertex AI Search, Grounding API Result[2]
-
Vertex AI Search, Grounding API Result[22]
-
Vertex AI Search, Grounding API Result
Sources
- 1. biotage.com [biotage.com]
- 2. The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpt.com [jpt.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 14. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. file.globalso.com [file.globalso.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.smolecule.com [pdf.smolecule.com]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
Technical Support Center: Purification of N-tosyl-D-methionine
Welcome to the technical support center for the purification of N-tosyl-D-methionine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the successful isolation of your target compound.
I. Troubleshooting Guide: Isolating High-Purity N-tosyl-D-methionine
This section addresses common challenges encountered during the purification of N-tosyl-D-methionine from reaction byproducts.
Question 1: My crude product is an oil or a sticky solid that won't crystallize. What are the likely causes and how can I induce crystallization?
Answer:
The failure of N-tosyl-D-methionine to crystallize is a frequent issue, often stemming from the presence of impurities that disrupt the crystal lattice formation. The primary culprits are typically unreacted starting materials, such as D-methionine and p-toluenesulfonyl chloride (TsCl), or side-products from the reaction.
Causality:
-
Excess Starting Materials: Unreacted D-methionine or TsCl can act as impurities, lowering the overall purity of the crude product and inhibiting crystallization.
-
Solvent Effects: The choice of solvent is critical. A solvent in which N-tosyl-D-methionine has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures is ideal for recrystallization.[1] An inappropriate solvent will fail to provide the necessary supersaturation for crystal growth upon cooling.
-
Presence of Water: Moisture can interfere with crystallization, particularly if the desired compound is sensitive to hydrolysis or if water alters the solvent polarity unfavorably.
Troubleshooting Steps:
-
Initial Purification by Extraction: Before attempting recrystallization, perform a liquid-liquid extraction to remove the bulk of water-soluble impurities (like unreacted D-methionine salts) and some organic-soluble byproducts. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted TsCl and p-toluenesulfonic acid. Follow with a brine wash to remove residual water.
-
Solvent Screening for Recrystallization: The key to successful recrystallization is selecting the appropriate solvent system. N-tosyl-D-methionine is a moderately polar compound. A good starting point is a mixed solvent system, such as ethyl acetate/hexanes or methanol/water.
-
Protocol for Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethyl acetate, methanol, ethanol, acetone, toluene, and mixtures like ethyl acetate/hexanes) to each tube.
-
Heat the tubes to dissolve the solid.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields the most crystalline precipitate.
-
-
-
Inducing Crystallization:
-
Seeding: If you have a small amount of pure N-tosyl-D-methionine, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of an oil rather than crystals.
-
Question 2: After recrystallization, my product yield is very low. How can I improve it?
Answer:
Low yield after recrystallization is a common problem and can be attributed to several factors, from incomplete reaction to losses during the purification process.
Causality:
-
Incomplete Reaction: If the initial tosylation reaction did not proceed to completion, the amount of desired product in the crude mixture will be inherently low.
-
Product Loss During Extraction: N-tosyl-D-methionine has some solubility in aqueous solutions, especially if the pH is not carefully controlled. Multiple aqueous washes can lead to significant product loss.
-
Inappropriate Recrystallization Solvent: Using a solvent in which the product is too soluble at low temperatures will result in a significant portion of the product remaining in the mother liquor.[1]
-
Premature Crystallization: If the product crystallizes out too early during hot filtration to remove insoluble impurities, it will be lost.
Troubleshooting Steps:
-
Optimize the Reaction: Ensure the tosylation reaction is driven to completion by using an appropriate base (e.g., pyridine or aqueous NaOH) and allowing sufficient reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Minimize Aqueous Washes: During the workup, use the minimum number of extractions necessary to remove impurities. Ensure the pH of the aqueous layer is adjusted to be acidic (pH 2-3) before extraction with an organic solvent to minimize the solubility of the carboxylic acid product in the aqueous phase.
-
Refine Recrystallization Technique:
-
Solvent Choice: As mentioned previously, select a solvent system that provides a large solubility differential between hot and cold conditions.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crystallization often contains a significant amount of dissolved product. Concentrate the mother liquor and attempt a second recrystallization to recover more product.
-
-
Hot Filtration: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization of the product.
Question 3: My NMR analysis shows the presence of unreacted p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid. How can I effectively remove these impurities?
Answer:
Residual TsCl and its hydrolysis product, p-toluenesulfonic acid, are common impurities in tosylation reactions. Their removal is crucial for obtaining a pure product.
Causality:
-
Stoichiometry: Using a large excess of TsCl in the reaction can lead to significant amounts remaining in the crude product.
-
Incomplete Quenching/Workup: Failure to completely quench the unreacted TsCl or effectively remove the acidic p-toluenesulfonic acid during the workup will result in their presence in the final product.
Troubleshooting Steps:
-
Aqueous Base Wash: The most effective way to remove both TsCl and p-toluenesulfonic acid is by washing the organic layer with a basic aqueous solution.
-
Protocol for Base Wash:
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate will react with the acidic p-toluenesulfonic acid to form a water-soluble salt and will also hydrolyze the remaining TsCl.
-
Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
-
Follow with a water wash and then a brine wash to remove residual salts and water.
-
-
-
Column Chromatography: If recrystallization fails to remove these impurities, column chromatography is a highly effective alternative.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar TsCl will elute first, followed by the more polar N-tosyl-D-methionine. The highly polar p-toluenesulfonic acid will remain on the column or elute much later.
-
Workflow for Purification of N-tosyl-D-methionine
Caption: General purification workflow for N-tosyl-D-methionine.
II. Frequently Asked Questions (FAQs)
Question 4: What are the expected spectroscopic characteristics of pure N-tosyl-D-methionine?
Answer:
Characterization of the final product is essential to confirm its identity and purity. The following are typical spectroscopic data for N-tosyl-D-methionine:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the tosyl group (two doublets, ~7.4-7.8 ppm), a singlet for the tosyl methyl group (~2.4 ppm), the alpha-proton of the methionine backbone (a multiplet, ~4.0-4.3 ppm), the methylthio group (a singlet, ~2.1 ppm), and the methylene protons of the methionine side chain (multiplets, ~1.9-2.6 ppm). The carboxylic acid proton may be a broad singlet at high chemical shift (>10 ppm) or may not be observed. |
| ¹³C NMR | Resonances for the aromatic carbons of the tosyl group, the tosyl methyl carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the methionine backbone and side chain. |
| FT-IR | Characteristic peaks for the N-H stretch, C=O stretch of the carboxylic acid, S=O stretches of the sulfonyl group, and aromatic C-H stretches. |
| Mass Spec. | The expected molecular ion peak (or M+H, M+Na, etc.) corresponding to the molecular weight of N-tosyl-D-methionine (C₁₂H₁₇NO₄S₂), which is 319.40 g/mol . |
Question 5: What is the role of the tosyl group in this molecule and its synthesis?
Answer:
The p-toluenesulfonyl group, commonly referred to as the "tosyl" or "Ts" group, serves as a protecting group for the amine functionality of D-methionine.
-
Protection: The tosyl group is stable to a wide range of reaction conditions, effectively protecting the nitrogen atom from unwanted side reactions.[2]
-
Activation: The tosyl group can also act as a good leaving group in certain reactions, although in this context, its primary role is protection.[3]
-
Crystallinity: Tosylated compounds are often highly crystalline, which can facilitate purification by recrystallization.[2]
The synthesis involves the reaction of the amino group of D-methionine with p-toluenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct.
Question 6: Can I use other purification methods besides recrystallization and column chromatography?
Answer:
While recrystallization and column chromatography are the most common and generally effective methods, other techniques can be considered depending on the specific impurities and the scale of the purification.
-
Preparative HPLC: For very high purity requirements or for the separation of closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be employed. However, this method is typically more expensive and time-consuming for large quantities.
-
Acid-Base Extraction: A more rigorous acid-base extraction can be used to separate N-tosyl-D-methionine from neutral organic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like NaOH), the acidic N-tosyl-D-methionine will move into the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure product, which can then be collected by filtration or extracted back into an organic solvent.
Troubleshooting Logic for Purification
Caption: Decision tree for troubleshooting common purification issues.
III. Experimental Protocols
Protocol 1: Recrystallization of N-tosyl-D-methionine
-
Dissolution: In a fume hood, place the crude N-tosyl-D-methionine in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent mixture (e.g., ethyl acetate/hexanes) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of N-tosyl-D-methionine
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude N-tosyl-D-methionine in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure N-tosyl-D-methionine and remove the solvent under reduced pressure using a rotary evaporator.
IV. References
-
Methionine - Wikipedia. (n.d.). Retrieved from [Link]
-
Help with recrystallization for a tosylate : r/chemistry. (2024, June 12). Reddit. Retrieved from [Link]
-
Synthesis of N-Alkyl Amino Acids. (n.d.). In Amino Acids, Peptides and Proteins in Organic Chemistry. Retrieved from [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved from [Link]
Sources
Technical Support Center: Strategies to Prevent Thioether Alkylation During Acidic Deprotection
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with thioether alkylation during the acidic deprotection of protecting groups. As Senior Application Scientists, we provide not just protocols, but also the underlying mechanistic principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Frequently Asked Questions (FAQs)
Q1: What is thioether alkylation and why does it occur during acidic deprotection?
A1: Thioether alkylation is a common side reaction observed during the acidic deprotection of molecules, particularly peptides, containing sulfur-containing amino acids like methionine (Met) and cysteine (Cys).[1][2] The process is initiated by the acid-catalyzed cleavage of protecting groups, such as the tert-butyloxycarbonyl (Boc) group or tert-butyl ethers, which generates highly reactive carbocation intermediates (e.g., the tert-butyl cation).[2][3] These electrophilic carbocations can then attack the nucleophilic thioether side chain of methionine or the thiol group of cysteine, leading to the formation of an unwanted S-alkylated product (a sulfonium salt in the case of methionine).[2][4] This side reaction reduces the yield of the desired product and complicates purification.[5]
Q2: Which amino acid residues are most susceptible to alkylation?
A2: Besides methionine and cysteine, other residues with nucleophilic side chains are also at risk of alkylation by carbocations generated during deprotection. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[2]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[2]
Q3: What are "scavengers" and how do they prevent thioether alkylation?
A3: Scavengers are reagents added to the deprotection cocktail to "trap" or "scavenge" the reactive carbocations before they can react with the sensitive residues of your product.[1][2][6] These scavengers are typically nucleophiles that are more reactive towards the carbocations than the amino acid side chains.[2] By intercepting these reactive intermediates, scavengers prevent the unwanted alkylation of thioethers and other nucleophilic groups.[3][6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My LC-MS analysis shows a significant side product with a +56 Da mass shift after TFA deprotection of a methionine-containing peptide.
Root Cause: This mass shift is characteristic of tert-butylation of the methionine residue, forming a sulfonium salt.[4][7] This indicates that the tert-butyl cations generated from the cleavage of t-butyl-based protecting groups are not being effectively scavenged.
Solution: Incorporate a suitable scavenger or a scavenger cocktail into your trifluoroacetic acid (TFA) cleavage mixture.
Recommended Scavenger Cocktails for Methionine-Containing Peptides:
| Scavenger/Cocktail | Composition (v/v) | Mechanism of Action & Key Features |
| Thioanisole | 5-10% in TFA | Acts as a "soft" nucleophile, effectively trapping carbocations. Also helps to prevent the oxidation of methionine.[8] |
| 1,2-Ethanedithiol (EDT) | 2.5-5% in TFA | A thiol-based scavenger that readily reacts with carbocations.[1] Also helps maintain a reducing environment, preventing cysteine oxidation.[1] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides with multiple sensitive residues, including Met, Cys, Trp, and Tyr.[5][9] |
| TFA/Thioanisole/DTT | TFA/thioanisole/dithiothreitol (90:5:5 v/v/w) | Specifically designed to prevent both S-alkylation and oxidation of methionine.[2] |
Experimental Protocol: Deprotection of a Methionine-Containing Peptide with a Scavenger Cocktail
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual solvents from synthesis. Dry the resin under vacuum for at least 1 hour.[10]
-
Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For example, for 10 mL of a TFA/thioanisole/EDT (92.5:5:2.5) cocktail, carefully combine 9.25 mL of TFA, 0.5 mL of thioanisole, and 0.25 mL of EDT.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (a common ratio is 10 mL of cocktail per gram of resin).[10]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may need to be determined empirically for your specific peptide.[2]
-
Peptide Precipitation: After the cleavage is complete, filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying and Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Analyze the crude product by HPLC and LC-MS to confirm successful deprotection and minimal side product formation.
Issue 2: I am still observing some thioether alkylation even with the use of a single scavenger. How can I improve the efficiency of scavenging?
Root Cause: For complex peptides with multiple sensitive residues or for syntheses that utilize a high loading of t-butyl protecting groups, a single scavenger may be overwhelmed. The choice and combination of scavengers are critical.
Solution: Utilize a multi-component scavenger cocktail and optimize the reaction conditions.
Advanced Scavenger Strategies:
-
Combining "Hard" and "Soft" Scavengers: Carbocations are "hard" electrophiles. Silanes like triisopropylsilane (TIS) act as hydride donors, reducing the carbocation to an alkane, and are considered "hard" scavengers. Thioethers like thioanisole are "soft" nucleophiles. A combination can be more effective. A standard general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5).[2][9]
-
Optimizing Reaction Time and Temperature: Prolonged exposure to strong acid can increase the likelihood of side reactions. It is often beneficial to perform the cleavage for the minimum time required for complete deprotection.[11] Performing the cleavage at a reduced temperature (e.g., 0-5 °C) can also help to minimize side reactions.[9]
Workflow for Optimizing Deprotection:
Caption: A workflow for optimizing acidic deprotection to minimize thioether alkylation.
Q4: Are there alternative deprotection strategies that can completely avoid thioether alkylation?
A4: Yes, in cases where thioether alkylation is particularly problematic, alternative deprotection strategies that do not generate reactive carbocations can be employed.
-
Milder Acidolysis: For very sensitive peptides, a lower concentration of TFA can be used, although this may require longer reaction times and may not be sufficient for the removal of all protecting groups.[10] A two-stage cleavage, with initial removal of more labile groups with a milder acid cocktail followed by a stronger acid treatment, can also be effective.[12]
-
Alternative Acidic Reagents: Methanesulfonic acid (MSA) in formic acid is being explored as a greener and potentially less side-reaction-prone alternative to TFA.[13]
-
Photolabile Protecting Groups: These groups are removed using UV light under neutral conditions, completely avoiding the generation of carbocations.[12]
-
Enzymatic Deprotection: Specific enzymes can be used to remove certain protecting groups under very mild aqueous conditions, offering high chemoselectivity.[12]
Mechanistic Insights
Understanding the underlying chemical mechanisms is crucial for effective troubleshooting.
Mechanism of Thioether Alkylation by a Tert-Butyl Cation:
Caption: The mechanism of thioether alkylation and its prevention by scavengers.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. Retrieved from [Link]
-
CEM. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ResearchGate. Retrieved from [Link]
-
Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Ghosh, A., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. Retrieved from [Link]
-
Glickman, L. (2023). Ethylenediaminetetraacetic Acid (EDTA). StatPearls. Retrieved from [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Sílice. Retrieved from [Link]
-
Peptide Chemistry. (n.d.). Deprotection Reactions. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylenediaminetetraacetic acid. Retrieved from [Link]
-
Hartman, K. G., & Vederas, J. C. (2010). Reduction of cysteine-S-protecting groups by triisopropylsilane. PMC. Retrieved from [Link]
-
Albericio, F., et al. (2025). Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. RSC Publishing. Retrieved from [Link]
-
CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, October 10). Mechanism of deprotection of enol thioether. Retrieved from [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Figshare. Retrieved from [Link]
-
Serra, I., et al. (2022). Thioester deprotection using a biomimetic NCL approach. PMC. Retrieved from [Link]
-
ResearchGate. (2017, January 6). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ? Retrieved from [Link]
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
ResearchGate. (2025, August 10). Use of Ethylenediaminetetraacetic Acid as a Scavenger for Chromium from ''Wet Blue'' Leather Waste: Thermodynamic and Kinetics Parameters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved from [Link]
-
NSF PAR. (2019, November 14). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. Retrieved from [Link]
-
Colibri. (2022, August 22). Thioester deprotection using a biomimetic NCL approach. Retrieved from [Link]
-
eScholarship.org. (n.d.). Functional modification of thioether groups in peptides, polypeptides, and proteins. Retrieved from [Link]
-
Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Serra, I., et al. (2022). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC04192A [pubs.rsc.org]
Validation & Comparative
Solvent Selection for the NMR Analysis of N-Tosyl Amino Acid Derivatives: A Comparative Guide Focusing on N-Tosyl-D-Methionine
Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol
Executive Summary & Analytical Context
N-tosyl-D-methionine is a highly versatile, enantiomerically pure building block frequently utilized in the synthesis of complex heterocyclic compounds and peptide mimetics[1]. Synthesized typically via the Schotten-Baumann acylation of D-methionine with p-toluenesulfonyl chloride, confirming the structural integrity of this intermediate is a critical quality control step in drug development[1].
While mass spectrometry can confirm the molecular weight, high-resolution
Mechanistic Causality in Solvent Selection
As an Application Scientist, one must understand that solvent selection is not arbitrary; it is dictated by the physicochemical properties of the analyte. N-tosyl-D-methionine possesses a hydrophobic thioether side chain, a rigid aromatic tosyl group, and two highly polar, hydrogen-bonding moieties: a carboxylic acid (-COOH) and a sulfonamide (-NH)[2].
In non-polar solvents like CDCl
Why DMSO-d
Caption: Decision matrix for selecting the optimal NMR solvent for N-tosyl amino acids.
Comparative Performance Matrix
To objectively evaluate the best solvent for routine analysis, we compare the three most common deuterated solvents against key analytical performance metrics.
| Performance Metric | DMSO-d | CDCl | Methanol-d |
| Analyte Solubility | Excellent (>50 mg/mL) | Poor to Moderate | Good |
| -NH Visibility | Visible (Sharp doublet) | Broadened or Invisible | Invisible (Exchanges with D) |
| -COOH Visibility | Visible (Broad singlet, ~12.6 ppm) | Invisible (Aggregation) | Invisible (Exchanges with D) |
| Spectral Resolution | High (Excellent dispersion of Ar-H) | Low (Line broadening) | High |
| Water Peak Interference | ~3.33 ppm (Can overlap with | ~1.56 ppm | ~4.87 ppm |
Conclusion: DMSO-d
Spectral Deconstruction: Expected H NMR Data in DMSO-d
When analyzed in DMSO-d
| Proton Environment | Expected Shift ( | Multiplicity | Integration | Structural Causality & Rationale |
| Carboxylic Acid (-COOH) | ~12.60 | Broad singlet (br s) | 1H | Highly deshielded by the carbonyl oxygen; visible strictly due to strong H-bonding with DMSO-d |
| Sulfonamide (-NH) | ~8.15 | Doublet (d, J ≈ 8.5 Hz) | 1H | Deshielded by the electron-withdrawing sulfonyl group; scalar couples ( |
| Tosyl Ar-H (ortho to SO | ~7.70 | Doublet (d, J ≈ 8.0 Hz) | 2H | Part of an AA'BB' system; highly deshielded by the adjacent sulfonyl group. |
| Tosyl Ar-H (meta to SO | ~7.35 | Doublet (d, J ≈ 8.0 Hz) | 2H | Part of an AA'BB' system; less deshielded than the ortho protons. |
| Methionine | ~3.85 | Multiplet (m) | 1H | Deshielded by the adjacent nitrogen and carboxylate; splits via coupling with the -NH and |
| Methionine | ~2.30 - 2.45 | Multiplet (m) | 2H | Adjacent to the thioether sulfur; often partially overlaps with the Tosyl-CH |
| Tosyl Ar-CH | ~2.35 | Singlet (s) | 3H | Benzylic methyl group attached to the aromatic ring; isolated from scalar coupling. |
| Methionine S-CH | ~1.95 | Singlet (s) | 3H | Terminal methyl group attached to the thioether sulfur; shielded relative to the |
| Methionine | ~1.70 - 1.90 | Multiplet (m) | 2H | Aliphatic protons situated between the |
Self-Validating Experimental Protocol
To ensure reproducibility and high-fidelity data, follow this standardized, step-by-step methodology for sample preparation and acquisition. This protocol is designed as a self-validating system: the observation of the -NH doublet acts as an internal quality control check for proper sample solvation and the absence of excess moisture.
Step 1: Sample Preparation
-
Weigh exactly 10–15 mg of N-tosyl-D-methionine into a clean, static-free glass vial.
-
Add 0.6 mL of high-purity DMSO-d
(containing 0.03% v/v TMS as an internal reference). Note: Use fresh ampoules of DMSO-d to minimize the water peak at 3.33 ppm, which can obscure the -CH multiplet. -
Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.
Step 2: Filtration & Transfer 4. Draw the solution into a glass syringe and pass it through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: Filtration removes paramagnetic impurities and undissolved micro-crystals that distort the magnetic field homogeneity, ensuring sharp line widths.
Step 3: Acquisition Parameters
5. Insert the sample into the NMR spectrometer (e.g., 400 MHz).
6. Lock the solvent to DMSO-d
-
Number of Scans (NS): 16 to 64
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): 15 ppm (Ensure the window captures the 12.6 ppm -COOH signal).
Step 4: Processing 8. Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the -NH doublet. 9. Phase and baseline correct the spectrum manually. Reference the TMS peak to 0.00 ppm or the residual DMSO pentet to 2.50 ppm.
Caption: Standardized self-validating workflow for NMR sample preparation and acquisition.
References
1.[1] WO1999032480A1 - Heterocyclic ether and thioether compounds useful in controlling chemical synaptic transmission - Google Patents. google.com. 2.[3] N-Alkylated Peptides Synthesis Methods | PDF | Amine | Amino Acid - Scribd. scribd.com. 3. Catalyst-Free, Metal-Free, and Chemoselective Transamidation of Activated Secondary Amides. thieme-connect.com. 4.[2] N-Tosyl-D-aspartic Acid|CAS 48176-62-1 - Benchchem. benchchem.com.
Sources
The Vibrational Signature: Pinpointing the Sulfonamide Bond with FTIR
An In-Depth Comparative Guide to the Characterization of the N-tosyl-D-methionine Sulfonamide Bond
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. N-tosyl-D-methionine, a protected amino acid derivative, is a key building block in synthetic organic chemistry, and verifying the integrity of its sulfonamide bond is a critical step in ensuring the quality and identity of intermediates and final products.
This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy for identifying the characteristic vibrational peaks of the sulfonamide bond in N-tosyl-D-methionine. Furthermore, it offers a comparative overview of alternative analytical techniques, furnishing the experimental data and rationale necessary for selecting the most appropriate characterization method.
FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint.
The sulfonamide group (-SO₂NH-) possesses several characteristic vibrational modes that serve as reliable indicators of its presence. The most prominent of these are the stretching vibrations of the sulfur-oxygen and sulfur-nitrogen bonds.
The key vibrational modes for the sulfonamide linkage are:
-
Asymmetric and Symmetric SO₂ Stretching: The two sulfur-oxygen double bonds give rise to two distinct stretching vibrations: an asymmetric stretch (ν_as) at a higher wavenumber and a symmetric stretch (ν_s) at a lower wavenumber. These are typically strong and sharp absorptions, making them excellent diagnostic peaks.
-
S-N Stretching: The stretching of the sulfur-nitrogen single bond (ν(S-N)) provides another key data point for confirmation.
-
N-H Vibrations: The nitrogen-hydrogen bond also exhibits characteristic stretching (ν(N-H)) and bending (δ(N-H)) vibrations, although the stretching frequency can be broad and influenced by hydrogen bonding.
The following table summarizes the expected FTIR absorption regions for the sulfonamide bond in a molecule like N-tosyl-D-methionine.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch (ν_as) | R-SO₂-NHR' | 1380 - 1310 | Strong |
| Symmetric SO₂ Stretch (ν_s) | R-SO₂-NHR' | 1170 - 1140 | Strong |
| S-N Stretch (ν) | R-SO₂-NHR' | 940 - 890 | Medium |
| N-H Stretch (ν) | R-SO₂-NHR' | 3300 - 3200 | Medium |
Data synthesized from multiple sources.[1][2][3][4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Trustworthy data begins with a robust experimental protocol. The following procedure outlines the Attenuated Total Reflectance (ATR)-FTIR method, which is often preferred for its minimal sample preparation.
Objective: To obtain a clean, interpretable FTIR spectrum of solid N-tosyl-D-methionine.
Methodology: Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric CO₂ and water vapor. This is a critical step for data integrity, as these atmospheric components absorb in the infrared region.
-
Sample Preparation: Place a small amount (typically 1-2 mg) of dry, solid N-tosyl-D-methionine powder directly onto the ATR crystal. It is crucial that the sample is free of residual solvent (e.g., water, ethanol), as this will introduce interfering peaks, particularly the broad O-H stretch around 3300 cm⁻¹.
-
Applying Pressure: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for achieving a strong signal and a high-quality spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set to 4000-400 cm⁻¹.
-
Data Processing: After acquisition, perform an ATR correction if the software allows. This mathematical correction accounts for the wavelength-dependent depth of penetration of the IR beam, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, lint-free tissue to prevent cross-contamination between samples.
A Broader Perspective: Comparing FTIR with Alternative Analytical Methods
While FTIR is an excellent primary tool for functional group identification, a multi-technique approach provides a more complete and validated structural characterization. Below is a comparison of FTIR with other common analytical methods for analyzing the N-tosyl-D-methionine sulfonamide bond.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Infrared absorption causing molecular vibrations. | Inelastic scattering of monochromatic light. | Nuclear spin transitions in a magnetic field. | Measurement of mass-to-charge ratio of ionized molecules. |
| Information Provided | Functional group identification.[5][6] | Complementary vibrational data; good for symmetric bonds; analysis in aqueous media.[7][8] | Detailed atomic connectivity and chemical environment (¹H, ¹³C).[9][10][11] | Molecular weight and fragmentation patterns for structural confirmation.[12][13] |
| Sample Preparation | Minimal (ATR); KBr pellet requires grinding. | Minimal; can analyze samples in glass vials or aqueous solutions directly. | Dissolution in a deuterated solvent. | Dissolution in a suitable solvent for infusion or LC-MS. |
| Sensitivity | Microgram to milligram range. | Generally lower than FTIR, but can be enhanced (SERS).[8][14] | Milligram range. | Picogram to femtogram range. |
| Key Strengths | Fast, non-destructive, excellent for functional group ID. | Excellent for aqueous samples, non-polar bonds, and solid-state polymorphism.[12] | Unambiguous structure elucidation and confirmation of purity. | High sensitivity, definitive molecular weight determination, and structural analysis via fragmentation.[15][16] |
| Limitations | Water is a strong interferent; complex fingerprint region. | Fluorescence can be a problem; weaker signal than FTIR. | Lower throughput; requires more sample than MS. | Destructive technique; provides limited information on stereochemistry. |
In-Depth Look at Alternatives
-
Raman Spectroscopy: As a complementary vibrational technique, Raman spectroscopy is particularly advantageous for its insensitivity to water, making it ideal for in-situ reaction monitoring in aqueous media. For sulfonamides, Raman can provide clear signals for the SO₂ and S-N vibrations, corroborating FTIR data.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. In the ¹H NMR spectrum of N-tosyl-D-methionine, the proton on the sulfonamide nitrogen (-SO₂NH-) would appear as a distinct signal, and its chemical shift provides information about its chemical environment.[2][3] Furthermore, ¹³C NMR confirms the carbon framework of the entire molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact molecular weight, confirming the elemental composition of N-tosyl-D-methionine. Tandem MS (MS/MS) experiments can be used to fragment the molecule in a controlled manner.[13] Observing fragments corresponding to the tosyl group and the methionine moiety would provide definitive evidence of the sulfonamide linkage.
Characterization Workflow
Caption: Workflow for the characterization of N-tosyl-D-methionine.
Conclusion
FTIR spectroscopy stands out as a rapid, reliable, and accessible first-line technique for verifying the presence of the crucial sulfonamide bond in N-tosyl-D-methionine. The characteristic strong absorptions of the SO₂ group in the 1380-1310 cm⁻¹ and 1170-1140 cm⁻¹ regions provide a clear and immediate spectral signature.
However, for the rigorous demands of pharmaceutical and materials science research, relying on a single technique is insufficient. A scientifically sound characterization is built upon orthogonal methods. By integrating the functional group information from FTIR with the precise connectivity data from NMR and the definitive molecular weight from mass spectrometry, researchers can establish the structure of N-tosyl-D-methionine with the highest degree of confidence. This multi-faceted approach ensures data integrity and is a hallmark of robust scientific practice.
References
-
Carey, P. R. (1981). Determination of ionization state by resonance Raman spectroscopy Sulfonamide binding to carbonic anhydrase. PubMed. Available at: [Link]
-
Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]
-
Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. Available at: [Link]
-
RSC Publishing. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Rsc.org. Available at: [Link]
-
Mladenova, R., et al. (2011). Chemical identification and determination of sulfonamides in n-component solid mixtures within THz-region--solid-state Raman spectroscopic and mass spectrometric study. Talanta. Available at: [Link]
-
Li, Y., et al. (2022). Rapid detection of sulfonamide antibiotics residues in swine urine by surface-enhanced Raman spectroscopy. PubMed. Available at: [Link]
-
Karabacak, M., Postalcilar, E., & Cinar, M. (2012). Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). ResearchGate. Available at: [Link]
-
Al-Sehemi, A. G. (n.d.). Vibational Spectroscopic, Molecular Structure and HOMO, LUMO Studies of Sulfanilamide by Density Functional Method. academypublisher.com. Available at: [Link]
-
Neville, G. A., & Shurvell, H. F. (1971). Infrared identification of sulphonamides using attenuated total reflection. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Sarker, A. K., et al. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir. Available at: [Link]
-
Al-Ogaidi, I., et al. (2016). Detection of sulfonamide drug in urine using liquid-liquid extraction and surface-enhanced Raman spectroscopy. SPIE Digital Library. Available at: [Link]
-
MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Raman spectra of polymorphs of molecules 1 (a) and 6 (b). ResearchGate. Available at: [Link]
-
Petrov, O., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Available at: [Link]
-
Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. Available at: [Link]
-
Tabbasum, K., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Available at: [Link]
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
Kobetić, R., et al. (2015). Mass spectrometry and theoretical studies on N-C bond cleavages in the N-sulfonylamidino thymine derivatives. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Kawai, M., et al. (2006). Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
D'Anna, F., et al. (2023). The Fate of Sulfur Radical Cation of N-Acetyl-Methionine: Deprotonation vs. Decarboxylation. MDPI. Available at: [Link]
Sources
- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 2. rsc.org [rsc.org]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Infrared identification of sulphonamides using attenuated total reflection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ionization state by resonance Raman spectroscopy Sulfonamide binding to carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid detection of sulfonamide antibiotics residues in swine urine by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of sulfonamides by NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Sulfonamides by NMR Spectroscopy [yakhak.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical identification and determination of sulfonamides in n-component solid mixtures within THz-region--solid-state Raman spectroscopic and mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry and theoretical studies on N-C bond cleavages in the N-sulfonylamidino thymine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Development of sulfonamide compounds as potent methionine aminopeptidase type II inhibitors with antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Chiral HPLC Separation of N-Tosyl-Methionine Enantiomers
For researchers and professionals in drug development and quality control, the precise and reliable separation of enantiomers is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of N-tosyl-D-methionine and its L-enantiomer. We will delve into the mechanistic principles of various chiral stationary phases (CSPs), compare their performance with supporting data from analogous compounds, and provide a detailed experimental protocol to guide your method development.
The Importance of Chiral Separation in Pharmaceutical Analysis
Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds. Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. N-tosyl-methionine serves as a crucial chiral building block in the synthesis of various pharmaceutical agents, making the robust separation of its enantiomers a key quality control step.
A Comparative Overview of Chiral Stationary Phases
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention and, thus, separation. For an acidic, N-protected amino acid derivative like N-tosyl-methionine, several classes of CSPs are particularly well-suited.
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based)
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (commercially available as Chirobiotic T), are renowned for their broad selectivity and multimodal capabilities. The complex structure of teicoplanin offers a multitude of interaction sites, including hydrophobic pockets, hydroxyl groups, and ionizable amine and carboxyl groups.[1] This allows for a combination of hydrogen bonding, hydrophobic, and ionic interactions, which are crucial for resolving polar and ionic compounds like amino acid derivatives.[2]
The separation mechanism on a teicoplanin-based CSP involves the analyte entering the macrocyclic "basket," where multiple, simultaneous interactions occur. For N-tosyl-methionine, the tosyl group can engage in hydrophobic interactions, while the carboxylic acid and the sulfonamide moiety can participate in hydrogen bonding and ionic interactions with the CSP. The subtle differences in how the D- and L-enantiomers fit into this chiral environment lead to their separation. These columns are versatile and can be operated in reversed-phase, normal-phase, and polar organic modes.[3]
Polysaccharide-Based CSPs (e.g., Cellulose and Amylose Derivatives)
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used chiral selectors in HPLC.[4] The chiral recognition mechanism is attributed to the helical structure of the polysaccharide polymers, which form chiral grooves. Separation is achieved through a combination of hydrogen bonding, π-π interactions, and steric hindrance as the enantiomers interact with the carbamate derivatives along the polysaccharide backbone.
For N-protected amino acids, such as FMOC-amino acids, polysaccharide columns have demonstrated excellent resolving power, particularly in reversed-phase mode with acidic additives like trifluoroacetic acid (TFA) or formic acid.[5] The acidic additive helps to suppress the ionization of the analyte's carboxylic acid group, promoting interactions with the CSP. It is highly probable that N-tosyl-methionine would be well-resolved on these phases under similar conditions.
Anion-Exchanger CSPs (e.g., Quinine-based)
Anion-exchange CSPs, often derived from cinchona alkaloids like quinine, are specifically designed for the separation of acidic compounds.[6] The primary interaction mechanism is an ionic bond between the protonated tertiary amine on the chiral selector and the deprotonated carboxylic acid of the analyte.[7] This primary ionic interaction is supplemented by other interactions such as hydrogen bonding and π-π stacking, which contribute to the enantioselectivity. These columns are typically operated with weakly acidic mobile phases (pH 4-7) to ensure the analyte is in its anionic form and the CSP is protonated.
Performance Comparison of CSPs for N-Protected Amino Acids
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Mode | Resolution (Rs) | Key Insights |
| Chirobiotic T (Teicoplanin) | t-BOC-Methionine | ACN/H₂O/TFA | Reversed-Phase | > 2.0 | Excellent for N-protected amino acids; versatile mobile phase options. |
| Lux Cellulose-2 | FMOC-Methionine | ACN/H₂O/TFA | Reversed-Phase | > 1.5 | High success rate for FMOC-amino acids; acidic modifier is crucial.[5] |
| Chiralpak QN-AX (Quinine) | N-Acyl-Amino Acids | MeOH/Acetic Acid/Ammonium Acetate | Anion-Exchange | > 2.0 | Highly selective for acidic compounds; pH control is critical.[6] |
Experimental Protocol: Chiral Separation of N-Tosyl-Methionine
This section provides a detailed, step-by-step methodology for the chiral separation of N-tosyl-methionine enantiomers using a macrocyclic glycopeptide column, which offers a high probability of success based on its broad applicability to N-protected amino acids.
Objective:
To achieve baseline separation (Rs ≥ 1.5) of N-tosyl-D-methionine and its L-enantiomer.
Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chirobiotic T (Teicoplanin-based), 250 x 4.6 mm, 5 µm particle size.
-
Analytes: Racemic N-tosyl-methionine, pure N-tosyl-D-methionine (if available for peak identification).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Trifluoroacetic acid (TFA) or formic acid (FA).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of racemic N-tosyl-methionine at 1.0 mg/mL in methanol.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.
-
-
Initial Chromatographic Conditions (Reversed-Phase):
-
Mobile Phase: Acetonitrile/Water/Trifluoroacetic Acid (50:50:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Organic Modifier: If the initial separation is not optimal, vary the percentage of acetonitrile from 30% to 70%. Higher organic content generally decreases retention time. For some macrocyclic glycopeptide columns, a "U-shaped" retention behavior can be observed, where retention decreases and then increases with a higher organic modifier concentration.[2]
-
Acidic Additive: The concentration and type of acidic additive can significantly impact peak shape and resolution. Compare 0.1% TFA with 0.1% formic acid.
-
Temperature: Evaluate the effect of column temperature between 15 °C and 40 °C. Lower temperatures often lead to better resolution but longer run times.
-
Workflow Diagram:
Sources
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
specific optical rotation value of N-tosyl-D-methionine
This guide provides an in-depth technical analysis of the specific optical rotation of N-tosyl-D-methionine, a critical chiral intermediate in the synthesis of peptidomimetics and azetidine derivatives. Unlike commodity amino acids with standardized Pharmacopeial monographs, N-tosyl-D-methionine is primarily an intermediate, requiring precise in-situ characterization.
Executive Summary: The Chiral Profile
N-tosyl-D-methionine (N-p-toluenesulfonyl-D-methionine) is a synthetic derivative of D-methionine. Its specific optical rotation (
-
Target Value: While specific literature values vary by solvent and concentration, the rotation is dextrorotatory (+) in acidic/polar solvents, consistent with the D-configuration of the parent amino acid.
-
Key Reference Point: The compound is typically prepared from D-methionine (
in 5M HCl) and serves as a precursor to optically active lactones ( ). -
Critical Insight: Unlike N-Acetyl-methionine, N-Tosyl-methionine is often isolated as a salt or crude intermediate; therefore, its rotation must be measured under strictly controlled conditions (typically in ethanol or acetic acid) to avoid deviations caused by solvent effects or pH changes.
Technical Profile & Comparative Analysis
The following table contrasts N-tosyl-D-methionine with its parent compound and its most common N-protected alternative, N-acetyl-D-methionine. This comparison highlights the impact of the protecting group on the chiroptical properties.
Table 1: Optical Rotation & Physical Properties Comparison
| Property | N-Tosyl-D-Methionine | D-Methionine (Parent) | N-Acetyl-D-Methionine (Alternative) |
| CAS Number | 15095-26-8 (D-form) | 348-67-4 | 1509-92-8 |
| Molecular Weight | 303.40 g/mol | 149.21 g/mol | 191.25 g/mol |
| Specific Rotation | Determined In-Situ (See Protocol) | +23.4° (c=5, 5M HCl) | +21.0° ± 1.0° (c=1, H₂O)* |
| Solubility for Rotation | Ethanol, Acetic Acid, NaOH | 5M HCl, Water | Water, Ethanol |
| Melting Point | 104–105 °C (dec.) | 273 °C (dec.) | 104–105 °C |
| Role in Synthesis | Intermediate for lactonization | Starting Material | Resolution Agent / Prodrug |
| Protecting Group | p-Toluenesulfonyl (Tosyl) | None | Acetyl |
*Note: Value inferred from the L-enantiomer (
Mechanistic Insight: The Tosyl Effect
The bulky p-toluenesulfonyl group introduces significant steric hindrance and electron-withdrawing character compared to the acetyl group. This alters the electronic environment around the chiral center (
Experimental Protocol: Determination of
Since N-tosyl-D-methionine is often synthesized in-house, reliance on a certificate of analysis is insufficient. The following self-validating protocol ensures accurate characterization.
Protocol 1: Polarimetric Measurement Standard Operating Procedure (SOP)
Objective: Determine the specific optical rotation to validate enantiomeric purity.
Reagents & Equipment:
-
Solvent: Absolute Ethanol (HPLC Grade) or Glacial Acetic Acid (depending on solubility/synthesis step).
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).
-
Sample: Dried N-tosyl-D-methionine (Vacuum dried at 40°C for 4 hours).
Step-by-Step Workflow:
-
Blanking: Fill the 100 mm (1 dm) polarimeter tube with the pure solvent. Ensure no air bubbles are trapped. Zero the instrument.
-
Sample Preparation:
-
Weigh exactly
of the sample. -
Dissolve in a
volumetric flask with the solvent. -
Concentration (
): ( ).
-
-
Equilibration: Allow the solution to stabilize to
. Temperature fluctuations significantly affect rotation values. -
Measurement:
-
Rinse the tube with the sample solution twice.
-
Fill and measure the observed rotation (
).[3] -
Take 5 readings and calculate the average.
-
-
Calculation:
-
Where
is path length in dm (usually 1) and is concentration in g/mL (0.01 for 1%).[3]
-
Validation Criteria:
-
The solution must be clear and colorless.[4] Turbidity causes light scattering, invalidating the result.
-
If using 1M NaOH as solvent (common for tosyl-amino acids), ensure the solution is fresh to avoid racemization over time.
Visualizations
Figure 1: Synthesis and Characterization Workflow
This diagram illustrates the pathway from D-Methionine to the N-Tosyl intermediate and the critical checkpoints for optical rotation.
Caption: Workflow for the synthesis and quality control of N-tosyl-D-methionine, highlighting the critical optical rotation checkpoint.
Figure 2: Comparative Structure Analysis
Visualizing the structural differences that influence optical rotation.
Caption: Structural derivation showing the steric impact of the Tosyl group compared to the Acetyl group.
References
- Sugano, H., & Miyoshi, M. (1973). Synthesis of α-Amino Acids from α-Amino-γ-butyrolactones. Bulletin of the Chemical Society of Japan, 46(2), 669–670.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 6137, Methionine. Retrieved from [Link]
- MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Canadian Journal of Chemistry, 47(15), 2739–2746.
Sources
Technical Comparison: N-Tosyl vs. N-Boc Protecting Groups for D-Methionine
This comparison guide synthesizes the chemical behavior, experimental protocols, and strategic applications of N-Tosyl (p-toluenesulfonyl) versus N-Boc (tert-butoxycarbonyl) protecting groups specifically for D-Methionine.
Executive Summary
For the researcher working with D-Methionine, the choice between N-Tosyl and N-Boc protection is not merely a preference for reagents; it represents a fundamental divergence in synthetic strategy.
-
N-Boc-D-Methionine is the synthetic standard for peptide coupling and stepwise synthesis. Its acid-labile nature is orthogonal to the methionine side chain, provided that specific scavengers are employed to prevent S-tert-butylation.
-
N-Tosyl-D-Methionine is the crystallinity specialist . Its robust stability and high crystallinity make it ideal for chiral resolution, purification, and storage. However, it is generally unsuitable for standard peptide synthesis because the harsh reductive conditions required for deprotection (Na/NH₃) pose a severe risk of desulfurizing the methionine thioether.
Part 1: The Methionine Challenge (The Thioether Factor)
Methionine presents a unique chemoselective challenge due to its thioether (-S-CH₃) side chain. Unlike other amino acids, the sulfur atom is a "soft" nucleophile prone to two specific failure modes during deprotection:
-
Alkylation: During acidolysis (Boc removal), generated carbocations can attack the sulfur, forming stable sulfonium salts.
-
Desulfurization/Reductive Cleavage: During reductive cleavage (Tosyl removal), the C-S bond is susceptible to homolytic cleavage, destroying the amino acid side chain.
Part 2: N-Boc-D-Methionine (The Synthetic Workhorse)
The Boc group is the preferred choice for D-Met in solid-phase and solution-phase synthesis. Its removal is driven by acidolysis, which avoids the reductive conditions that threaten the C-S bond.
Critical Mechanism: The Scavenger Necessity
When N-Boc is cleaved with Trifluoroacetic Acid (TFA), it releases a tert-butyl cation (
The Solution: You must employ a "Silane-Thiol" scavenger system. The thiol (e.g., EDT or Thioanisole) acts as the primary acceptor, while the silane (TIS) reduces the equilibrium concentration of trifluoroacetate esters.
Figure 1: The bifurcation of the t-Butyl cation pathway. Without scavengers, the reaction yields the S-alkylated byproduct.
Experimental Protocol: Synthesis of N-Boc-D-Methionine
Objective: High-yield protection without racemization.
-
Dissolution: Dissolve D-Methionine (10 mmol) in 1:1 Dioxane/Water (20 mL). Add NaOH (1M, 11 mmol) to deprotonate the amine.
-
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (
) (1.1 equiv) dropwise.-
Note: The carbamate formation is slow but suppresses oxazolone-mediated racemization compared to acyl chlorides.
-
-
Reaction: Stir at RT for 12 hours. Monitor by TLC (ninhydrin stain will disappear).
-
Workup: Evaporate dioxane. Acidify aqueous layer to pH 2-3 with KHSO₄ (avoid HCl to prevent volatile sulfide formation). Extract with Ethyl Acetate.
-
Result: N-Boc-D-Met is typically obtained as a viscous oil or low-melting solid (mp 47–50°C).
Experimental Protocol: Optimized Deprotection (Reagent K)
Objective: Removal of Boc group while preserving the thioether.
-
Cocktail Preparation: Prepare "Reagent K" analogue: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).
-
Why: Phenol and Thioanisole trap the
cation; EDT prevents oxidation of Met to sulfoxide ( ).
-
-
Reaction: Treat resin-bound or free N-Boc-D-Met with cocktail for 2–3 hours at RT.
-
Precipitation: Pour into cold diethyl ether. The peptide/amino acid precipitates; the scavenged byproducts remain in the ether phase.
Part 3: N-Tosyl-D-Methionine (The Crystallinity Specialist)
The Tosyl group is chemically robust—stable to strong acids, bases, and nucleophiles. This makes it excellent for protecting D-Met during harsh modifications of other parts of a molecule, or for resolving D/L mixtures via crystallization. However, its removal is the "Achilles' heel" for Methionine.
The "Fatal Flaw": Reductive Desulfurization
The standard removal of Tosyl groups uses Sodium in Liquid Ammonia (Birch reduction). While effective for amines, this environment is hostile to thioethers.
-
Risk: The solvated electron (
) can attack the C-S bond. -
Outcome: Reductive cleavage yielding
-aminobutyric acid derivatives (desulfurized Met).
Figure 2: The competitive cleavage pathways under Birch reduction conditions.
Experimental Protocol: Synthesis of N-Tosyl-D-Methionine
Objective: Preparation of highly crystalline derivative for purification.
-
Schotten-Baumann Conditions: Dissolve D-Methionine in 1M NaOH (2 equiv).
-
Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) in ether or acetone portion-wise with vigorous stirring.
-
pH Control: Maintain pH > 9. If pH drops, the amine protonates and reaction stops.
-
Workup: Acidify with HCl. The N-Tosyl derivative usually precipitates as a white crystalline solid.
-
Recrystallization: Recrystallize from Ethanol/Water.
-
Advantage:[1] Unlike the Boc derivative (oil/low melt), N-Tosyl-D-Met crystallizes well (mp > 100°C), allowing for enantiomeric enrichment via recrystallization.
-
Part 4: Comparative Performance Data
The following table summarizes the trade-offs. Note the distinct inversion of "Stability" vs "Deprotection Ease."
| Feature | N-Boc-D-Methionine | N-Tosyl-D-Methionine |
| Primary Utility | Peptide Synthesis (SPPS/Solution) | Chiral Resolution / Purification |
| Deprotection Reagent | TFA (Acidic) | Na/NH₃ (Reductive) or Electrochemical |
| Methionine Risk | S-Alkylation (High risk without scavengers) | Desulfurization (High risk in Na/NH₃) |
| Crystallinity | Low (Often oil or low mp solid) | High (Good for storage/purification) |
| Racemization Risk | Low (Carbamate protection) | Moderate (Sulfonamide activates |
| Orthogonality | Labile to Acid; Stable to Base | Stable to Acid & Base; Labile to |
Recommendation for Researchers
-
Choose N-Boc if you are synthesizing D-Met containing peptides. The side reactions are manageable with standard scavengers (Thioanisole/EDT).
-
Choose N-Tosyl only if you need to purify D-Met from a crude mixture via crystallization, or if you are performing harsh chemical modifications on the carboxyl group that require extreme acid/base stability. Do not use Tosyl for standard peptide synthesis due to the difficulty of removing it without damaging the thioether side chain.
References
-
Solid Phase Peptide Synthesis Utilizing 9-Fluorenylmethoxycarbonyl Amino Acids. Int. J. Pept. Protein Res.[2][3] 1990. [Link] (Foundational text on SPPS protecting group strategies and scavenger cocktails)
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023.[4][5] [Link] (Detailed protocols for scavenger cocktails to prevent S-alkylation and oxidation)
-
Electrochemical Deprotection of N-Tosyl and S-Benzyl Groups. Bull. Inst. Chem. Res., Kyoto Univ. 1972.[6] [Link] (Evidence of simultaneous C-S and N-S bond cleavage under reductive conditions)
-
Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids. Int. J. Pept. Protein Res.[2][3] 1993.[3] [Link] (Mechanistic comparison of racemization risks between carbamates like Boc and other groups)
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
mass spectrometry fragmentation pattern of N-tosyl-D-methionine
Technical Comparison Guide: Mass Spectrometry Fragmentation of N-Tosyl-D-Methionine
Executive Summary N-tosyl-D-methionine (N-p-toluenesulfonyl-D-methionine) serves as a critical chiral intermediate in organic synthesis and a resolving agent in drug development. Its mass spectrometric (MS) behavior is distinct from free methionine due to the stabilizing influence of the sulfonyl group. This guide analyzes the fragmentation mechanics of N-tosyl-D-methionine, contrasting it with free methionine and structural analogs to aid researchers in structural elucidation and impurity profiling.
Mechanistic Analysis: Fragmentation Physics
The fragmentation of N-tosyl-D-methionine under Electrospray Ionization (ESI) is governed by the competition between the charge-retaining capacity of the sulfonyl moiety and the amino acid backbone.
Protonation and Stability
In positive ion mode (ESI+), the precursor ion [M+H]⁺ (m/z 304.07) is formed. Protonation occurs preferentially at the sulfonamide nitrogen or the carbonyl oxygen. The sulfonyl group (
Primary Fragmentation Pathways
The collision-induced dissociation (CID) of N-tosyl-D-methionine follows three distinct pathways:
-
Pathway A: Sulfonamide Bond Cleavage (The Tosyl Signature) The most dominant pathway involves the cleavage of the S-N bond. The charge is frequently retained on the sulfonyl fragment due to resonance stabilization, yielding the sulfonyl cation at m/z 155 . This ion often undergoes further fragmentation to release sulfur dioxide (
), generating the tropylium/tolyl ion at m/z 91 .-
Diagnostic Value: High.[1] Distinguishes N-tosylated species from other N-protected groups (e.g., Boc, Fmoc).
-
-
Pathway B: Methionine Side Chain Loss Characteristic of methionine derivatives, the thioether side chain is susceptible to neutral loss. The elimination of methanethiol (
, 48 Da) from the precursor yields a product ion at m/z 256 . -
Pathway C: Carboxyl Loss Common to free carboxylic acids, the loss of formic acid (
, 46 Da) or combined loss of water and carbon monoxide ( ) generates ions at m/z 258 .
Comparative Analysis: N-Tosyl-Met vs. Alternatives
The following table contrasts the MS behavior of N-tosyl-D-methionine with its free form and a structural analog (N-tosyl-Phenylalanine) to highlight specific identifiers.
| Feature | N-Tosyl-D-Methionine | Free D-Methionine | N-Tosyl-Phenylalanine |
| Precursor [M+H]⁺ | m/z 304 | m/z 150 | m/z 320 |
| Dominant Fragment | m/z 155 (Tosyl cation) | m/z 104 (Immonium ion) | m/z 155 (Tosyl cation) |
| Secondary Fragment | m/z 91 (Tropylium) | m/z 61 (Side chain) | m/z 91 (Tropylium) |
| Side Chain Loss | -48 Da ( | -48 Da ( | -91 Da (Benzyl radical/cation) |
| Chiral Distinction | None (identical to L-form) | None (identical to L-form) | None (identical to L-form)* |
| Low Mass Region | Clean (Tosyl dominates) | Complex (Amine fragments) | Clean (Tosyl dominates) |
*Note: Mass spectrometry without a chiral selector (e.g., chiral mobile phase or cyclodextrin additives) cannot distinguish between D- and L-enantiomers. The fragmentation patterns are identical.
Experimental Protocol: Self-Validating Workflow
To ensure high-quality spectra and reproducible fragmentation, follow this LC-MS/MS protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg N-tosyl-D-methionine in 1 mL Methanol (HPLC grade).
-
Working Solution: Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation for [M+H]⁺ generation in ESI+.
-
LC-MS/MS Parameters (Direct Infusion or Column)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).
-
Collision Energy (CE): Ramp 10–35 eV.
-
Validation Step: At 10 eV, the parent ion (m/z 304) should be the base peak. At 35 eV, m/z 155 should dominate.
-
Data Validation Checklist
Visualization: Fragmentation Pathway[1][4]
The following diagram illustrates the logical flow of fragmentation for N-tosyl-D-methionine.
Caption: Figure 1. ESI+ Fragmentation Tree of N-Tosyl-D-Methionine. The red node indicates the base peak (m/z 155) typically observed at higher collision energies.
References
-
NIST Mass Spectrometry Data Center. "L-Methionine Mass Spectrum." National Institute of Standards and Technology.[4] Available at: [Link]
-
Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] Available at: [Link]
-
Kokotou, M. G. (2020).[1] "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry." Current Pharmaceutical Analysis. Available at: [Link]
-
Hollemeyer, K., et al. (2002). "Identification of Oxidized Methionine Residues... by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry." Proteomics. Available at: [Link]
-
University of Washington Proteomics Resource. "Amino Acid Mass Table." Available at: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Amino acids [medizin.uni-muenster.de]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. L-Methionine, 2TMS derivative [webbook.nist.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity Analysis: Elemental Analysis vs. HPLC for N-Tosyl-D-Methionine
Executive Summary
N-Tosyl-D-Methionine (N-p-toluenesulfonyl-D-methionine) is a critical chiral building block in peptide synthesis and pharmacological research. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to identify inorganic salts, moisture, or solvent inclusions that do not absorb UV light.
This guide details the Elemental Analysis (EA) protocol as a definitive "mass balance" validation tool. Unlike HPLC, which assesses purity relative to a standard's UV response, EA provides an absolute measurement of the chemical composition (Carbon, Hydrogen, Nitrogen, Sulfur). For N-Tosyl-D-Methionine, specifically, the dual-sulfur content makes EA a uniquely powerful diagnostic tool for distinguishing between product degradation and synthetic byproducts.
Theoretical Baseline & Chemical Specifications[1]
Before initiating experimental protocols, the theoretical elemental composition must be established as the "Gold Standard." Any deviation beyond
Target Molecule: N-Tosyl-D-Methionine
Molecular Formula:
Table 1: Theoretical Elemental Composition (The "Gold Standard")
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 12 | 12.011 | 144.13 | 47.50% |
| Hydrogen (H) | 17 | 1.008 | 17.14 | 5.65% |
| Nitrogen (N) | 1 | 14.007 | 14.01 | 4.62% |
| Sulfur (S) | 2 | 32.06 | 64.12 | 21.14% |
| Oxygen (O) | 4 | 15.999 | 64.00 | 21.09% (Calculated by difference) |
Critical Insight: The high Sulfur content (21.14%) is the primary quality attribute. A low Sulfur value typically indicates hydrolysis of the tosyl group or contamination with non-sulfur-containing solvents (e.g., ethyl acetate).
Comparative Analysis: EA vs. HPLC vs. Other Methods
To ensure pharmaceutical-grade purity, researchers must understand the "blind spots" of each analytical method.
Table 2: Methodological Comparison
| Feature | Elemental Analysis (EA) | HPLC (UV Detection) | qNMR | Optical Rotation |
| Primary Target | Bulk Purity (Stoichiometry) | Organic Impurities | Molecular Structure | Enantiomeric Excess (ee) |
| Detection Basis | Combustion Gases ( | UV Absorption (Chromophores) | Nuclear Spin (Protons) | Interaction with Polarized Light |
| Blind Spots | Enantiomers (D vs L) | Inorganic Salts, Moisture, Non-UV Solvents | Integration Errors, Paramagnetic Impurities | Chemical Impurities (non-chiral) |
| Sensitivity | High (Specific to Chiral) | |||
| Why for N-Tosyl-D-Met? | Crucial: Confirms S:N ratio (2:1) and detects trapped toluene/water. | Standard: Detects unreacted Tosyl Chloride or free Methionine. | Validation: Confirms structure. | Mandatory: Confirms D-isomer identity. |
Experimental Protocol: Elemental Analysis (CHNS)
Sample Preparation (The Critical Step)
The most common cause of EA failure is not sample impurity, but improper preparation. N-Tosyl-D-Methionine is hygroscopic and can trap solvents from the synthesis (often toluene or water).
-
Recrystallization: Ensure the sample has been recrystallized (typically from Ethanol/Water or Ethyl Acetate/Hexane) to remove occluded mother liquor.
-
Drying:
-
Dry the sample in a vacuum oven at 60°C for at least 24 hours over
or silica gel. -
Note: Higher temperatures may cause degradation (sulfonamide cleavage).
-
-
Weighing:
-
Use a microbalance with
( ) readability. -
Target sample weight:
(encapsulated in tin foil). -
Calibration: Verify balance with a standard weight (e.g.,
) before use.
-
Combustion Parameters
-
Instrument: Flash 2000 / Elementar vario (or equivalent).
-
Combustion Temp:
(Required for complete oxidation of Sulfonamides). -
Carrier Gas: Helium (High purity
). -
Oxygen Injection: Optimized for 3-5 seconds to ensure flash combustion.
-
Standard: Sulfanilamide (Standard) is recommended due to similar S-N bonding.
Data Interpretation & Troubleshooting
Use the following logic to interpret deviations from the theoretical values.
Table 3: Diagnostic Interpretation of EA Deviations
| Observation | Likely Cause | Mechanism/Reasoning | Corrective Action |
| High %C | Solvent Entrapment (Toluene) | Toluene ( | Dry sample at higher vac; check NMR for solvent peaks. |
| Low %C, Low %N, Low %S | Inorganic Contamination | Salts (NaCl, | Check Ash content; perform aqueous wash or recrystallization. |
| Low %S, High %N | Hydrolysis (Free Methionine) | Loss of the Tosyl group reduces S content relative to N (Met has 1 S, N-Tosyl-Met has 2 S). | Check HPLC for free D-Methionine peak. |
| High %S | Contamination (Tosyl Chloride) | Unreacted Tosyl Chloride adds Sulfur but no Nitrogen. | Wash with non-polar solvent (Ether/Hexane) to remove TsCl. |
Visualization: Purity Validation Workflow
The following diagram illustrates the decision logic for validating N-Tosyl-D-Methionine purity.
Caption: Figure 1. Decision logic for Elemental Analysis of N-Tosyl-D-Methionine. Green paths indicate successful validation; red paths indicate specific impurity types.
References
-
National Institute of Standards and Technology (NIST). (2025).[1] D-Methionine Chemical Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved March 2, 2026, from [Link]
-
Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation Guide. Retrieved March 2, 2026, from [Link]
Sources
A Comparative Guide to the Crystal Structure of N-tosyl-D-methionine and its Analogs: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the anticipated crystal structure of N-tosyl-D-methionine through a detailed comparison with the experimentally determined crystal structures of its analogs: N-tosyl-L-alanine, N-tosyl-glycine, and DL-methionine. In the absence of a publicly available crystal structure for N-tosyl-D-methionine, this document serves as a predictive guide, leveraging known structural data to forecast its crystallographic parameters and molecular conformation. We will delve into the experimental protocols for single-crystal X-ray diffraction, present a comparative analysis of key structural features, and discuss the implications for drug design and development where the conformation of such molecules is paramount.
Introduction: The Significance of Molecular Conformation in Drug Development
The three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, a deep understanding of a molecule's crystal structure provides invaluable insights into its potential efficacy, stability, and bioavailability. N-tosyl-D-methionine, an N-protected derivative of the essential amino acid methionine, is a chiral building block of significant interest in synthetic and medicinal chemistry. The tosyl group, a common protecting group, can influence the molecule's conformation and its interactions with biological targets.
Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional structure of a molecule at atomic resolution[1]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing in the crystalline state.
While the crystal structure of N-tosyl-D-methionine is not currently available in the public domain, we can infer its likely structural characteristics by examining the crystal structures of closely related molecules. This guide will compare the known crystal structures of N-tosyl-L-alanine, N-tosyl-glycine, and the racemic form of methionine (DL-methionine) to provide a predictive analysis of the crystal structure of N-tosyl-D-methionine. This comparative approach allows us to anticipate key structural features and intermolecular interactions that are likely to be present in the target molecule.
Experimental Protocols: From Synthesis to Structure Determination
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the analysis of X-ray diffraction data.
Synthesis of N-tosyl-D-methionine
N-tosyl-D-methionine can be synthesized by reacting D-methionine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This is a standard procedure for the N-protection of amino acids.
Step-by-Step Protocol:
-
Dissolution: Dissolve D-methionine in an aqueous solution of a suitable base, such as sodium hydroxide or sodium carbonate, at a controlled temperature (e.g., 0-5 °C).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride in an organic solvent (e.g., diethyl ether or toluene) to the stirred amino acid solution. The reaction is typically carried out in a biphasic system to facilitate product separation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the aqueous and organic layers. Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the N-tosyl-D-methionine product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain high-purity crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Workflow
The process of determining a crystal structure using single-crystal X-ray diffraction follows a well-established workflow.
Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of N-tosyl-D-methionine, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, and thermal parameters.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a Crystallographic Information File (CIF).
Comparative Analysis of Crystal Structures
In this section, we will compare the known crystal structures of N-tosyl-L-alanine, N-tosyl-glycine, and DL-methionine to predict the structural features of N-tosyl-D-methionine.
Crystallographic Data of Analog Compounds
The following table summarizes the key crystallographic data for the selected analog compounds.
| Compound | CSD Refcode | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| N-tosyl-L-alanine | ETARUI | C₁₀H₁₃NO₄S | Orthorhombic | P2₁2₁2₁ | 5.865 | 9.068 | 21.365 | 90 | 90 | 90 | 4 |
| N-tosyl-glycine | TOSGLY | C₉H₁₁NO₄S | Monoclinic | P2₁/c | 11.233 | 5.898 | 15.630 | 90 | 99.41 | 90 | 4 |
| β-DL-methionine | DLMETA06 | C₅H₁₁NO₂S | Monoclinic | C2/c | 19.340 | 4.880 | 17.060 | 90 | 116.20 | 90 | 8 |
Data for N-tosyl-L-alanine and N-tosyl-glycine obtained from the Cambridge Structural Database (CSD). Data for β-DL-methionine obtained from the Crystallography Open Database (COD).
Molecular Conformation and Intermolecular Interactions
The conformation of a molecule is largely determined by the torsion angles around its single bonds. In N-tosylated amino acids, key torsion angles include those around the Cα-N bond and the bonds within the amino acid side chain.
Caption: A diagram illustrating the key structural features of the analog molecules and the predicted features of N-tosyl-D-methionine.
-
N-tosyl-L-alanine and N-tosyl-glycine: In the crystal structures of N-tosyl-L-alanine and N-tosyl-glycine, the tosyl group imposes significant steric constraints, influencing the overall molecular conformation. The sulfonamide N-H and the carboxylic acid O-H groups are key players in forming intermolecular hydrogen bonds, often leading to the formation of dimers or chain-like structures. The orientation of the tosyl group relative to the amino acid backbone is a crucial conformational feature.
-
DL-methionine: The crystal structure of DL-methionine reveals a zwitterionic form, with a protonated amino group (NH₃⁺) and a deprotonated carboxyl group (COO⁻). The molecules are linked by a network of N-H···O hydrogen bonds, forming a head-to-tail arrangement. The flexible thioether side chain can adopt different conformations.
Predictive Analysis of N-tosyl-D-methionine's Crystal Structure
Based on the analysis of its analogs, we can predict the following for the crystal structure of N-tosyl-D-methionine:
-
Molecular Conformation: The molecule will not be zwitterionic due to the tosylated amino group. The methionine side chain is likely to adopt an extended conformation to minimize steric hindrance with the bulky tosyl group. The torsion angles around the Cα-Cβ and Cβ-Cγ bonds will be crucial in defining the side chain's spatial orientation.
-
Intermolecular Interactions: The primary intermolecular interactions will be hydrogen bonds involving the carboxylic acid group (as a donor and acceptor) and the sulfonyl oxygen atoms of the tosyl group (as acceptors). These interactions are expected to lead to the formation of either hydrogen-bonded dimers or chains. The presence of the sulfur atom in the methionine side chain may also lead to weaker S···O or C-H···S interactions, further stabilizing the crystal packing.
-
Crystallographic Parameters: Given that N-tosyl-D-methionine is a chiral molecule, it will crystallize in a chiral space group. Based on the analogs, a monoclinic or orthorhombic crystal system is plausible. The unit cell dimensions will be influenced by the size and shape of the molecule, as well as the efficiency of the crystal packing.
Conclusion
While the definitive crystal structure of N-tosyl-D-methionine awaits experimental determination, this comparative guide provides a robust, predictive framework for its likely solid-state conformation and packing. By leveraging the known crystal structures of N-tosyl-L-alanine, N-tosyl-glycine, and DL-methionine, we anticipate that N-tosyl-D-methionine will exhibit an extended side-chain conformation and will form intermolecular hydrogen bonds through its carboxylic acid and sulfonyl groups. This predictive insight is valuable for researchers in computational modeling, drug design, and materials science, offering a starting point for understanding the structure-property relationships of this important chiral building block. The eventual experimental determination of N-tosyl-D-methionine's crystal structure will provide a valuable opportunity to validate and refine the predictive models presented in this guide.
References
-
University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link][1]
-
North Carolina State University. Small Molecule X-ray Crystallography. [Link]
- Fischer, E., & Lipschitz, W. (1915). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 48(1), 360-378.
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Crystallography Open Database (COD). [Link]
-
Görbitz, C. H. (2014). Redetermined structure of β-dl-methionine at 105 K: an example of the importance of freely refining the positions of the amino-group H atoms. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1165-o1167. [Link]
- Fronczek, F. R., & Gandour, R. D. (1977). N-(p-Tolylsulfonyl)glycine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(10), 3217-3219.
- Penfold, B. R. (1953). The crystal structure of α-N-tosyl-L-prolylglycine. Acta Crystallographica, 6(8-9), 707-713.
Sources
A Researcher's Guide to the Analytical Distinction of N-tosyl-D-methionine and N-tosyl-L-methionine
In the landscape of pharmaceutical development and metabolic research, the precise differentiation of enantiomers—mirror-image isomers of a chiral molecule—is not merely an analytical exercise; it is a fundamental necessity. The biological activity of a drug candidate or a metabolite can be intrinsically linked to its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other could be inactive or even toxic. This guide provides an in-depth comparison of analytical techniques for distinguishing between N-tosyl-D-methionine and N-tosyl-L-methionine, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.
N-tosyl-methionine, a derivative of the essential amino acid methionine, serves as a crucial building block in synthetic organic chemistry and is relevant in various biological contexts.[1][2][3] The tosyl group (p-toluenesulfonyl) is often introduced to protect the amino group of methionine during chemical synthesis. Given that living systems are predominantly composed of L-amino acids, the ability to separate and quantify the L- and D-enantiomers of N-tosyl-methionine is paramount for quality control, efficacy studies, and understanding stereospecific metabolic pathways.[1]
The Imperative of Chiral Separation
The distinct three-dimensional arrangement of atoms in N-tosyl-D-methionine and N-tosyl-L-methionine dictates their interaction with other chiral molecules, such as enzymes and receptors in the body.[1][4] While L-methionine is the naturally occurring and biologically active form for protein synthesis, D-methionine can be converted to the L-form in a two-step enzymatic process.[4] However, this conversion may not always be efficient, and the presence of the D-enantiomer can have different physiological effects.[1][5][6] Therefore, robust analytical methods are required to ensure the enantiomeric purity of starting materials, intermediates, and final products in drug development.
Comparative Analysis of Analytical Methodologies
Several analytical techniques can be employed to resolve the enantiomers of N-tosyl-methionine. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, resolution, sample throughput, and available instrumentation. Here, we compare the most effective and widely used approaches.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most powerful and versatile technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Separation: The CSP creates a chiral environment within the HPLC column. As the racemic mixture of N-tosyl-methionine passes through the column, one enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, consequently, their separation.
Experimental Workflow:
Figure 1: General workflow for chiral HPLC analysis.
Key Considerations for Method Development:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective for separating amino acid derivatives.[7][8][9] For underivatized amino acids, macrocyclic glycopeptide-based CSPs are particularly successful.[9]
-
Mobile Phase Composition: The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, influences the retention and resolution of the enantiomers. The addition of a small amount of an acid, like formic acid, can be necessary for the elution of charged amino acid derivatives.[9]
-
Detection: N-tosyl-methionine contains a chromophoric tosyl group, making it readily detectable by a standard UV detector.[10]
Table 1: Comparison of Chiral HPLC Stationary Phases
| Chiral Stationary Phase (CSP) Type | Principle | Advantages | Disadvantages |
| Polysaccharide-based | Forms inclusion complexes and interacts via hydrogen bonding and dipole-dipole interactions. | Broad applicability, robust. | May require non-polar mobile phases, limiting solubility of some analytes.[9] |
| Macrocyclic Glycopeptide-based | Utilizes multiple interaction mechanisms including ionic, hydrogen bonding, and inclusion complexation. | Excellent for polar and ionic compounds, compatible with aqueous mobile phases.[9] | Can be more expensive. |
| Crown Ether-based | Forms inclusion complexes with the primary amine group of the analyte. | Highly selective for primary amines.[7] | Limited to compounds with primary amine groups. |
Protocol: Chiral HPLC Separation of N-tosyl-D/L-methionine
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T).[9]
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the N-tosyl-DL-methionine standard and samples in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers high resolution and sensitivity.
Principle of Separation: Similar to chiral HPLC, chiral GC employs a column with a chiral stationary phase. The separation is based on the differential partitioning of the enantiomers between the mobile gas phase and the stationary phase.
Derivatization Requirement: N-tosyl-methionine itself is not sufficiently volatile for GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile compound, typically by esterification of the carboxylic acid group.[10]
Experimental Workflow:
Sources
- 1. Methionine, L-methionine, and d- methionine_Chemicalbook [chemicalbook.com]
- 2. Methionine - Wikipedia [en.wikipedia.org]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. thepoultrysite.com [thepoultrysite.com]
- 5. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]
- 6. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. yakhak.org [yakhak.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Analyses of amino acids, Enantiomeric purity [cat-online.com]
Comparative Thermal Analysis Guide: N-Tosyl-D-Methionine Stability
Topic: Comparative Thermal Analysis (TGA/DSC) of N-Tosyl-D-Methionine Stability Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Processability Advantage
In pharmaceutical synthesis and formulation, the thermal profile of an amino acid derivative dictates its utility. While free D-methionine is a zwitterionic solid that decomposes upon melting, N-tosyl-D-methionine offers a distinct "processability window." This guide objectively compares the thermal stability of N-tosyl-D-methionine against free D-methionine and N-acetyl-D-methionine, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) data.
Key Finding: N-tosyl-D-methionine exhibits a stable melt phase significantly below its decomposition temperature (
Experimental Framework: Self-Validating Protocols
To replicate these results, the following rigorous protocol is recommended. This setup ensures the separation of solvent loss, melting events, and degradative mass loss.
Materials & Preparation
-
Analytes: N-Tosyl-D-Methionine (High Purity >98%), D-Methionine (Std), N-Acetyl-D-Methionine (Ref).
-
Sample Mass: 3–5 mg (Critical: Higher mass can induce thermal lag; lower mass reduces sensitivity).
-
Crucibles:
-
DSC: Tzero Aluminum Hermetic Pans (pinhole lid) to suppress sublimation but allow gas escape during decomposition.
-
TGA: Platinum or Alumina pans (open) to prevent side-reactions with the pan material at high T.
-
Instrument Parameters (TGA/DSC)
| Parameter | Setting | Rationale |
| Heating Rate | 10 °C/min | Standard balance between resolution and signal intensity. |
| Range | 30°C to 400°C | Covers solvent loss, melting, and primary degradation. |
| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating thermal stability. |
| Equilibration | 5 min at 30°C | Ensures thermal history does not skew |
DSC Analysis: Phase Transition Behavior
The DSC profile reveals the fundamental difference in lattice energy between the zwitterionic free amino acid and the sulfonamide-protected derivative.
Melting Point Comparison
-
D-Methionine: Does not exhibit a clean melting endotherm. Instead, it shows a broad, noisy endotherm onsetting >270°C, immediately followed by exotherms indicative of decomposition. The high lattice energy of the zwitterion requires temperatures that exceed the covalent bond stability.
-
N-Tosyl-D-Methionine: Exhibits a sharp, distinct endothermic peak in the range of 134–138°C (Characteristic of N-tosyl amino acids). The tosyl group eliminates the zwitterionic character, lowering the lattice energy and permitting a stable liquid phase.
-
N-Acetyl-D-Methionine: Melts lower, typically 103–106°C .[1][2] While easier to melt, the lower melting point can be a disadvantage in high-temperature drying processes where the powder might cake.
Enthalpy of Fusion ( )
The
TGA Analysis: Decomposition Kinetics
Thermogravimetric Analysis quantifies the stability limits.[3][4] The "Processability Window" is defined as the gap between the Melting Point (
Degradation Profiles
-
N-Tosyl-D-Methionine:
-
Stage 1 (<100°C): <0.5% mass loss (surface moisture). Hydrophobic tosyl group minimizes hygroscopicity.
-
Stage 2 (Stability Plateau): Stable from melt (~135°C) up to ~
of 210–220°C. -
Stage 3 (Primary Degradation): Sharp mass loss onset >220°C. Mechanism involves cleavage of the sulfonamide S-N bond and subsequent fragmentation.
-
-
D-Methionine:
-
Behavior: Gradual mass loss begins ~220°C, accelerating rapidly at 270°C. No stable plateau after a melting event.
-
Mechanism:[5] Deamination and decarboxylation occur simultaneously with lattice collapse.
-
Comparative Stability Table
| Compound | Melting Point ( | Decomp. Onset ( | Processability Window ( | Hygroscopicity (Mass loss <100°C) |
| N-Tosyl-D-Methionine | 134–138°C | ~220°C | ~85°C (Wide) | Low (<0.5%) |
| N-Acetyl-D-Methionine | 103–106°C | ~200°C | ~95°C (Wide) | Low (<1.0%) |
| Free D-Methionine | N/A (Dec >270°C) | ~270°C | 0°C (None) | Moderate (<2.0%) |
Mechanistic Insight & Visualization
Understanding why N-tosyl-D-methionine behaves this way is crucial for formulation. The tosyl group acts as a "thermal shield" for the amine, preventing the early deamination reactions seen in free amino acids. However, at high energy (T > 220°C), the sulfonamide bond eventually cleaves.
Decomposition Pathways Diagram
Figure 1: Thermal pathway comparison. N-Tosyl-D-Methionine achieves a stable melt phase, whereas Free Methionine degrades directly upon lattice collapse.
Experimental Workflow Diagram
Figure 2: Step-by-step thermal analysis workflow for validating amino acid derivative stability.
References
-
Weiss, I. M., et al. (2018). "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine."[6] BMC Biophysics. (Demonstrates the decomposition-upon-melting behavior of free amino acids).
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6137, Methionine." (Provides physical property data for D-Methionine).
-
Sigma-Aldrich. "Safety Data Sheet: N-Acetyl-L-Methionine." (Reference for N-acetyl derivative melting points).
-
Rodante, F. (1992). "Thermodynamics of the ionization of amino acids." Thermochimica Acta. (Background on zwitterionic lattice energies).
-
Tatar, E., et al. (2015).[5] "Synthesis and prediction of molecular properties... of some acylhydrazones derived from N-(p-toluenesulfonyl) methionine." Turkish Journal of Chemistry. (Confirms synthesis and stability of N-tosyl-methionine intermediates).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-tosyl-D-methionine for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of N-tosyl-D-methionine. As a protected form of the amino acid D-methionine, its handling and disposal require a systematic approach to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance that moves beyond a simple checklist to explain the causality behind each critical step.
Part 1: Core Principles of Chemical Waste Management
The disposal of any chemical, including N-tosyl-D-methionine, is governed by a framework of regulations designed to mitigate risk. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), establishing a "cradle-to-grave" management system.[1] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the communication of chemical hazards and proper training for all personnel who handle them.[2][3][4]
The fundamental principle is that chemical waste cannot be disposed of in regular trash or down the sanitary sewer system.[1][5] Doing so can lead to environmental contamination, damage to plumbing infrastructure, and potential harm to public health. Therefore, all N-tosyl-D-methionine waste must be managed through your institution's hazardous waste program.[5]
Part 2: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. While N-tosyl-D-methionine is not classified as acutely toxic, it requires careful handling.
Key Hazard Information:
-
Physical State: Typically a white to off-white solid powder.
-
Health Hazards: May cause mild irritation upon contact with skin or eyes.[6] Inhalation of dust may lead to respiratory tract irritation.[6]
-
Reactivity: The compound is generally stable under normal laboratory conditions. However, it should be kept away from strong oxidizing agents and strong acids.[6]
-
Environmental Hazards: While specific ecotoxicity data is limited, it is standard practice to prevent the release of any synthetic chemical into the environment. Do not discharge into drains or rivers.[6]
-
Combustion Hazards: In the event of a fire, it may emit toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[6][7]
| Property | Summary | Source |
| Appearance | White to off-white fine powder | [6] |
| Primary Hazards | May cause mild skin, eye, and respiratory irritation | [6] |
| Incompatibilities | Strong oxidizing agents, strong acids | [6] |
| Hazardous Decomposition | Emits toxic fumes (NOx, SOx) under fire conditions | [6][7] |
Part 3: Detailed Disposal Protocol
This section provides a step-by-step methodology for the safe disposal of N-tosyl-D-methionine waste. This protocol is designed to be a self-validating system, ensuring compliance and safety at each stage.
Step 1: Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The causality is simple: to prevent the compound from coming into contact with your body.
-
Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[9]
-
Body Protection: A standard laboratory coat and closed-toe shoes are required to protect against incidental spills and contamination.[9]
-
Respiratory Protection: All handling of N-tosyl-D-methionine powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[9]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Identify the Waste Stream: Determine if the waste is pure, unused N-tosyl-D-methionine, contaminated labware (e.g., weigh boats, gloves), or a solution.
-
Do Not Mix: N-tosyl-D-methionine waste should be collected in its own designated container. It is crucial to not mix this waste with incompatible materials like strong acids or oxidizers.[10][11] As a best practice, non-halogenated solvent waste should be kept separate from halogenated solvent waste.[10]
Step 3: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Select a Compatible Container: Use a clean, dry, leak-proof container made of a material chemically compatible with N-tosyl-D-methionine. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid is appropriate.[12][13]
-
Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[12]
-
Keep Closed: The container must remain securely closed at all times, except when you are actively adding waste.[11] This minimizes the release of vapors and prevents spills.
Step 4: Labeling
Accurate labeling is not just a procedural step; it is a critical safety communication tool required by law.[3]
Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags. The tag must be filled out completely and legibly with the following information:[5]
-
The words "Hazardous Waste" .[5]
-
Full Chemical Name: Write "N-tosyl-D-methionine". Do not use abbreviations or chemical formulas.[5]
-
Composition: For mixtures, list all chemical components and their approximate percentages.
-
Generator Information: Your name, principal investigator (PI), department, and room number.[5]
-
Hazard Pictograms: Check the appropriate hazard pictograms (e.g., exclamation mark for irritant).[5]
Step 5: Temporary Storage
Waste containers must be stored safely in the laboratory pending pickup by EHS.
-
Point of Generation: Store the waste container at or near the location where the waste is generated.[12][14]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Designated Area: The storage area should be clearly marked, away from drains, and segregated from incompatible chemicals.[11]
Step 6: Arranging for Final Disposal
-
Contact EHS: Once the container is full or you have completed the project, contact your institution's EHS office or designated hazardous waste manager to schedule a pickup.[9]
-
Documentation: Complete any required online forms or paperwork for the waste pickup.[11] Retain all documentation provided by the waste disposal contractor as proof of regulatory compliance.[9]
Part 4: Emergency Procedures for Spills
In the event of a spill, a prepared response is crucial to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If any flammable solvents are involved, eliminate all potential ignition sources.
-
Contain the Spill: For a small, dry spill, carefully sweep up the material using a dustpan and brush.[6] Avoid raising dust.
-
Absorb: Place the swept material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Part 5: Disposal Workflow Visualization
The following diagram outlines the decision-making and operational workflow for the proper disposal of N-tosyl-D-methionine.
Caption: Disposal workflow for N-tosyl-D-methionine.
References
-
Chemical Waste Disposal Guidelines . (n.d.). Emory University, Department of Chemistry. Retrieved from [Link]
-
How to Dispose of Chemical Waste . (n.d.). University of Rochester, Environmental Health and Safety. Retrieved from [Link]
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Disposal of Chemicals in the Laboratory . (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines . (2024, October 30). CDMS. Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know . (2022, September 13). HWH Environmental. Retrieved from [Link]
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Hazardous Materials Compliance: OSHA Standards and Best Practices . (2025, October 06). Mancomm. Retrieved from [Link]
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Disposal of Chemical Waste . (n.d.). University of St Andrews, Safety Office. Retrieved from [Link]
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Frequent Questions About Managing Hazardous Waste at Academic Laboratories . (2025, March 28). U.S. Environmental Protection Agency. Retrieved from [Link]
-
OSHA Chemical Storage Requirements [2025 Guide] . (n.d.). Conn Maciel Carey LLP. Retrieved from [Link]
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Safety Data Sheet: DL-Methionine . (n.d.). Carl Roth. Retrieved from [Link]
-
Chemical Hazards and Toxic Substances - Overview . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Chemical Waste Management Guide . (n.d.). Auburn University, Risk Management and Safety. Retrieved from [Link]
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MSDS of S-Adenosyl-L-methionine disulfate tosylate . (2018, September 18). Capot Chemical. Retrieved from [Link]
-
The NIH Drain Discharge Guide . (2025, December). National Institutes of Health, Division of Environmental Protection. Retrieved from [Link]
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Operational Safety Guide: N-Tosyl-D-Methionine Handling & Logistics
Part 1: Executive Safety Summary
The "Why" Behind the Protocol
N-tosyl-D-methionine is a protected amino acid derivative commonly used in chiral synthesis and peptide coupling. While often categorized generically as an "organic solid," its specific structural components—the sulfonyl group and the thioether side chain—dictate a safety protocol that goes beyond standard "lab coat and glasses."
Critical Hazard Assessment:
-
Respiratory Irritation (STOT SE 3): Like many N-protected amino acids, this compound presents as a fine, electrostatic powder. Inhalation of dust is the primary exposure vector, capable of irritating the upper respiratory tract.
-
Sulfonamide Sensitization Risk: The presence of the p-toluenesulfonyl (tosyl) moiety classifies this as a sulfonamide derivative. While less reactive than tosyl chloride, potential cross-sensitization in individuals with sulfa allergies cannot be ruled out.
-
Chemical Stability: Unlike its precursor (tosyl chloride), N-tosyl-D-methionine is stable to moisture. However, it is combustible and incompatible with strong oxidizing agents due to the oxidizable sulfur in the methionine side chain.
Part 2: Personal Protective Equipment (PPE) Stratification[1]
Do not rely on generic "Level D" protection. The following PPE selection is based on permeation resistance and dust exclusion.
Hand Protection (Dermal Barrier)
-
Material: Nitrile Rubber (NBR).
-
Minimum Thickness: 0.11 mm (Standard laboratory grade).
-
Rationale: Latex is insufficient due to protein allergy risks and poor organic solvent resistance if the compound is in solution. Nitrile provides excellent resistance to the solid powder and the polar aprotic solvents (DMSO, DMF) typically used to dissolve this compound.
-
Protocol: Inspect for pinholes before donning. Change immediately upon contamination.
Respiratory Protection (Inhalation Barrier)
-
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood unavailable for weighing): NIOSH-certified N95 or P100 particulate respirator.
-
Rationale: The particle size of recrystallized amino acid derivatives often ranges from 10–100 microns, easily becoming airborne during transfer.
Ocular Protection
-
Standard: ANSI Z87.1 compliant safety glasses with side shields.
-
Bulk Handling (>100g): Chemical splash goggles are required to prevent dust ingress around the eyes.
PPE Decision Matrix
The following diagram illustrates the decision logic for PPE based on the state of matter and quantity.
Figure 1: PPE Decision Matrix based on operational scale and physical state.
Part 3: Operational Workflow & Logistics
Step-by-Step Handling Protocol
1. Receipt and Inspection
-
Verify Identity: Check the CAS number.[1][2] While N-tosyl-L-methionine is CAS 21394-63-4, the D-isomer is stereochemically distinct but shares safety properties.
-
Container Condition: Ensure the cap is tight. If powder is visible on the outside of the bottle, wipe down with a damp paper towel (water/ethanol) before storage.
2. Weighing and Transfer (The Critical Step)
-
Engineering Control: Use a balance enclosure or place the balance inside the fume hood.
-
Static Control: Amino acid derivatives are static-prone. Use an anti-static gun or ionizer if the powder "jumps" away from the spatula.
-
Technique:
-
Tare the receiving vessel (flask/vial).
-
Transfer solid using a clean stainless steel spatula.
-
Do not return excess chemical to the stock bottle to prevent cross-contamination.
-
3. Solubilization
-
Solubility Profile: Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water/acidic media.
-
Exotherm: Dissolution is generally endothermic or neutral. No special cooling is required unless reacting with strong bases.
Waste Disposal Logistics[5][6]
Never flush N-tosyl-D-methionine down the drain. The tosyl group renders it resistant to standard biological degradation in water treatment facilities.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Collect in a dedicated container labeled "Solid Organic Waste." Incineration is the preferred destruction method. |
| Liquid Waste | Organic Solvent Waste | Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). |
| Contaminated PPE | Solid Debris | Dispose of gloves and paper towels in the lab's solid hazardous waste bin, not regular trash. |
Operational Workflow Diagram
Figure 2: Operational workflow from stock retrieval to waste disposal.
Part 4: Emergency Response
1. In Case of Skin Contact:
-
Action: Wash with soap and copious amounts of water.[2][3][4]
-
Why: The tosyl group is lipophilic; water alone may not remove it efficiently. Soap acts as a surfactant to lift the compound from the dermal layer.
2. In Case of Spill:
-
Dry Spill: Do not dry sweep if dust generation is excessive. Cover with a damp paper towel to weigh down particles, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite or sand.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 163079, N-Tosyl-L-methionine (Isomer Proxy). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Selection and Usage. Retrieved from [Link]
-
National Institutes of Health (NIH). Drain Discharge Guide for Chemical Waste.[5] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
